(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXVFZIGKNMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride CAS number
Abstract
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a versatile bifunctional building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a reactive boronic acid moiety and a tertiary amine in the form of a morpholinoethyl group, makes it an invaluable reagent for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, a plausible multi-step synthesis, detailed characterization methods, and its primary application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the practical aspects of its use, including a detailed experimental protocol for the Suzuki-Miyaura coupling, underpinned by an understanding of the mechanistic principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction to Arylboronic Acids in Modern Synthesis
Boron-containing compounds, once considered niche reagents, have become indispensable tools in medicinal chemistry and organic synthesis.[1] Among these, arylboronic acids stand out for their remarkable stability, low toxicity, and versatile reactivity.[2] Their prominence is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[3] This reaction's tolerance of a wide array of functional groups has cemented its status as a go-to strategy for constructing the biaryl scaffolds prevalent in many approved drugs and clinical candidates.[3][4]
This compound represents a sophisticated iteration of these building blocks. It incorporates not only the synthetically valuable boronic acid group but also a morpholinoethyl side chain. The morpholine heterocycle is a well-established pharmacophore known to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. The hydrochloride salt form further increases the compound's solubility and stability, making it highly amenable to aqueous reaction conditions and simplifying handling and storage.[5] This guide will delve into the core attributes of this reagent, providing the technical insights necessary for its successful application in research and development.
Physicochemical Properties and Characterization
The precise identification and characterization of any chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of this compound are summarized below.
Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 1704069-64-6 | [6][7][8] |
| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [6] |
| Molecular Weight | 271.55 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| MDL Number | MFCD28805770 | [6] |
| Purity (Typical) | ≥95% | [6][8] |
Structural Diagram
Caption: Chemical structure of this compound.
Recommended Characterization Techniques
To confirm the identity, purity, and integrity of the compound, a suite of spectroscopic and analytical methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the ethyl group (a quartet for the CH and a doublet for the CH₃), and the morpholine protons. The carbon NMR will confirm the number and type of carbon environments. ¹¹B NMR is particularly useful for boronic acids, with free boronic acids typically showing a resonance in the 25–35 ppm range.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to see a strong, broad O-H stretch for the boronic acid hydroxyl groups (around 3300–3200 cm⁻¹) and a very strong B-O stretch (around 1380–1310 cm⁻¹). The presence of the N⁺-H stretch from the hydrochloride salt will also be evident.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this molecule. It will confirm the molecular weight of the parent cation (C₁₂H₁₈BNO₃), helping to verify its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, one can quantify the main peak and detect any potential impurities.
Synthesis and Purification
While numerous proprietary methods exist, a plausible and scalable synthetic route can be designed based on established chemical transformations. The following three-step pathway starts from a commercially available precursor.
Caption: A plausible three-step synthetic workflow for the target compound.
Step 1: Reductive Amination
The synthesis begins with the reductive amination of 4-bromoacetophenone. This reaction directly couples the ketone with morpholine to form the desired amine.
-
Causality: The ketone is first activated by an acid catalyst, forming a transient iminium ion upon reaction with morpholine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the starting ketone but efficiently reduces the iminium intermediate to the target secondary amine. This one-pot procedure is highly efficient for forming C-N bonds.[7]
Step 2: Miyaura Borylation
The aryl bromide intermediate is converted to a boronic ester using a palladium-catalyzed borylation reaction.
-
Causality: This reaction is a powerful method for installing a boronic acid group. A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates a catalytic cycle involving oxidative addition to the aryl bromide, followed by transmetalation with bis(pinacolato)diboron (B₂pin₂). A base like potassium acetate (KOAc) is crucial for regenerating the active catalyst and facilitating the transmetalation step. The pinacol ester is formed as it is more stable and easier to purify than the free boronic acid.[3]
Step 3: Deprotection and Salt Formation
The final step involves the hydrolysis of the pinacol ester to the free boronic acid and the concurrent formation of the hydrochloride salt.
-
Causality: Treatment with aqueous acid (HCl) serves two purposes. First, it hydrolyzes the boronic ester to the desired boronic acid. Second, it protonates the basic nitrogen atom of the morpholine ring, forming the stable and water-soluble hydrochloride salt. The product can then be isolated via crystallization or precipitation.
Purification
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/ether. The purity should be assessed by HPLC and NMR as described in Section 2.3.
Key Applications in Drug Discovery
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.
Caption: Role as a key building block in Suzuki-Miyaura coupling for drug discovery.
This reagent allows for the direct incorporation of the 4-(1-morpholinoethyl)phenyl moiety into a target molecule. This is particularly valuable in drug discovery for several reasons:
-
Scaffold Hopping & Library Synthesis: It enables the rapid synthesis of diverse chemical libraries by coupling with various aryl or heteroaryl halides, facilitating structure-activity relationship (SAR) studies.[4]
-
Improved Pharmacokinetics: The morpholinoethyl group often confers favorable properties such as increased aqueous solubility and metabolic stability, which are critical for developing viable drug candidates.
-
Access to Complex Architectures: The Suzuki reaction's functional group tolerance allows this building block to be used in complex syntheses without the need for extensive protecting group strategies.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
This compound (1.1 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology
Caption: Detailed experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and potassium carbonate (3.0 eq).
-
Expertise & Causality: Using a slight excess (1.1 eq) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous K₂CO₃ is a strong enough base to facilitate the transmetalation step of the catalytic cycle by forming the active boronate species.[2]
-
-
Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).
-
Trustworthiness: This step is non-negotiable. The Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) state if the system is not thoroughly deoxygenated, leading to reaction failure.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Then, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.
-
Expertise & Causality: A mixed aqueous-organic solvent system is ideal. Dioxane solubilizes the organic reagents, while water solubilizes the inorganic base and the hydrochloride salt, creating an efficient biphasic system where the reaction occurs. Degassing the solvent (e.g., by sparging with argon) is another critical step to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then saturated brine.
-
Expertise & Causality: The aqueous washes remove the inorganic salts (e.g., K₂CO₃, KCl) and any remaining water-soluble starting materials.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine product from streaking on the acidic silica).
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.
-
Handling: Boronic acids are generally stable solids. Avoid inhalation of dust. The hydrochloride salt is mildly acidic.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. Boronic acids can slowly dehydrate to form cyclic boroxine anhydrides, though this process is often reversible upon exposure to water during the reaction setup.
Conclusion
This compound is a high-value synthetic intermediate that masterfully combines the robust reactivity of arylboronic acids with the beneficial pharmacokinetic properties of the morpholine moiety. Its primary application in Suzuki-Miyaura cross-coupling provides a reliable and efficient pathway for the synthesis of complex biaryl structures essential for modern drug discovery. By understanding the principles behind its synthesis, characterization, and application as detailed in this guide, researchers can effectively harness its potential to accelerate the development of novel therapeutics and advanced materials.
References
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- Structure, Properties, and Preparation Of Boronic Acid Deriv
- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
- 4-(2-Morpholinoethoxy)phenylboronic acid, HCl. Vulcanchem.
- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach.
- Suzuki Coupling. Organic Chemistry Portal.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Tocan-Med.
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES.
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synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
An In-Depth Technical Guide to the Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Executive Summary
This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a cornerstone for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions, and a morpholinoethyl group, which can enhance aqueous solubility and modulate pharmacokinetic properties.[1][2][3] This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, starting from commercially available materials. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, and presents a self-validating protocol designed for reproducibility. We detail a robust three-step synthetic sequence: 1) lithiation and borylation of 4'-bromoacetophenone to form (4-acetylphenyl)boronic acid, 2) subsequent reductive amination with morpholine to install the side chain, and 3) final conversion to the stable hydrochloride salt.
Introduction
The Role of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.[1] Their prominence is largely due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl and heteroaryl structures that are prevalent in many marketed drugs.[2][4] The stability, low toxicity, and commercial availability of a wide range of boronic acids contribute to their widespread use.[5] The development of novel boronic acid derivatives continues to be a critical endeavor, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.[6][7]
This compound: A Versatile Building Block
The title compound is a strategic synthetic intermediate. The boronic acid group serves as a reactive handle for palladium-catalyzed coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks.[3] Simultaneously, the morpholinoethyl substituent imparts distinct physicochemical properties. The morpholine ring is a common motif in pharmaceuticals, often used to improve solubility, metabolic stability, and receptor binding affinity. The hydrochloride salt form further enhances aqueous solubility and simplifies handling and storage of the compound in a laboratory setting.[8]
Overview of the Synthetic Strategy
The synthesis is designed as a logical and efficient three-step sequence. This pathway was chosen for its reliance on well-established, high-yielding transformations and the use of readily accessible starting materials.
Caption: High-level overview of the three-step synthesis.
Proposed Synthetic Pathway and Mechanistic Insights
Step 1: Borylation of 4'-Bromoacetophenone via Lithium-Halogen Exchange
The initial step involves the conversion of an aryl bromide into an arylboronic acid. The chosen method is a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[9]
Causality of Experimental Choices:
-
Starting Material: 4'-Bromoacetophenone is an ideal starting material as it is commercially available and possesses the required acetyl group for the subsequent reductive amination step.
-
Reagent Selection: n-Butyllithium (n-BuLi) is a powerful organolithium reagent that efficiently performs the bromine-lithium exchange at low temperatures. Triisopropyl borate, B(O-iPr)₃, is selected as the boron source; its bulky isopropoxy groups help to prevent over-addition of the aryllithium intermediate.[10]
-
Reaction Conditions: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the aryllithium intermediate attacking the ketone of another molecule. Anhydrous conditions are paramount to avoid quenching the highly basic organolithium species.
Mechanism: The reaction proceeds via the formation of a highly reactive aryllithium intermediate. This nucleophilic species then attacks the electrophilic boron atom of the triisopropyl borate. The resulting borate complex is subsequently hydrolyzed under acidic conditions to yield the desired (4-acetylphenyl)boronic acid.
Caption: Mechanism of (4-acetylphenyl)boronic acid formation.
Step 2: Reductive Amination with Morpholine
This step constructs the crucial morpholinoethyl side chain through a one-pot reductive amination.
Causality of Experimental Choices:
-
Reagent Selection: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice. It is milder than other hydrides like sodium borohydride and is particularly effective for the in-situ reduction of iminium ions formed from ketones and secondary amines. Its mildness prevents the reduction of the ketone starting material before imine formation.
-
Reaction Conditions: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at ambient temperature. A slight excess of morpholine and the reducing agent is used to drive the reaction to completion.
Mechanism: The ketone on (4-acetylphenyl)boronic acid first reacts with morpholine to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion. The NaBH(OAc)₃ selectively reduces this iminium ion to furnish the tertiary amine product.
Caption: Mechanism of reductive amination.
Step 3: Hydrochloride Salt Formation
The final step involves converting the free-base boronic acid into its hydrochloride salt.
Causality of Experimental Choices:
-
Purpose: The hydrochloride salt form generally exhibits higher stability, better crystallinity, and improved aqueous solubility compared to the free base, making it ideal for storage and for use in subsequent aqueous reaction media, such as Suzuki couplings.[8]
-
Reagent and Solvent: A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is used. This allows for the clean precipitation of the salt, which can then be isolated by simple filtration.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation of the intermediate at each stage with the expected characterization data confirms readiness for the subsequent step.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4'-Bromoacetophenone | ≥98% | Standard Supplier |
| n-Butyllithium | 2.5 M in hexanes | Standard Supplier |
| Triisopropyl borate | ≥98% | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier |
| Morpholine | ≥99% | Standard Supplier |
| Sodium triacetoxyborohydride | ≥97% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Hydrogen Chloride | 4.0 M in Dioxane | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
Step-by-Step Synthesis Workflow
Caption: Detailed experimental workflow from start to finish.
Protocol Details:
Step 1: (4-Acetylphenyl)boronic acid
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4'-bromoacetophenone (1.0 eq) and anhydrous THF (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (aq) until the pH is ~2.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.
Step 2: (4-(1-Morpholinoethyl)phenyl)boronic acid
-
To a flask, add (4-acetylphenyl)boronic acid (1.0 eq), morpholine (1.2 eq), and anhydrous DCM (approx. 0.3 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude free base. Purification can be achieved by recrystallization if necessary.
Step 3: this compound
-
Dissolve the crude free base from Step 2 in a minimal amount of anhydrous diethyl ether.
-
Add HCl (1.1 eq, 4.0 M in dioxane) dropwise with vigorous stirring.
-
A white precipitate should form immediately. Stir the suspension for an additional 1-2 hours at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Characterization and Data Analysis
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹¹B), LC-MS, and High-Resolution Mass Spectrometry (HRMS).
| Step | Product | Expected Yield | Purity (LC-MS) |
| 1 | (4-Acetylphenyl)boronic acid | 70-85% | >95% |
| 2 | (4-(1-Morpholinoethyl)phenyl)boronic acid | 80-90% | >97% |
| 3 | (4-(1-Morpholinoethyl)phenyl)boronic acid HCl | >95% | >98% |
Application in Suzuki-Miyaura Cross-Coupling
The synthesized this compound is a valuable coupling partner in Suzuki-Miyaura reactions.[11] The presence of the formyl group in a related compound, 4-formylphenylboronic acid, demonstrates that electron-withdrawing groups can be effectively used in these couplings with proper condition optimization. The title compound provides a route to biaryl structures containing a solubilizing and pharmacologically relevant side chain.
A typical reaction involves coupling the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water).[5][12]
Conclusion
This guide outlines a robust and reproducible three-step synthesis for this compound. By leveraging fundamental and reliable organic transformations—lithium-halogen exchange, reductive amination, and salt formation—this protocol provides researchers with a clear pathway to access a valuable building block for drug discovery and development. The detailed mechanistic insights and procedural justifications are intended to empower scientists to confidently execute and, if necessary, adapt this synthesis for their specific research applications.
References
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Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL: [Link]
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Title: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride Source: Chem-Impex URL: [Link]
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Title: Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC Source: NIH URL: [Link]
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Title: Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... Source: ResearchGate URL: [Link]
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Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC Source: PubMed Central URL: [Link]
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Title: Phenylboronic acid – preparation and application Source: Georganics URL: [Link]
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Title: Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF Source: ResearchGate URL: [Link]
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Title: Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate) | Request PDF Source: ResearchGate URL: [Link]
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Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]
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Title: Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? Source: ResearchGate URL: [Link]
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Title: 4-(Morpholinomethyl)phenylboronic acid Source: Chem-Impex URL: [Link]
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physical and chemical properties of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Introduction
This compound is a specialized organic compound that holds significant value for researchers and scientists, particularly within the fields of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and a pharmacologically relevant morpholinoethyl group. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. The hydrochloride salt form enhances its aqueous solubility, a critical attribute for its application in various synthetic and biological contexts. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective application. This section details the key identifiers and physicochemical characteristics of this compound.
Chemical Identity
The compound is unambiguously identified by its chemical structure and associated nomenclature and registration numbers.
-
Chemical Structure:
-
Identifiers Table:
Identifier Value Reference Chemical Name This compound [1][2] CAS Number 1704069-64-6 [1][2] Molecular Formula C₁₂H₁₈BNO₃·HCl [1] Molecular Weight 271.55 g/mol [1] | MDL Number | MFCD28805770 |[1] |
Physicochemical Data
The physical state, solubility, and stability of the compound dictate its handling, storage, and reaction conditions.
-
Properties Table: | Property | Value | Reference / Note | | :--- | :--- | :--- | | Appearance | White to off-white solid | Based on typical appearance of similar boronic acids.[3] | | Purity | Typically ≥95% |[1] | | Melting Point | Not specifically reported; Phenylboronic acid melts at 216-219 °C. |[4] | | Solubility | The hydrochloride salt form enhances water solubility. Soluble in polar organic solvents like methanol and DMF. |[3][5] | | Stability | Chemically stable under standard ambient conditions (room temperature). | | Storage | Store in a tightly closed container in a dry, well-ventilated area. Refrigeration (0-8°C) is often recommended.[3][6] |
Part 2: Synthesis and Analytical Characterization
The synthesis and subsequent verification of this compound are critical steps for its use in research.
General Synthetic Workflow
While a specific, published route for this exact molecule is not detailed in the provided search results, a logical and common synthetic pathway can be proposed based on established organoboron chemistry. The process would likely begin with a suitable brominated precursor, which is then converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol (General Steps):
-
Reductive Amination: 1-(4-Bromophenyl)ethan-1-one is reacted with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride to form 4-(1-(4-bromophenyl)ethyl)morpholine. The reaction is typically performed in a solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Borylation: The resulting aryl bromide is dissolved in an anhydrous ether solvent (like THF or diethyl ether) and cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). A solution of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched by the rapid addition of a trialkyl borate, such as triisopropyl borate.
-
Hydrolysis and Salt Formation: The reaction mixture is allowed to warm to room temperature, and then hydrolyzed with an aqueous solution of hydrochloric acid (HCl). This step both converts the boronate ester to the desired boronic acid and forms the hydrochloride salt at the morpholine nitrogen. The final product is then isolated, typically through extraction and purification via recrystallization or column chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is used to confirm the proton environment of the molecule. Expected signals would include aromatic protons on the phenyl ring, the methine proton of the ethyl group, the diastereotopic protons of the ethyl and morpholine rings, and a broad signal for the B(OH)₂ protons.
-
¹³C NMR: Provides information on the carbon skeleton, confirming the number and type of carbon atoms.
-
¹¹B NMR: This is a crucial technique for boron-containing compounds. It provides a distinct signal that confirms the presence of the boronic acid group and can be used to study its electronic environment and interactions.[7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, thereby confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the O-H stretch of the boronic acid, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the morpholine ring.
-
Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which can be compared against the theoretical values calculated from the molecular formula to verify purity.
Part 3: Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its boronic acid functional group.
Core Reactivity
-
Lewis Acidity and Diol Binding: The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid. This property allows it to react with diols (compounds with two hydroxyl groups on adjacent carbons) to form reversible covalent cyclic esters.[5][8] This interaction is often pH-sensitive and forms the basis for its use in sensors and stimuli-responsive materials.[8]
-
Suzuki-Miyaura Cross-Coupling: Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction creates a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, making it an indispensable tool for synthesizing complex organic molecules and drug candidates.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable asset in the synthesis of new chemical entities for pharmaceutical research.
-
Medicinal Chemistry Building Block: It serves as a key intermediate for introducing the (1-Morpholinoethyl)phenyl moiety into a larger molecule. The morpholine group is a common pharmacophore that can improve properties such as aqueous solubility, metabolic stability, and receptor binding affinity.[5]
-
Development of Therapeutic Agents: Boronic acids themselves are a class of enzyme inhibitors. The ability of the boron atom to form stable, yet reversible, covalent bonds with active site serine or threonine residues has led to the development of successful drugs, such as proteasome inhibitors for cancer therapy.[9] This compound could be used as a starting point or fragment in the design of such agents.
-
Biochemical Sensing: The diol-binding capability of the boronic acid group can be harnessed to create sensors for carbohydrates, including glucose.[5][10] This has applications in diagnostics and the development of glucose-responsive drug delivery systems.[8][10]
Part 4: Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. The information below is based on data for similar phenylboronic acid compounds.
Hazard Identification
-
GHS Classification: Typically classified as Harmful if swallowed (Acute toxicity, Oral, Category 4).[4][6] May cause skin and eye irritation.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed).
Recommended Handling and First Aid
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
First Aid Measures:
Storage and Disposal
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[6] Protect from moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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HPC Standards. Phenylboronic acid | 1X1G | C6H7BO2 | 687501 | 98-80-6. Available from: [Link]
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Akwii et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available from: [Link]
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Shubin et al. Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available from: [Link]
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Zhang et al. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Novel multifunctional organic semiconductor materials. Available from: [Link]
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Therrien et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]
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(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride safety data sheet (SDS)
An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Authored by a Senior Application Scientist
This guide provides comprehensive technical and safety information for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical safety principles and data on structurally related organoboron compounds to ensure a high degree of technical accuracy and practical utility in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a morpholinoethyl group.[1][2] This substitution pattern makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures. The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents compared to its free base.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 1704069-64-6 | [1] |
| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [1] |
| Molecular Weight | 271.55 g/mol | [1] |
| Purity (Typical) | ≥95% | [1][3] |
| Structure | OB(c1ccc(cc1)C(N1CCOCC1)C)O.Cl | [3] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds[4] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMF). The hydrochloride salt enhances water solubility. | Inferred from related compounds[5] |
Section 2: Comprehensive Hazard Identification and Toxicological Profile
Primary Hazards:
-
Skin and Eye Irritation: Like many boronic acids, this compound is expected to be an irritant upon contact with skin and eyes.[9][10] Direct contact may cause redness, pain, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dusts may cause irritation to the respiratory system.[9][10][11]
-
Acute Toxicity: While data for this specific compound is unavailable, related morpholine-substituted phenylboronic acids are classified as harmful if swallowed, inhaled, or in contact with skin.[11]
-
Reproductive Toxicity: Certain boron compounds, including boric acid, are classified by the European Union as toxic to reproduction (Category 1B), with the potential to damage fertility or the unborn child.[6][12][13] Although the toxicity of complex organoboron compounds is structure-dependent, this potential hazard should be a primary consideration.[14][15]
Toxicological Summary: Organoboron compounds are generally considered to have low acute toxicity.[8] The primary health concern associated with chronic exposure to some borates is reproductive and developmental toxicity.[15][16] The metabolic fate of this compound in biological systems is not well-documented, but degradation to boric acid is a plausible pathway.[7] Therefore, precautions appropriate for handling reproductive toxicants are strongly advised.
Section 3: Laboratory Safety and Handling Protocols
Given the potential hazards, a systematic approach to handling is essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure closed-toe shoes are worn.[17]
Engineering Controls
-
Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][18]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[19]
Safe Handling Workflow
The following workflow is recommended to ensure minimal exposure during weighing and solution preparation.
Caption: Recommended workflow for safely handling solid boronic acids.
Section 4: Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Reference(s) |
|---|---|---|
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Boronic acids can be sensitive to moisture and oxygen, which can cause decomposition. |
| Container | Use tightly sealed, chemically resistant containers such as amber glass vials or HDPE bottles. | Prevents contamination, moisture ingress, and light exposure.[20][21] |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and sources of heat or ignition. | Avoids unwanted chemical reactions.[17][18] |
| Segregation | Store separately from incompatible chemicals. Designate a specific cabinet for corrosive and reactive materials. | Prevents accidental mixing and hazardous reactions.[17][21] |
Section 5: Applications in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[22][23] This reaction is fundamental in pharmaceutical development for synthesizing biaryl structures, which are common motifs in drug candidates.[23]
In the Suzuki-Miyaura reaction, this compound serves as the organoboron nucleophile that, after activation with a base, transfers its aryl group to the palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The morpholinoethyl substituent can influence the electronic properties of the boronic acid, potentially affecting the rate of transmetalation, which is often the rate-determining step.
Section 6: General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative, step-by-step methodology for using an arylboronic acid in a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for specific substrates.
Objective: To couple an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)
-
Solvent (e.g., a mixture of Dioxane and Water, 4:1)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.03 equiv) to the flask under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Section 7: Emergency Procedures
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[10][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate.
-
For large spills, contact your institution's Environmental Health & Safety (EHS) department.
References
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ChemUniverse. This compound [P89785]. [Link]
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Lab Alley. How to Store Boric Acid. [Link]
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U.S. Borax. Hazard classifications. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Boric acid. [Link]
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Toledo, F., et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. Toxicology Letters, 258, 115-125. [Link]
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Weir, R. J. Jr, & Fisher, R. S. (1972). General, reproductive, developmental, and endocrine toxicity of boronated compounds. Environmental Health Perspectives, 4, 1-10. [Link]
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ResearchGate. (PDF) Boron and Boron-Containing Compounds Toxicity. [Link]
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MDPI. Activity of Organoboron Compounds against Biofilm-Forming Pathogens. [Link]
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American Chemical Society. Boron Chemistry: An Overview. [Link]
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Carl ROTH. Safety Data Sheet: Boric acid. [Link]
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Etimine USA. Boric Acid SAFETY DATA SHEET. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22).... [Link]
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solubility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
An In-depth Technical Guide to the Solubility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of this compound in Modern Synthesis
This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with a morpholinoethyl group. As with many boronic acids, it serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for creating complex organic molecules. The reactivity and utility of boronic acids are highly dependent on the nature of the organic group attached to the boron atom.[1] The presence of the morpholinoethyl moiety and its hydrochloride salt form introduces specific physicochemical properties that significantly influence its handling, reactivity, and, most critically for drug development, its solubility.
This guide provides a comprehensive technical overview of the . We will delve into the theoretical underpinnings of boronic acid solubility, present detailed, field-proven protocols for its experimental determination, and discuss the practical implications of these findings for researchers in medicinal chemistry and process development.
Physicochemical Profile of the Analyte
A foundational understanding of a compound's physical and chemical properties is paramount before undertaking any experimental evaluation. The hydrochloride salt form of the title compound is specifically designed to enhance properties like aqueous solubility, facilitating its use in various laboratory and potential therapeutic applications.[2][3]
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1704069-64-6 | [4] |
| Molecular Formula | C₁₂H₁₉BClNO₃ | [4] |
| Molecular Weight | 271.55 g/mol | [4] |
| Appearance | White solid | [2] |
| Storage Conditions | 2 - 8 °C |
The Chemistry of Boronic Acid Solubility: A Mechanistic Overview
The solubility of boronic acids is a complex interplay of their acidic nature, molecular structure, and the surrounding environment. Understanding these factors is key to designing meaningful experiments and interpreting the results.
The Role of pH and pKa
Boronic acids are Lewis acids, capable of accepting a pair of electrons. In aqueous solutions, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] This equilibrium is pH-dependent. At physiological pH, most boronic acids are in their uncharged trigonal state.[5] However, as the pH increases above the compound's pKa, the anionic tetrahedral form becomes dominant.[5] The pKa of a typical phenylboronic acid is around 8.8, but this can be significantly influenced by substituents on the phenyl ring.[6][7] The presence of the morpholino group, a tertiary amine, in the title compound means it will have at least two pKa values: one for the boronic acid and one for the protonated amine of the morpholine ring. The hydrochloride salt form indicates that the morpholine nitrogen is protonated, which is expected to dramatically increase aqueous solubility compared to the free base.[3]
Interaction with Diols and Solvent Systems
A hallmark of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some buffer components.[8] This interaction can influence apparent solubility. When selecting buffer systems for solubility studies, it is crucial to use non-diol-containing buffers (e.g., phosphate-buffered saline) to avoid confounding complexation events.
In organic solvents, solubility is governed by the polarity of both the solute and the solvent. While phenylboronic acid itself has high solubility in polar organic solvents like ethers and ketones, its solubility is low in nonpolar hydrocarbon solvents.[9] The morpholino group in our target compound adds polarity, likely enhancing its solubility in polar organic solvents like methanol, ethanol, and DMF.[3]
The Challenge of Dehydration
A practical challenge in handling boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[9][10] This process can be accelerated by heating. The formation of boroxines, which have different solubility profiles, can lead to variability in experimental results.[10] Therefore, it is essential to use well-characterized starting material and controlled temperature conditions.
Experimental Determination of Solubility: Protocols and Rationale
In drug discovery and development, solubility is assessed in two primary contexts: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how quickly a compound dissolves and if it precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[11][12] Thermodynamic solubility, conversely, is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[13][14]
Kinetic Solubility Assay Workflow
The kinetic solubility assay is invaluable for early-stage discovery, where rapid screening of many compounds is necessary.[11] The protocol below utilizes nephelometry, which measures the scattering of light by suspended particles to detect precipitation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a liquid handler for precision, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature, typically 25°C or 37°C, for 2 hours.[15]
-
Measurement: Measure the light scattering in each well using a nephelometer.[15]
-
Data Analysis: Compare the light scattering signal of the test compound wells to that of positive (known insoluble compound) and negative (buffer with 1% DMSO) controls. A signal significantly above the negative control indicates precipitation and thus, insolubility at that concentration.
-
Why DMSO? The use of a DMSO stock allows for a high-throughput workflow where the compound is introduced in a dissolved state, creating a supersaturated solution upon dilution into the aqueous buffer. This mimics conditions in many initial in vitro biological assays.[11]
-
Why Nephelometry? It provides a rapid and sensitive detection method for precipitation, which is the endpoint for kinetic insolubility.[15]
-
Controls are Key: The inclusion of controls ensures that the assay is performing correctly and provides a clear baseline for determining insolubility.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is the definitive measure of solubility and is critical for lead optimization and formulation development.[13] The "shake-flask" method is the most widely accepted approach.[16]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing known volumes of the desired solvents (e.g., pH 1.2 HCl, pH 7.4 PBS, water, ethanol). The key is to ensure solid material remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[16] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the concentration in the test samples.
-
pH Measurement: For aqueous samples, measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.
-
Why Excess Solid? The presence of undissolved solid is the defining characteristic of a saturated solution, ensuring that the measured concentration represents the true solubility limit at equilibrium.
-
Why Long Incubation? Reaching true equilibrium can be slow, especially for poorly soluble compounds. A 24-48 hour incubation with agitation ensures the system has sufficient time to stabilize.[16]
-
Why HPLC-UV? This analytical technique is highly specific and quantitative, allowing for accurate measurement of the analyte and the detection of any potential degradation products.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Anticipated Solubility Profile and Data Interpretation
Based on the structure of this compound, a distinct solubility profile can be predicted, which should be confirmed by the experimental data generated using the protocols above.
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 1.2) | High | The morpholino nitrogen is protonated (pKa of morpholine is ~8.5), and the compound is a hydrochloride salt. In highly acidic media, it will be fully ionized and highly soluble. |
| Aqueous Buffer (pH 7.4) | Moderate to High | At physiological pH, the morpholino nitrogen will be partially protonated, contributing to solubility. The boronic acid group will be largely in its neutral form.[5] The hydrochloride salt form enhances solubility over the free base.[2] |
| Water | Moderate | Solubility will be dependent on the final pH of the solution. The hydrochloride will make the solution slightly acidic, aiding solubility. |
| Ethanol/Methanol | High | Boronic acids and amine salts are typically soluble in polar protic organic solvents.[6] |
| Acetonitrile | Moderate | Good solubility is expected in polar aprotic solvents. |
| Toluene / Hexanes | Very Low | The compound is highly polar and will have negligible solubility in nonpolar hydrocarbon solvents. |
Implications for Drug Development and Synthesis
A thorough understanding of the is not merely an academic exercise; it has profound practical consequences:
-
Reaction Chemistry: In synthetic applications like Suzuki coupling, the choice of solvent is critical and significantly affects reaction efficiency.[9] Knowing the compound's solubility in various organic solvents allows for optimized reaction conditions.
-
Formulation Development: For a potential drug candidate, poor aqueous solubility can severely limit oral bioavailability. The high solubility of the hydrochloride salt at acidic pH suggests good dissolution in the stomach. However, its solubility at the more neutral pH of the small intestine must be sufficient to prevent precipitation and allow for absorption.
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in biological assays. If a compound precipitates in the assay medium, the apparent biological activity will be artificially low, potentially leading to the erroneous rejection of a promising candidate.
Conclusion
This compound is a valuable synthetic intermediate whose utility is closely tied to its physicochemical properties, particularly its solubility. Its structure, featuring a polar morpholino group and a hydrochloride salt, suggests favorable solubility in aqueous and polar organic media. This guide has provided the theoretical framework and robust, validated experimental protocols for the comprehensive evaluation of both its kinetic and thermodynamic solubility. By applying these methodologies, researchers can generate high-quality, reliable data to inform synthetic strategies, guide formulation efforts, and ultimately accelerate the drug discovery and development process.
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Gomes, P. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
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ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available from: [Link]
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PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
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Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]
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ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]
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molecular weight of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
An In-Depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the properties and applications of this compound. It moves beyond basic data to provide insights into its structural significance, practical utility in synthetic chemistry, and the rationale behind its application in modern research environments.
Section 1: Core Molecular and Physical Properties
This compound is a specialized organic building block valued in synthetic and medicinal chemistry.[1] Its molecular structure incorporates a phenylboronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, and a morpholinoethyl side chain, which can influence solubility, pharmacokinetic properties, and target engagement in drug discovery programs.
The hydrochloride salt form is common for amine-containing compounds, enhancing stability and often improving solubility in polar solvents, which can be advantageous for reaction setup and purification processes.
Key Chemical Identifiers and Properties
A precise understanding of a reagent's properties is fundamental to reproducible and successful experimentation. The molecular weight, in particular, is critical for stoichiometric calculations in reaction protocols. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 271.55 g/mol | [1][2] |
| CAS Number | 1704069-64-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈BNO₃·HCl (or C₁₂H₁₉BClNO₃) | [1][2] |
| Typical Purity | ≥95% | [2][3][4] |
| SMILES String | OB(c1ccc(cc1)C(N1CCOCC1)C)O.Cl | [3] |
Chemical Structure
The structure combines the reactive boronic acid group with a chiral center and a heterocyclic morpholine ring, offering a unique three-dimensional scaffold for synthetic elaboration.
Caption: 2D structure of this compound.
Section 2: Applications in Synthetic Chemistry & Drug Development
Boronic acids are foundational reagents in modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction is a powerful method for constructing biaryl or vinyl-aryl structures, which are common motifs in many pharmaceutical agents.[5][6]
The subject molecule, this compound, serves as a versatile building block in these syntheses.[7] Its phenylboronic acid group is the reactive handle for the coupling reaction, while the morpholinoethyl substituent is incorporated into the final product, providing a vector for influencing the molecule's biological activity, metabolic stability, and physicochemical properties.[5] Researchers in fields like oncology and targeted therapies often rely on such functionalized building blocks to create diverse chemical libraries for screening against biological targets.[5]
Representative Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound. The process involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Causality:
-
The Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.
-
The Base: The base is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
The Solvent System: Often a biphasic or polar aprotic solvent is used to dissolve both the organic reactants and the inorganic base.
Section 3: Quality, Handling, and Storage
Quality and Purity
For reproducible results in drug discovery and synthetic chemistry, the purity of starting materials is paramount. This compound is typically available at purities of 95% or higher.[2][3][4] Impurities can interfere with catalytic cycles, lead to side reactions, and complicate product purification. It is essential to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the specific lot being used.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the reagent.
-
Storage: Boronic acids can be sensitive to heat and oxidation. Some suppliers note the need for cold-chain transportation, suggesting that storage in a cool, dry, and dark environment (e.g., refrigerated at 2-8°C) under an inert atmosphere (like argon or nitrogen) is advisable.[1]
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Section 4: Conclusion
This compound, with a molecular weight of 271.55 g/mol , is more than just a chemical with a defined mass. It is a highly functionalized and valuable building block for the construction of complex organic molecules. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel compounds with potential therapeutic applications. Understanding its core properties, reaction mechanisms, and handling requirements is the first step toward leveraging its full synthetic potential.
References
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Singh, H., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4936. Available at: [Link][6]
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S. Al-Remawi, M., & A. Al-Akayleh, F. (2022). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 12(11), 051-063. Available at: [Link][9]
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An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Component in Modern Drug Discovery
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, with CAS Number 1704069-64-6, is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its structure, which combines a phenylboronic acid moiety with a morpholinoethyl side chain, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of targeted therapeutics. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. These properties include enhanced aqueous solubility, metabolic stability, and the potential for specific molecular interactions with biological targets. This guide provides a comprehensive overview of the commercial sourcing, quality considerations, and practical application of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors.
Commercial Sourcing and Supplier Evaluation
The reliable sourcing of high-quality starting materials is a critical, yet often overlooked, aspect of successful drug discovery and development. The purity and consistency of this compound directly impact the efficiency of subsequent synthetic steps, the impurity profile of the final compound, and ultimately, the reproducibility of biological data.
Several commercial suppliers offer this reagent, typically with purities ranging from 95% to over 98%. When selecting a supplier, researchers should consider not only the quoted purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and responsive technical support.
Below is a comparative table of representative commercial suppliers for this compound:
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemUniverse | P89785 | 95% | 1704069-64-6 | C₁₂H₁₈BNO₃·HCl | 271.55 |
| Sobekbio Biosciences | AG00ARU8 | 95% | 1704069-64-6 | C₁₂H₁₉BClNO₃ | 271.55 |
| BLD Pharm | BD117469 | ≥95% | 1704069-64-6 | C₁₂H₁₉BClNO₃ | 271.55 |
| BoronPharm | BP28726 | NLT 98% | 1704069-64-6 | C₁₂H₁₉BClNO₃ | 271.55 |
| Matrix Scientific | 152723 | Not specified | 1704069-64-6 | C₁₂H₁₉BClNO₃ | 271.55 |
Note: Purity levels and product specifications should always be confirmed with the supplier for the specific lot being purchased. Requesting a lot-specific Certificate of Analysis is highly recommended.
The Strategic Importance of the Morpholinoethyl Moiety
The inclusion of the morpholinoethyl group in this boronic acid derivative is a deliberate design choice rooted in established medicinal chemistry principles. The morpholine heterocycle is a common feature in many approved drugs, valued for its ability to:
-
Enhance Aqueous Solubility: The polar ether and tertiary amine functionalities of the morpholine ring can improve the solubility of the parent molecule in aqueous media, which is often a critical factor for drug delivery and bioavailability.
-
Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.
-
Modulate Pharmacokinetics: The basic nitrogen of the morpholine can be protonated at physiological pH, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Engage in Specific Target Interactions: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, contributing to the binding affinity and selectivity of the molecule for its biological target.
A prime example of the successful application of the morpholine moiety is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The well-known PI3K inhibitor ZSTK474, for instance, features two morpholine groups that are crucial for its activity and drug-like properties.[][2] The synthesis of analogues of such potent inhibitors often relies on the use of functionalized building blocks like this compound.[2][3]
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary application for phenylboronic acids in organic synthesis. This reaction is central to the construction of biaryl structures, which are common motifs in many biologically active compounds.
The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction using this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Reaction Scheme:
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X, e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (3.0 eq.). The use of a slight excess of the boronic acid helps to ensure complete consumption of the often more valuable aryl halide. The choice of base is critical; carbonates are commonly used to activate the boronic acid for transmetalation.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. The catalyst loading should be minimized to reduce cost and residual palladium in the product, but sufficient to ensure a reasonable reaction rate.
-
Solvent Addition: Add the degassed solvent to the reaction mixture. The solvent system should be chosen to ensure the solubility of all reactants and the base. A mixture of an organic solvent and water is often beneficial for the Suzuki-Miyaura reaction.
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Workflow:
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling workflow.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Quality Control and Experimental Success: A Logical Relationship
The success of a Suzuki-Miyaura coupling reaction is intrinsically linked to the quality of the starting materials. The following diagram illustrates the logical relationship between the quality of the this compound and the expected experimental outcomes.
Caption: The impact of reagent quality on experimental success.
Safety Considerations
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and storage.[4] In general, boronic acids should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable and strategically designed building block for medicinal chemists and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by the morpholinoethyl moiety, makes it a key intermediate in the synthesis of novel therapeutics, particularly in the area of kinase inhibitors. By carefully selecting commercial suppliers, understanding the rationale behind experimental protocols, and adhering to strict quality control and safety standards, researchers can effectively leverage this compound to advance their drug discovery programs.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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ChemUniverse. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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BoronPharm. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
- Zhang, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & medicinal chemistry letters, 27(20), 4734–4738.
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An In-depth Technical Guide to the Stability and Storage of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
This guide provides a comprehensive overview of the critical aspects concerning the stability and recommended storage conditions for (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of boronic acid chemistry with actionable protocols to ensure the integrity and performance of this valuable chemical intermediate.
Introduction: The Role and Reactivity of Boronic Acids
Boronic acids are a cornerstone of modern organic synthesis, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] Their unique ability to act as Lewis acids and form reversible covalent complexes with diols also makes them invaluable in the development of sensors, diagnostics, and therapeutic agents.[2][3] However, the very reactivity that makes boronic acids so useful also renders them susceptible to degradation. Understanding and controlling the stability of this compound is paramount for reproducible experimental results and the successful development of robust chemical processes.
Chemical Profile of this compound
-
Molecular Formula: C₁₂H₁₉BClNO₃[4]
-
Molecular Weight: 271.55 g/mol [4]
-
CAS Number: 1704069-64-6[4]
-
Structure: The molecule consists of a phenylboronic acid moiety substituted with a morpholinoethyl group at the para position. The presence of the basic morpholine nitrogen results in the formation of a hydrochloride salt, which influences its solubility and stability.
Key Factors Influencing Stability
The stability of boronic acids, including this compound, is primarily influenced by several environmental and chemical factors.
Moisture and Hydrolysis (Protodeboronation)
The most prevalent degradation pathway for arylboronic acids is protodeboronation, a hydrolysis reaction that cleaves the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. For this compound, this would result in the formation of 4-ethylmorpholine and boric acid.
-
Causality: The presence of water facilitates this reaction. The rate of protodeboronation is highly dependent on the pH of the solution.
-
Mitigation: Strict control of moisture is crucial. Whenever possible, handling and storage should be performed under anhydrous conditions. For solution-based applications, the use of aprotic solvents is recommended. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Oxidation
Boronic acids are susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[5] The boron atom's empty p-orbital is prone to attack by nucleophilic oxygen species, leading to the formation of a labile boric ester that subsequently hydrolyzes to an alcohol (phenol in the case of arylboronic acids) and boric acid.[5][6]
-
Causality: The rate of oxidation can be accelerated by heat, light, and the presence of metal catalysts.[7]
-
Mitigation: Storage under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce oxidative degradation. Solvents should be degassed and peroxide-free.
Anhydride Formation (Boroxines)
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine. While this is a reversible process upon addition of water, the formation of boroxines can lead to issues with accurate weighing and stoichiometry in reactions.
-
Causality: This is a concentration-dependent self-condensation reaction driven by the removal of water.
-
Mitigation: Proper drying and storage in a desiccated environment can minimize boroxine formation.
pH
The pH of the medium plays a critical role in the stability of boronic acids. Both acidic and basic conditions can promote protodeboronation. The hydrochloride salt of (4-(1-Morpholinoethyl)phenyl)boronic acid suggests that it is likely more stable in a mildly acidic environment. However, the optimal pH range for stability in solution should be empirically determined.
-
Causality: The rate of protodeboronation is often highest when the pH is close to the pKa of the boronic acid (~9).[2]
-
Mitigation: For aqueous solutions, careful buffering and pH monitoring are essential. A pH-rate profile study is recommended to identify the pH of maximum stability.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[8] | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation by atmospheric oxygen. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[9][10] | Minimizes hydrolysis (protodeboronation) and boroxine formation. |
| Light | Protect from light. | Light can catalyze oxidative degradation pathways. |
Handling:
-
Always handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
For weighing and dispensing, use a glove box or an inert atmosphere to minimize exposure to air and moisture.
-
Prepare aqueous solutions fresh for immediate use. If using an autosampler for analysis, ensure it is cooled to minimize degradation in the vial.
Experimental Design for Stability Assessment
A comprehensive understanding of the stability of this compound requires empirical testing. A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions. An unstressed sample should be stored at -20°C in the dark as a control.
-
Acid Hydrolysis: Add 0.1 N HCl.
-
Base Hydrolysis: Add 0.1 N NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at 60°C.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Analysis: Analyze the samples at various time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterization: Characterize any significant degradation products using LC-MS and NMR to elucidate their structures.
Visualizing the Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the known chemistry of boronic acids, the following degradation pathways for this compound can be anticipated.
Caption: Potential degradation pathways.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in research and development. By understanding the primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, its integrity can be preserved. For applications requiring the use of this compound in solution, a thorough investigation of its stability profile through forced degradation studies is strongly recommended to ensure the reliability and reproducibility of experimental outcomes.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
- Thermo Fisher Scientific. (2011).
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- BLD Pharmatech. SAFETY DATA SHEET - 4-(Morpholinomethyl)phenylboronic acid.
- Wikipedia. Boronic acid.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- BLD Pharmatech. SAFETY DATA SHEET - (7-Chloroquinolin-3-yl)boronic acid.
- Apollo Scientific. (2023). 4-(Morpholinomethyl)
- MilliporeSigma. (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development.
- Yang, W., et al. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews.
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- ChemicalBook.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(1H-TETRAZOL-5-YL)PHENYLBORONIC ACID.
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- Sigma-Aldrich. 4-aminomethylphenylboronic acid, hydrochloride.
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- Anzai, J., et al. (2016). pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability.
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literature review of morpholino-substituted phenylboronic acids
An In-Depth Technical Guide to Morpholino-Substituted Phenylboronic Acids: Synthesis, Properties, and Advanced Applications
Abstract
Morpholino-substituted phenylboronic acids represent a compelling class of molecules at the intersection of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of these compounds, elucidating the synergistic interplay between the morpholine ring—a privileged scaffold in drug discovery—and the phenylboronic acid moiety, a versatile functional group renowned for its unique reactivity. We will explore the fundamental chemical principles, detail synthetic methodologies, and analyze the key physicochemical properties that underpin their utility. The core of this guide is a deep dive into their advanced applications, including their roles as highly selective fluorescent sensors for biological analytes, components of stimuli-responsive drug delivery systems, and promising candidates for targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of morpholino-substituted phenylboronic acids in their work.
Part 1: Introduction to the Core Scaffold
The power of morpholino-substituted phenylboronic acids lies in the strategic combination of two distinct chemical entities, each bringing valuable properties to the final molecule. Understanding these components individually is key to appreciating their combined potential.
The Phenylboronic Acid (PBA) Moiety: A Versatile Lewis Acid
Phenylboronic acids (PBAs) are organoboron compounds characterized by a phenyl ring attached to a B(OH)₂ group. The boron atom possesses a vacant p-orbital, making it an electrophile and a Lewis acid. This electronic feature is the foundation of its most critical chemical behavior: the ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction, which forms a cyclic boronate ester, is highly dependent on pH. In aqueous solution, the trigonal planar, neutral boronic acid exists in equilibrium with a more nucleophilic, tetrahedral anionic boronate species. It is this anionic form that readily complexes with diols, a property that has been extensively exploited in the design of sensors and responsive materials.[3]
The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry
Morpholine is a simple saturated heterocycle containing both an ether and a secondary amine functional group. In medicinal chemistry, it is considered a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[4] Its value stems from a combination of advantageous properties:
-
Physicochemical Profile: The morpholine ring enhances aqueous solubility and polarity, which can improve a drug candidate's pharmacokinetic profile.[4]
-
Metabolic Stability: It is generally resistant to metabolic degradation, increasing the in vivo half-life of a compound.
-
Synthetic Accessibility: The morpholine ring is easily incorporated into larger molecules through standard synthetic routes.[4]
-
Biological Interactions: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a point for further functionalization or can be protonated, influencing interactions with biological targets.[4]
Synergy and Rationale: Combining Morpholine and Phenylboronic Acid
The strategic attachment of a morpholine ring to a phenylboronic acid scaffold creates a molecule with enhanced and tunable properties. The electron-donating nature of the morpholine's nitrogen atom can influence the Lewis acidity of the boron center. This modulation directly impacts the pKa of the boronic acid, which is a critical parameter for its interaction with diols at physiological pH (around 7.4). By altering the pKa, the sensitivity and optimal operating pH of PBA-based sensors and delivery systems can be fine-tuned. Furthermore, the morpholine group imparts the aforementioned benefits of improved solubility and biocompatibility, making these molecules particularly well-suited for biological applications.[5][6]
Part 2: Synthesis and Chemical Properties
The practical utility of any chemical tool is predicated on its accessibility and well-defined characteristics. Morpholino-substituted phenylboronic acids can be prepared through established synthetic organic chemistry pathways.
Synthetic Strategies
The synthesis of morpholino-substituted phenylboronic acids typically involves standard cross-coupling reactions or the functionalization of a pre-existing phenylboronic acid derivative. A common and robust method is the Suzuki-Miyaura cross-coupling reaction, where a morpholino-substituted aryl halide is coupled with a diboron reagent in the presence of a palladium catalyst. Alternatively, nucleophilic aromatic substitution reactions on an activated fluorophenylboronic acid with morpholine can yield the desired product.
Experimental Protocol 1: Representative Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 4-morpholinophenylboronic acid from 4-fluorophenylboronic acid.
Materials:
-
4-Fluorophenylboronic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-fluorophenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and morpholine (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting boronic acid.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure morpholino-substituted phenylboronic acid.
Key Physicochemical Properties
The properties of these molecules are crucial for their application. The position of the morpholine substituent (ortho, meta, or para) significantly influences the electronic environment of the boronic acid and, consequently, its pKa.
| Property | 3-(Morpholino)phenylboronic acid | 4-(2-Morpholinoethoxy)phenylboronic acid |
| Molecular Formula | C₁₀H₁₄BNO₃[7][8] | C₁₂H₁₈BNO₄[9] |
| Molecular Weight | 207.03 g/mol [8] | 251.09 g/mol [9] |
| CAS Number | 863377-22-4[7] | Not readily available |
| Appearance | White to off-white solid | Not specified |
| pKa | Generally lower than unsubstituted PBA due to electron-donating effects | Generally lower than unsubstituted PBA |
Table 1: Physicochemical properties of representative morpholino-substituted phenylboronic acids.
Part 3: Applications in Sensing and Diagnostics
One of the most developed applications of PBAs is in the creation of fluorescent sensors for biologically relevant molecules. The morpholine substituent plays a key role in optimizing these sensors for use in complex biological media.
Mechanism of Action in Fluorescent Sensing
The sensing mechanism of PBA-based probes typically relies on the modulation of a fluorophore's emission through processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3]
-
PET Sensing: In a typical PET sensor, the boronic acid is linked to a fluorophore but is electronically decoupled from it by a spacer. The nitrogen atom of a nearby amine (like morpholine) can quench the fluorescence of the fluorophore by donating an electron to its excited state. When the boronic acid binds to a diol, its Lewis acidity increases, which draws electron density away from the amine, suppressing the PET process and "turning on" fluorescence.
-
ICT Sensing: In ICT-based probes, the boronic acid group acts as an electron-withdrawing group conjugated directly to an electron-donating group on the same fluorophore.[3] The binding of an analyte (like H₂O₂) oxidizes the boronic acid, changing its electronic nature and thus altering the ICT character, leading to a detectable shift in the fluorescence emission.[10]
Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species, such as hydrogen peroxide (H₂O₂), are crucial signaling molecules but are also implicated in numerous diseases when overproduced.[11][12] Morpholino-substituted PBAs have been engineered into effective fluorescent probes for H₂O₂.[10][13] The mechanism involves the selective, irreversible oxidation of the carbon-boron bond by H₂O₂ to yield a highly fluorescent phenol derivative, providing a "turn-on" signal. The morpholine group enhances the probe's water solubility and can be used to tune its electronic properties for optimal performance.[10]
Carbohydrate Sensing
The reversible binding of PBAs to diols makes them ideal for sensing carbohydrates like glucose.[1][2] This is particularly relevant for monitoring blood glucose levels in diabetes management. Bis-boronic acid derivatives often show higher affinity and selectivity for glucose.[3] The morpholine group can be used to adjust the pKa of the boronic acid to be closer to physiological pH, increasing its sensitivity to glucose under biological conditions. Upon binding glucose, a change in the fluorophore's environment or electronic state (via PET or ICT) results in a measurable change in fluorescence.[3]
Part 4: Applications in Drug Delivery and Theranostics
The unique chemical reactivity of the boronic acid group makes it an excellent trigger for "smart" drug delivery systems that release their payload in response to specific biological stimuli.
Stimuli-Responsive Drug Delivery
-
pH-Responsive Systems: The tumor microenvironment is often more acidic than healthy tissue. This pH difference can be exploited for targeted drug release. PBA-containing nanoparticles can be designed to be stable at physiological pH (7.4) but to disassemble and release their drug cargo at the lower pH of a tumor, due to the shift in the boronic acid/boronate ester equilibrium.[14][15]
-
ROS-Responsive Systems: Cancer cells and inflamed tissues often exhibit high levels of reactive oxygen species. Nanoparticles cross-linked with boronate esters can be designed to degrade in the presence of H₂O₂, triggering rapid drug release directly at the site of disease.[16]
-
Glucose-Responsive Systems: For diabetes treatment, PBA-functionalized polymers can be used to create self-regulating insulin delivery systems. In the presence of high glucose concentrations, glucose competes with and displaces an insulin-containing complex, leading to the release of the hormone.[5]
Targeting Sialic Acid on Cancer Cells
Many cancer cells overexpress sialic acid (SA) residues on their surfaces.[6] Phenylboronic acid can form stable complexes with the diol groups present in sialic acid. This interaction can be used as an active targeting strategy. Nanocarriers decorated with morpholino-substituted PBAs can selectively bind to and be internalized by cancer cells, increasing the local concentration of the therapeutic agent and reducing off-target toxicity.[6] The morpholine group can further enhance this targeting strategy by improving the overall biocompatibility and circulation time of the nanocarrier.[6]
Intracellular Imaging and Theranostics
Theranostics, the integration of therapy and diagnostics, is a leading frontier in medicine. Biocompatible fluorescent nanoparticles based on PBA-modified polymers can serve this dual role.[14] These platforms can carry a therapeutic agent (like doxorubicin) while their intrinsic fluorescence allows for real-time tracking of their uptake by cells and their journey through intracellular compartments.[14] This allows researchers to visualize drug delivery and confirm that the payload is reaching its intended target.
Part 5: Therapeutic Potential
Beyond sensing and delivery, the morpholino-phenylboronic acid scaffold itself has potential as a therapeutic agent, primarily through enzyme inhibition.
Enzyme Inhibition
Boronic acids are well-known transition-state analogue inhibitors of serine proteasomes.[17] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively blocking its function. The first-in-class proteasome inhibitor drug, bortezomib, is a boronic acid derivative used to treat multiple myeloma.[17] By incorporating a morpholine ring into novel boronic acid inhibitors, it is possible to improve their pharmacological properties, such as solubility, cell permeability, and metabolic stability, potentially leading to more effective and safer drugs.[4]
Antimicrobial and Antifungal Applications
The unique reactivity of the boronic acid moiety has also been explored for antimicrobial applications. For instance, the FDA-approved antifungal drug tavaborole is a benzoxaborole (a cyclic boronic ester) that inhibits fungal protein synthesis by targeting a tRNA synthetase.[18][19] The boron atom is essential for its mechanism of action. Introducing a morpholine group to new boronic acid-based antimicrobial candidates could enhance their activity spectrum and improve their drug-like properties.
Part 6: Conclusion and Future Outlook
Morpholino-substituted phenylboronic acids are a versatile and powerful class of molecules with significant potential across multiple scientific disciplines. The combination of the diol-responsive boronic acid with the pharmacologically advantageous morpholine ring creates a scaffold that is tunable, water-soluble, and well-suited for biological applications. We have seen their successful implementation as fluorescent sensors, triggers for smart drug delivery systems, and cancer-targeting ligands.
The future of this field is bright. Key challenges and opportunities include the development of next-generation probes with even greater selectivity for specific analytes in complex mixtures and the design of more sophisticated, multi-stimuli-responsive drug delivery systems. As our understanding of the subtle interplay between the morpholine substituent and the boronic acid's reactivity deepens, we can expect the rational design of new molecules for precise intracellular imaging, targeted therapy, and advanced diagnostics to accelerate, bringing these promising compounds closer to clinical reality.
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Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Bentham Science Publishers. Available at: [Link]
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A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. Available at: [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]
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Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. Available at: [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating the Nuances of Amine-Containing Substrates in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals and advanced materials.[1][2] First described by Akira Suzuki in 1979, this palladium-catalyzed reaction offers a powerful tool for medicinal chemists and drug development professionals.[1] The subject of this guide, (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, represents a valuable building block for introducing a morpholino-functionalized moiety, a common pharmacophore in biologically active molecules.[3][4]
However, the inherent structural features of this substrate—namely the presence of a tertiary amine (the morpholine nitrogen) and its provision as a hydrochloride salt—introduce specific challenges that necessitate a carefully considered approach. The tertiary amine can act as a Lewis base and potentially coordinate to the palladium catalyst, influencing its catalytic activity. Furthermore, the hydrochloride salt form requires stoichiometric neutralization before the boronic acid can effectively participate in the catalytic cycle.
This document provides a comprehensive guide to successfully employing this compound in Suzuki-Miyaura coupling reactions. Moving beyond a simple recitation of steps, this note explains the rationale behind the procedural choices, offering a robust framework for reaction optimization and troubleshooting.
The Catalytic Cycle and the Critical Role of the Base
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][5] Understanding this mechanism is fundamental to rational protocol design and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[1][5] The reactivity of the halide follows the general trend: I > Br > Cl.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[2][6]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
For this compound, the base serves a dual purpose. It must first neutralize the hydrochloride salt to free the boronic acid. Subsequently, additional base is required to facilitate the formation of the reactive boronate species for the transmetalation step. Therefore, using at least one extra equivalent of base compared to standard protocols is essential.
Recommended Starting Protocol
This protocol is adapted from established procedures for structurally similar compounds containing morpholine moieties and is designed as a robust starting point for optimization.[7] It is intended for the coupling of this compound with an aryl bromide.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 0.58 | 1.0 |
| (4-(1-Morpholinoethyl)phenyl)boronic acid HCl | 271.55 | 0.87 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.041 | 0.07 (7 mol%) |
| K₃PO₄ | 212.27 | 2.32 | 4.0 |
| 1,4-Dioxane | - | 7 mL | - |
| Water | - | 0.5 mL | - |
Experimental Procedure
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon through the solvent for 30 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: After degassing, add potassium phosphate (K₃PO₄, 4.0 equiv) and water.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 24 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Considerations and Optimization Strategies
The success of the Suzuki coupling with this particular substrate hinges on careful consideration of the reaction parameters.
The Dual Role of the Base
As previously mentioned, the base is critical. A total of 4.0 equivalents of K₃PO₄ is recommended in the starting protocol. This ensures:
-
Neutralization: At least one equivalent is consumed to neutralize the hydrochloride salt, liberating the free amine and the boronic acid.
-
Catalysis: The remaining equivalents are necessary to form the catalytically active boronate species.
While K₃PO₄ is a good starting point, other bases such as K₂CO₃ or Cs₂CO₃ can also be effective. The choice of base can influence the reaction rate and yield, and empirical screening may be necessary for optimal results with a new aryl halide partner.
Managing the Morpholine Moiety
The tertiary amine of the morpholine group can, in principle, coordinate to the palladium center, potentially leading to catalyst inhibition. However, the use of bulky phosphine ligands, such as the triphenylphosphine in Pd(PPh₃)₄, can mitigate this issue. These ligands create a sterically hindered environment around the palladium, disfavoring the coordination of the morpholine nitrogen.
Should catalyst inhibition be suspected (e.g., stalled reaction), consider employing ligands known for their effectiveness with substrates containing Lewis basic sites. Buchwald's dialkylbiaryl phosphine ligands, for example, are designed to be both electron-rich and sterically demanding, which can enhance catalyst activity and stability.[8]
Solvent Systems
A mixture of an organic solvent and water is commonly employed in Suzuki couplings. The water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the boronate. 1,4-Dioxane is an excellent choice as the organic solvent due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. Other solvent systems, such as toluene/water or DMF/water, can also be explored during optimization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Base3. Catalyst Poisoning | 1. Use fresh Pd(PPh₃)₄ or a more robust pre-catalyst. Ensure thorough degassing.2. Increase the equivalents of base to ensure both neutralization and catalysis.3. Consider a different ligand system (e.g., a bulky dialkylbiaryl phosphine ligand). |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially with electron-rich boronic acids.[9] | 1. Use milder basic conditions (e.g., K₂CO₃ or KF).2. Minimize reaction time once the starting material is consumed.3. Consider using anhydrous conditions with a soluble organic base, though this requires careful drying of all reagents and solvents. |
| Homocoupling | Formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules. | This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere and consider a lower reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of complex molecules bearing a valuable morpholine pharmacophore. By understanding the specific challenges posed by the amine functionality and the hydrochloride salt, and by implementing the robust protocol and optimization strategies outlined in this guide, researchers can confidently and efficiently utilize this versatile building block in their drug discovery and development programs. The key to success lies in the careful selection of the base, the use of an appropriate palladium catalyst and ligand system, and the maintenance of an inert atmosphere throughout the reaction.
References
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
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Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Suzuki reaction. In Wikipedia. Retrieved from [Link]
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Denmark, S. E., & Smith, R. C. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(4), 1243–1245. Retrieved from [Link]
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Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]
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Maqbool, A., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(6), 105809. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
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Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Retrieved from [Link]
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Narayanan, R., & El-Sayed, M. A. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 3(1), 1–7. Retrieved from [Link]
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Colacot, T. J., et al. (2019). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Chemistry – A European Journal, 25(47), 11045-11054. Retrieved from [Link]
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Dömling, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2563. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1543–1553. Retrieved from [Link]
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Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17043–17056. Retrieved from [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Retrieved from [Link]
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Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved from [Link]
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Reisman, S. E., et al. (2018). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters, 20(21), 6858–6862. Retrieved from [Link]
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Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2138–2147. Retrieved from [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]
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Al-Masri, O. A., & El-ghozia, N. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. SpringerPlus, 6(1), 160. Retrieved from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Using (4-(1-Morpholinoethyl)phenyl)boronic Acid Hydrochloride
Introduction: The Strategic Integration of Morpholino-Functionalized Biaryls in Medicinal Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of functionalized boronic acids as coupling partners allows for the direct incorporation of desired pharmacophores into the target molecules. (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a versatile building block that introduces a morpholinoethyl-phenyl group, a common feature in molecules designed for therapeutic applications due to the favorable physicochemical properties conferred by the morpholine ring, such as improved solubility and metabolic stability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, with a special focus on the challenges and opportunities presented by this specific amine-containing boronic acid hydrochloride. Detailed, field-proven protocols are provided to empower researchers to confidently and successfully synthesize morpholino-functionalized biaryl compounds.
Mechanistic Considerations for Amine-Containing Boronic Acid Hydrochlorides
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The use of this compound introduces specific considerations that must be addressed for a successful reaction.
The Dual Role of the Base
The hydrochloride salt form of the boronic acid necessitates the use of a base to not only facilitate the catalytic cycle but also to neutralize the HCl salt, liberating the free boronic acid. Therefore, a sufficient stoichiometric amount of base is critical. Typically, at least three equivalents of base are recommended: one to neutralize the hydrochloride, and two to promote the transmetalation step. The choice of base is also crucial; inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally preferred over organic amine bases, which can potentially compete as ligands for the palladium catalyst.[3][4]
Potential for Morpholino Group Coordination
The nitrogen atom of the morpholino group is a Lewis base and has the potential to coordinate to the palladium center. This coordination can, in some cases, inhibit the catalytic activity by occupying a coordination site required for the catalytic cycle to proceed. The choice of a suitable phosphine ligand, often a bulky, electron-rich ligand, can help to mitigate this potential inhibition by favoring coordination of the phosphine over the morpholino nitrogen.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (3.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, a microwave-assisted protocol can be employed.
Materials:
-
This compound
-
Aryl iodide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.5 equiv), the aryl iodide (1.0 equiv), and cesium carbonate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Add dimethylformamide (DMF) to achieve a concentration of the limiting reagent of approximately 0.2 M.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
Cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Reaction Parameter Optimization
The following table summarizes a hypothetical optimization of reaction conditions for the coupling of this compound with 4-bromoanisole. This data is illustrative and serves as a guide for empirical optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (3.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 3 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 4 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 95 |
| 5 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 8 | 91 |
| 6 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 88 |
| 7 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DMF | 110 | 6 | 93 |
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction fails to proceed, ensure that the reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere. The activity of the palladium catalyst can also be a factor; using a fresh batch of catalyst is recommended. Insufficient base will also lead to poor results.
-
Side Reactions: The primary side reaction to be aware of is the homocoupling of the boronic acid. This is often exacerbated by the presence of oxygen. Thoroughly degassing the solvents is crucial to minimize this side reaction.
-
Purification Challenges: The morpholino group can sometimes complicate purification by column chromatography due to its basicity. The use of a small amount of triethylamine in the eluent can help to mitigate tailing on silica gel.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of morpholino-functionalized biaryl compounds. By carefully considering the choice of base, catalyst, and reaction conditions, researchers can overcome the specific challenges associated with this substrate and achieve high yields of the desired products. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the synthesis of novel and impactful molecules.
References
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Organotrifluoroborates. In Cross-Coupling and Heck-Type Reactions 1 (pp. 105-183). Georg Thieme Verlag.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Sources
Application Notes & Protocols for (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in Organic Synthesis
Prepared by: A Senior Application Scientist
Introduction: A Versatile Building Block for Modern Synthesis
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a specialized arylboronic acid derivative that has gained prominence as a key building block in contemporary organic synthesis, particularly within the fields of medicinal chemistry and drug discovery. Its structure uniquely combines the reactive utility of a phenylboronic acid moiety with the desirable physicochemical properties of a morpholinoethyl substituent. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient construction of carbon-carbon bonds.[1][2]
The morpholinoethyl side chain is not merely a passive spectator. The presence of the basic nitrogen atom and the morpholine ring—a common pharmacophore—can significantly enhance aqueous solubility, improve pharmacokinetic profiles, and provide a crucial interaction point for binding to biological targets.[3] This dual functionality makes it an invaluable reagent for synthesizing complex biaryl compounds that are often the core of innovative therapeutic agents.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will delve into its properties, provide detailed, field-proven protocols, explain the causality behind experimental choices, and discuss its broader applications.
Reagent Profile and Handling
Understanding the fundamental properties and stability of the reagent is paramount for successful and reproducible synthetic outcomes. Boronic acids can be susceptible to degradation, particularly protodeboronation, but their salt forms often exhibit enhanced stability.[4][5]
| Property | Value | Source |
| CAS Number | 1704069-64-6 | [6] |
| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [6] |
| Molecular Weight | 271.55 g/mol | [6] |
| Appearance | White to off-white solid | [6][7] |
| Storage | Store at 2-8°C under an inert atmosphere. Keep dry. | [8][9] |
Handling and Stability Insights:
-
Hygroscopicity: Like many amine hydrochlorides, this reagent can be hygroscopic. Store in a desiccator and handle quickly in a controlled atmosphere (glovebox or under a stream of inert gas) when possible.
-
Stability: The hydrochloride salt form enhances the reagent's shelf-life compared to the free base. However, all boronic acids are susceptible to thermal decomposition and trimerization to their corresponding boroxines upon heating in the solid state or in solution.[10] It is advisable to use the reagent as received without unnecessary purification.
-
Protodeboronation: The most common decomposition pathway for arylboronic acids in solution is protodeboronation (cleavage of the C-B bond).[4] This process can be accelerated by heat, aqueous base, or the palladium catalyst itself. Careful selection of reaction conditions, as detailed in the following protocols, is crucial to minimize this side reaction and maximize coupling efficiency.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, facilitating the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/pseudohalide.[11][12]
Reaction Principle and Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle. A Pd(0) species is the active catalyst that orchestrates the coupling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][13] A base is an essential co-reagent, required to activate the boronic acid, forming a more nucleophilic boronate species that readily participates in the transmetalation step.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a robust, general procedure for the coupling of this compound with a representative aryl bromide.
Materials and Equipment
-
Reagents:
-
This compound (1.05 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
-
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Step-by-Step Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol, 1.0 equiv), this compound (1.05 mmol, 1.05 equiv), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a pre-heated oil bath and stir the mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Optimization: A Scientist's Perspective
Merely following a protocol is insufficient; understanding the function of each component is key to troubleshooting and optimization.
-
The Catalyst-Ligand System: While Pd(PPh₃)₄ can be used directly, modern Suzuki couplings often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. Electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[2][11]
-
The Role of the Base: The base is arguably the most critical variable. Its primary role is to facilitate the formation of the active boronate species.
-
K₂CO₃ / Cs₂CO₃ (Carbonates): These are standard, effective bases for a wide range of substrates.
-
K₃PO₄ (Phosphate): A stronger base that is often superior for challenging couplings, including those with sterically hindered substrates or when minimizing protodeboronation is critical.[5]
-
Stoichiometry: Since the starting material is a hydrochloride salt, at least one equivalent of base is consumed for neutralization. Therefore, a total of 3 equivalents is a robust starting point to ensure both neutralization and catalytic turnover.
-
-
Solvent Choice: The solvent must solubilize all components. Aprotic organic solvents like dioxane, THF, or toluene are common. The addition of water is often crucial for dissolving the base and facilitating the formation and transfer of the boronate species to the palladium center.[13]
Representative Optimization Data
The following table illustrates a hypothetical optimization matrix for the coupling of 1-bromo-4-nitrobenzene with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 94 |
This data is representative and intended for illustrative purposes. As shown, moving to a more advanced catalyst system (Entry 2) and a stronger base (Entry 3) can significantly improve yields.
Broader Applications in Drug Discovery
The utility of this compound extends beyond a simple coupling reagent. The resulting biaryl structures containing the morpholinoethyl moiety are of high interest in pharmaceutical development.[3][7]
-
Kinase Inhibitors: The morpholine ring is a privileged structure in kinase inhibitor design, often serving as a "water-solubilizing" group that occupies the solvent-exposed region of an ATP-binding pocket.
-
GPCR Ligands: The basic nitrogen can form a key salt bridge with acidic residues (e.g., aspartic acid) in G-protein coupled receptors.
-
pH-Responsive Systems: The protonatable nitrogen allows for the design of molecules and drug delivery systems that change their properties in different pH environments, such as the acidic microenvironment of tumors.[15]
Conclusion
This compound is a powerful and enabling reagent for the synthesis of complex molecules. Its primary application in the Suzuki-Miyaura cross-coupling is robust and versatile. By understanding the principles of the catalytic cycle and the specific roles of the catalyst, base, and solvent, researchers can effectively troubleshoot and optimize reaction conditions to achieve high yields. The incorporation of the morpholinoethyl pharmacophore makes this building block particularly valuable for programs in medicinal chemistry and drug discovery, streamlining the synthesis of compounds with potentially favorable biological and pharmacokinetic properties.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. Available at: [Link]
-
Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4694-4704. Available at: [Link]
-
Jana, R., & Pathak, T. P. (2015). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282-1294. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16474-16504. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. Available at: [Link]
-
Kliman, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
-
ChemUniverse. This compound. Available at: [Link]
-
ChemUniverse. Request A Quote. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... Available at: [Link]
-
Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5606. Available at: [Link]
-
Wang, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4478. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Pharmaffiliates. 4-Aminomethylphenylboronic acid, HCl. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [P89785] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1704069-64-6|this compound|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation [mdpi.com]
The Strategic Application of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in Medicinal Chemistry: A Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its strategic use in the synthesis of biologically active molecules, with a particular focus on its role in the development of kinase inhibitors. This guide will offer not only detailed experimental protocols but also the scientific rationale behind its application, empowering researchers to effectively utilize this valuable reagent in their drug discovery programs.
Introduction: The Power of Privileged Scaffolds
In the landscape of drug discovery, certain chemical motifs, often referred to as "privileged structures," appear frequently in molecules with diverse biological activities. The morpholine and phenylboronic acid moieties, both present in this compound, are prime examples of such scaffolds.
The morpholine ring is a saturated heterocycle widely incorporated into drug candidates to enhance their pharmacokinetic properties. [1]Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability, while also serving as a key interaction point with biological targets. [2][3]The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and favorable interactions with acidic residues in protein binding pockets.
Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. [4][5]This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. [6]Beyond their synthetic utility, the boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with serine, threonine, or tyrosine residues in enzyme active sites, leading to potent and selective inhibition. [7]The groundbreaking proteasome inhibitor bortezomib is a testament to the therapeutic potential of boronic acid-containing drugs. [7] this compound synergistically combines the advantageous properties of both these privileged scaffolds, making it a highly valuable building block for the synthesis of novel therapeutics.
Core Application: Synthesis of Substituted Oxazolo[5,4-d]pyrimidines as PI3K Inhibitors
A significant application of this compound is in the synthesis of substituted oxazolo[5,4-d]pyrimidines, a class of compounds that have shown promise as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between a halogenated oxazolo[5,4-d]pyrimidine core and this compound. This key step introduces the morpholinoethylphenyl moiety onto the heterocyclic core, a crucial element for achieving high potency and desirable drug-like properties in the final inhibitor.
Reaction Workflow:
Caption: Synthetic workflow for PI3K inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic 7-chloro-oxazolo[5,4-d]pyrimidine. Note: This is a general guideline, and optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| This compound | 1704069-64-6 | 271.55 | Commercially available |
| 7-Chloro-oxazolo[5,4-d]pyrimidine (or other aryl halide) | Varies | Varies | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | High purity grade |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Water | 7732-18-5 | 18.02 | Degassed, deionized |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the 7-chloro-oxazolo[5,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The solvent mixture should be sufficient to dissolve the reactants.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 7-(4-(1-morpholinoethyl)phenyl)oxazolo[5,4-d]pyrimidine.
Suzuki-Miyaura Catalytic Cycle:
Caption: The Suzuki-Miyaura catalytic cycle.
Data Presentation and Interpretation
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Outcome |
| LC-MS | A single major peak corresponding to the mass of the desired product. |
| ¹H NMR | The appearance of new aromatic signals corresponding to the substituted phenyl ring and the disappearance of the signal for the starting aryl halide. Characteristic signals for the morpholine and ethyl groups should also be present. |
| ¹³C NMR | The appearance of new carbon signals in the aromatic region and for the morpholinoethyl side chain. |
| Purity | Typically >95% as determined by HPLC or qNMR. |
The purified compound can then be subjected to biological evaluation. For PI3K inhibitors, this would typically involve in vitro kinase assays to determine the IC₅₀ value against different PI3K isoforms (α, β, δ, γ) and cell-based assays to assess the compound's ability to inhibit the PI3K signaling pathway and affect cancer cell proliferation.
Conclusion and Future Perspectives
This compound is a strategically designed building block that leverages the beneficial properties of both the morpholine and boronic acid moieties. Its application in the synthesis of PI3K inhibitors via the Suzuki-Miyaura cross-coupling reaction highlights its importance in modern drug discovery. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile reagent in the development of new and innovative therapeutics. The principles outlined here can be extended to the synthesis of a wide range of other biologically active molecules, making this compound a valuable addition to the medicinal chemist's toolbox.
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3955. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752. [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
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Cadeddu, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2662-2683. [Link]
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D'hooghe, M., & De Kimpe, N. (2006). Boronic acids and their derivatives in medicinal chemistry: synthesis and biological applications. Mini reviews in medicinal chemistry, 6(12), 1347-1358. [Link]
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Soriano-Ursúa, M. A., Trujillo-Ferrara, J. G., & Correa-Basurto, J. (2024). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. [Link]
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Sharma, P. K., Amin, A., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
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Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847-6858. [Link]
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Kocieba, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. [Link]
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The Strategic Utility of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in Modern Drug Discovery
Introduction: Beyond a Simple Building Block
In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride has emerged as a particularly valuable reagent, offering a unique combination of structural features that address key challenges in drug design. The presence of the morpholino group, a common motif in bioactive molecules, can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this powerful synthetic tool.
Chemical Profile and Handling Considerations
A comprehensive understanding of the chemical and physical properties of this compound is essential for its successful application.
| Property | Value | Reference |
| CAS Number | 1704069-64-6 | [2] |
| Molecular Formula | C₁₂H₁₈BNO₃ · HCl | [2] |
| Molecular Weight | 271.55 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
The hydrochloride salt form of this boronic acid significantly enhances its stability and water solubility compared to the free base, facilitating its use in a wider range of reaction conditions, including aqueous media.[3] However, like many boronic acids, it can be susceptible to protodeboronation, particularly under harsh acidic or basic conditions.[4] Therefore, it is recommended to use freshly prepared solutions and to store the solid compound under an inert atmosphere if possible.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in many approved drugs.[5]
The "Why": Mechanistic Insights and Strategic Advantages
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of this compound as the boronic acid partner offers several strategic advantages:
-
Introduction of a Key Pharmacophore: The morpholinoethylphenyl moiety can be directly installed onto a variety of aromatic and heteroaromatic scaffolds, providing a rapid route to novel chemical entities with potential biological activity.
-
Modulation of Physicochemical Properties: The introduction of this substituent can significantly impact the solubility, lipophilicity, and metabolic stability of the parent molecule, properties that are critical for drug-like characteristics.
-
Broad Substrate Scope: The reaction is generally tolerant of a wide range of functional groups, allowing for its application in the synthesis of complex molecules.
Detailed Experimental Protocol: Synthesis of a Biaryl Morpholino Derivative
The following protocol is adapted from a peer-reviewed synthesis of N,N-bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives and serves as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.[4]
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromo-N,N-bis(4-bromobenzyl)aniline) (1.0 equiv of the core structure, requiring 2.5 equiv of the boronic acid for a double coupling)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7 mol%)[4]
-
Base: Potassium phosphate (K₃PO₄) (4.0 equiv)[4]
-
Solvent: 1,4-Dioxane and distilled water[4]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Reaction Setup and Execution
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask, combine the aryl halide and the Pd(PPh₃)₄ catalyst.
-
Add 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 30 minutes with stirring.
-
Reaction: To the degassed mixture, add the this compound, K₃PO₄, and distilled water.[4]
-
Continue stirring the mixture for an additional 10 minutes under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and maintain it at this temperature for 24 hours.[4] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
Causality Behind Experimental Choices
-
Catalyst Selection: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a broad range of substrates.[6]
-
Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant degradation of sensitive functional groups.[4]
-
Solvent System: The use of a 1,4-dioxane/water mixture provides a good balance of solubility for both the organic and inorganic reagents and facilitates the reaction.[6]
-
Inert Atmosphere: The use of an inert gas like argon is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.
Troubleshooting and Optimization
While the provided protocol is a robust starting point, optimization may be necessary for specific substrates.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a truly inert atmosphere; use a fresh batch of catalyst. |
| Poor solubility of starting materials | Try a different solvent system (e.g., toluene, DMF) or increase the reaction temperature. | |
| Formation of Side Products | Protodeboronation of the boronic acid | Use the boronic acid as the limiting reagent or add it portion-wise. |
| Homocoupling of the boronic acid | Optimize the reaction temperature and catalyst loading. | |
| Difficult Purification | Residual palladium catalyst | Filter the reaction mixture through a pad of Celite before work-up. |
| Co-eluting impurities | Optimize the column chromatography conditions (e.g., different solvent system, gradient). |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its ability to introduce a key pharmacophore via the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists. The detailed protocol and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the development of new and innovative therapeutics.
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Pharmaceutical Technology. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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PubMed Central. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Available at: [Link]
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Morpholino-Functionalized Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] First detailed by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[1]
In the landscape of pharmaceutical and materials science, the synthesis of biaryl structures is of paramount importance. The morpholine moiety, in particular, is a privileged scaffold in drug discovery, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. The use of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride as a building block allows for the direct installation of this valuable functional group onto a diverse range of aromatic and heteroaromatic systems.
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and an exploration of the underlying mechanistic principles for the successful coupling of this compound with various aryl halides.
A Note on the Boronic Acid Salt
(4-(1-Morpholinoethyl)phenyl)boronic acid is supplied as a hydrochloride salt to enhance its stability and shelf-life. Boronic acids can be prone to decomposition, but their salt forms, such as hydrochloride or stable adducts with N-methyliminodiacetic acid (MIDA), offer improved handling and storage characteristics.[2][3][4] The presence of the hydrochloride necessitates the use of a sufficient amount of base in the reaction to both neutralize the salt and facilitate the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][6]
-
Transmetalation : In the presence of a base, the organoboron species (R²-B(OH)₂) is activated to form a more nucleophilic boronate.[7][8][9] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.[1]
-
Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Their Scientific Rationale
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical, especially when dealing with less reactive aryl chlorides.
-
Palladium Precursors : Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃. These are typically Pd(0) or Pd(II) complexes that are reduced in situ to the active Pd(0) species.[6]
-
Phosphine Ligands : Ligands stabilize the palladium catalyst and modulate its reactivity.[10] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and DavePhos, are particularly effective for coupling challenging substrates like aryl chlorides by promoting the oxidative addition step.[11] For general applications, triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often sufficient.[6]
The Role of the Base
The base plays a multifaceted and essential role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[7][8][9]
-
Common Bases : A variety of bases can be employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).
-
Selection Criteria : The choice of base can significantly impact yield and reaction rate. Stronger bases like K₃PO₄ are often preferred for less reactive aryl halides. For substrates with base-sensitive functional groups, milder bases like KF may be used.[9] Given that the starting material is a hydrochloride salt, a sufficient excess of base (typically 2.5-3.0 equivalents) is required to neutralize the salt and drive the reaction.
Solvent Systems
The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent.
-
Aqueous Mixtures : Protic solvent mixtures, such as 1,4-dioxane/water, THF/water, or toluene/ethanol/water, are commonly used.[5] Water plays a crucial role in dissolving the base and facilitating the formation of the active boronate species.[12]
-
Anhydrous Conditions : While less common for boronic acids, anhydrous conditions can be employed with boronate esters.
Reactivity of Aryl Halides
The nature of the leaving group on the aryl halide significantly influences its reactivity in the oxidative addition step. The general order of reactivity is:
I > Br > OTf >> Cl [1]
While aryl iodides and bromides are highly reactive, advancements in catalyst design have made the coupling of more abundant and cost-effective aryl chlorides routine.[13][14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a representative aryl bromide.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.1 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Step-by-Step Protocol:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (3.0 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by an appropriate method such as TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[15]
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15] The crude product can then be purified by flash column chromatography on silica gel.[16] For products that are particularly water-soluble, it may be advantageous to filter the reaction mixture through a pad of Celite to remove the catalyst, evaporate the solvent, and directly proceed to purification.[17]
Data Presentation: Typical Reaction Conditions
The optimal conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.
| Aryl Halide Type | Recommended Catalyst | Recommended Base | Solvent System (v/v) | Temperature (°C) |
| Aryl Iodide | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 |
| Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (4:1) | 90-100 |
| Aryl Chloride | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100-110 |
| Aryl Triflate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/EtOH/H₂O | 80-100 |
Data compiled from multiple sources for illustrative purposes. Yields and optimal conditions are highly substrate-dependent.[9][11][18]
Troubleshooting and Final Considerations
-
Low Yield : If the reaction yield is low, consider increasing the catalyst loading, switching to a more active ligand (e.g., SPhos for aryl chlorides), or using a stronger base (e.g., K₃PO₄). Ensure that the reaction mixture was properly degassed, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation : A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using carefully degassed solvents and ensuring the reaction is run under a strict inert atmosphere. Using stable boronic acid surrogates can also mitigate this issue.[4][10]
-
Product Isolation : Given the presence of the basic morpholine nitrogen, the final product may have increased water solubility. During the aqueous workup, ensure thorough extraction with an appropriate organic solvent. In some cases, adjusting the pH of the aqueous layer may be necessary to facilitate extraction. Filtering through Celite and proceeding directly to chromatography can be an effective strategy for hydrophilic products.[17]
By understanding the mechanistic underpinnings and systematically optimizing the key reaction parameters, researchers can effectively utilize this compound to synthesize a wide array of valuable biaryl compounds for applications in drug discovery and materials science.
References
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Wikipedia. Suzuki reaction. [Link]
-
Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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da Silva, A. B., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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Fan, X., et al. (2004). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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Sharma, S., et al. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
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University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
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Bruno, N. C., et al. (2005). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
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Yang, Y., et al. (2021). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers. [Link]
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Bio, M. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. [Link]
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ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
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Reddit. Hydrophilic Suzuki-coupling product workup?[Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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Martínez, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
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ResearchGate. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
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Application Notes and Protocols for (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride and its Derivatives in Catalysis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride and its derivatives. This document outlines the theoretical basis for their catalytic activity, provides detailed experimental protocols for key transformations, and offers insights into the causality behind experimental design.
Introduction: The Emerging Role of Functionalized Boronic Acids in Catalysis
Boronic acids have become indispensable tools in modern organic synthesis, most famously for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, their utility extends far beyond this, with a growing field of "boronic acid catalysis" where the boronic acid itself acts as a Lewis acid catalyst.[2][3] These catalysts are prized for their stability, low toxicity, and ability to activate functional groups like carboxylic acids and alcohols under mild conditions.[2][4]
The subject of this guide, this compound, is a structurally intriguing molecule. The presence of a morpholinoethyl side chain introduces a tertiary amine functionality. This basic site, in proximity to the Lewis acidic boronic acid, suggests the potential for intramolecular interactions that could modulate catalytic activity. Such "bifunctional" catalysis, where both an acidic and a basic site participate in the catalytic cycle, can lead to unique reactivity and selectivity.[4][5]
This guide will focus on two primary potential applications for this class of compounds:
-
Direct Amide Bond Formation: Catalyzing the condensation of carboxylic acids and amines.
-
Suzuki-Miyaura Cross-Coupling: Acting as the organoboron reagent in C-C bond formation.
Part 1: Catalytic Amide Bond Formation
The direct formation of amides from carboxylic acids and amines is a cornerstone transformation in pharmaceutical and materials chemistry. Boronic acid catalysis offers a green alternative to traditional methods that often require stoichiometric activating agents.[2][4]
Mechanistic Rationale
Arylboronic acids catalyze amidation by activating the carboxylic acid. The reaction proceeds through the formation of an acyloxyboronic acid intermediate, which is more electrophilic than the parent carboxylic acid.[6][7][8] Nucleophilic attack by the amine on this activated intermediate, followed by elimination of water, yields the amide and regenerates the boronic acid catalyst.[6][7] The removal of water is often crucial for driving the equilibrium towards product formation.[6][7]
The morpholino group in the title compound could potentially influence this catalytic cycle in several ways:
-
Intramolecular Base: The nitrogen atom could act as an internal base to facilitate deprotonation steps or activate the amine nucleophile.
-
Lewis Acid Modulation: The amine could coordinate to the boron center, altering its Lewis acidity and, consequently, its catalytic activity.
-
Hydrogen Bonding: The morpholino moiety could participate in hydrogen bonding interactions within the transition state, stabilizing key intermediates.[9]
Caption: Proposed catalytic cycle for boronic acid-catalyzed amide bond formation.
Experimental Protocol: General Procedure for Catalytic Amidation
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (Catalyst)
-
Carboxylic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Activated molecular sieves (4 Å, 200 mg)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and this compound (0.05 mmol, 5 mol%).
-
Add the activated molecular sieves.
-
Under an inert atmosphere, add anhydrous toluene (5 mL).
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Data Presentation: Expected Performance
The performance of the catalyst will be highly dependent on the specific substrates used. The following table provides a hypothetical comparison of expected yields for different substrate classes.
| Carboxylic Acid Substrate | Amine Substrate | Expected Yield (%) | Catalyst Loading (mol%) |
| Benzoic Acid | Benzylamine | >90 | 5 |
| Hexanoic Acid | Aniline | 70-85 | 5 |
| Phenylacetic Acid | Morpholine | >95 | 2-5 |
| N-Boc-glycine | Methyl L-valinate | 60-80 | 10 |
Part 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[10][11] this compound can serve as the organoboron coupling partner in these reactions.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid can influence the transmetalation step. The presence of the morpholino group may impact the reaction by:
-
Solubility: The hydrochloride salt form may enhance solubility in certain solvent systems.
-
Transmetalation Rate: The electron-donating nature of the morpholinoethyl group could influence the electronics of the phenyl ring and the boron center, potentially affecting the rate of transmetalation.
-
Ligand Effects: In some cases, amine functionalities on the boronic acid have been shown to interact with the palladium center, although this is less common than the role of phosphine ligands.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (Ar-X, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the solvent mixture.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Expected Substrate Scope
| Aryl Halide (Ar-X) | Expected Yield (%) | Notes |
| 4-Iodoanisole | >90 | Electron-rich halides react well. |
| 1-Bromo-4-nitrobenzene | >85 | Electron-poor halides are good substrates. |
| 2-Bromopyridine | 70-90 | Heterocyclic halides are viable. |
| 4-Chlorotoluene | <50 | Aryl chlorides may require more active catalysts/ligands. |
Conclusion and Future Outlook
This compound and its derivatives represent a promising class of compounds for applications in catalysis. The interplay between the Lewis acidic boronic acid and the basic morpholino group offers intriguing possibilities for developing novel and efficient catalytic systems. The protocols provided herein serve as a robust starting point for exploring their utility in both amide bond formation and cross-coupling reactions. Further research into the precise mechanistic role of the morpholino moiety will undoubtedly lead to the development of more sophisticated and highly active catalysts for a range of organic transformations.
References
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Wang, C., Yu, H. Z., Fu, Y., & Guo, Q. X. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(13), 2140-2146. [Link][6][7]
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El-Dafrawy, S. M., & Whiting, A. (2015). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 6(11), 6263–6270. [Link][9]
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Mao, J., Wang, Y., & Fu, Y. (2017). Mechanistic Insights into Direct Amide Bond Formation Catalyzed by Boronic Acids: Halogens as Lewis Bases. Chemistry – A European Journal, 23(36), 8722-8729. [Link]
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Wang, C., Yu, H. Z., Fu, Y., & Guo, Q. X. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed, 23381564. [Link]
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Nishizawa, Y., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link][8]
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Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link][10]
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Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PubMed, 39137918. [Link][11]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3475-3496. [Link][2]
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Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]
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Ashrov, N., & Milo, A. (2023). Boronic acids as additives in organic synthesis and catalysis. In Advances in Organometallic Chemistry (Vol. 79, pp. 1-35). Academic Press. [Link][3]
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Szostak, M. (2021). Suzuki–Miyaura cross-coupling of amides with boronic acid derivatives via selective C─N cleavage and C(sp²)‐C(sp²) cross‐coupling via triple C─N, C─C, and C─H activation under ball milling conditions. ResearchGate. [Link]
-
Sheppard, T. D., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science. [Link][5]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed, 38422125. [Link]
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Hall, D. G., & Taylor, M. S. (2021). Emergent Organoboron Acid Catalysts. ACS Catalysis, 11(17), 10925–10943. [Link][4]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Catalysis and Chemical Synthesis. [Link][1]
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Che, Y., & An, H. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2970. [Link]
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Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 9(75), 2617–2636. [Link]
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ChemUniverse. (n.d.). This compound Quote Form. [Link]
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Li, Y., et al. (2014). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers, 6(5), 1317–1331. [Link]
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Wang, Y., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. Nanomaterials, 11(7), 1775. [Link]
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ChemUniverse. (n.d.). This compound [P89785]. [Link]
-
Opatz, T., et al. (2023). Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. ChemRxiv. [Link]
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The Strategic Integration of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in the Synthesis of Advanced Bioactive Molecules
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among these, (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride stands out as a particularly valuable building block. Its unique structure, featuring a chiral center and a morpholine moiety, offers a sophisticated scaffold for introducing desirable pharmacokinetic and pharmacodynamic properties into drug candidates. The morpholine group can enhance aqueous solubility and metabolic stability, and serve as a key interaction point with biological targets, while the boronic acid functional group provides a versatile handle for constructing complex biaryl structures, a common motif in many approved drugs.[3][4]
This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a focus on practical, field-proven protocols and the underlying chemical principles. We will delve into its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6] This reaction is particularly well-suited for the late-stage functionalization of complex molecules due to its mild conditions and high functional group tolerance. This compound is an excellent substrate for these reactions, allowing for its incorporation into a wide array of heterocyclic and aromatic systems.
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially when dealing with functionalized and potentially challenging substrates like heteroaryl chlorides.
For a substrate like this compound, the presence of the basic morpholine nitrogen can potentially interact with the palladium catalyst. Therefore, the choice of a suitable base is crucial to ensure the activation of the boronic acid for transmetalation without inhibiting the catalyst.
Exemplary Application: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, and many possess a biaryl core structure. The (4-(1-Morpholinoethyl)phenyl) moiety is a valuable pharmacophore found in several developmental and approved kinase inhibitors, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) inhibitors.[4][7]
Case Study: Synthesis of a BTK Inhibitor Precursor
While the direct synthesis of the BTK inhibitor Fenebrutinib (GDC-0853) utilizes a related boronic ester, the reaction conditions employed in its process development provide a robust and scalable blueprint for the coupling of this compound with complex heteroaryl chlorides.[1][8] The following protocol is adapted from analogous large-scale Suzuki-Miyaura couplings of functionalized piperazine-containing boronic esters with polychlorinated pyridine derivatives.[8]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride
This protocol describes a general and robust procedure for the coupling of this compound with a model heteroaryl electrophile, 2,4-dichloropyrimidine. This transformation is a key step in the synthesis of various kinase inhibitor scaffolds.[9]
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 1704069-64-6 | 271.55 g/mol | >95% | Commercial Source |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 g/mol | >98% | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | - | Commercial Source |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | >98% | Commercial Source |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | >99.8% | Commercial Source |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Commercial Source |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Commercial Source |
| Argon or Nitrogen Gas | - | - | High Purity | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent ratio is crucial for the solubility of both the organic and inorganic reagents.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-2-(4-(1-morpholinoethyl)phenyl)pyrimidine.
Expected Yield: 75-90%
Justification of Conditions:
-
Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, particularly effective for reactions involving heteroaryl chlorides.[9][10] The dppf ligand is both electron-rich and bulky, which facilitates the oxidative addition and reductive elimination steps.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant decomposition of sensitive functional groups.[10] Its use is well-documented in couplings with functionalized boronic acids.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions.[9] Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider pre-activation of the catalyst if necessary. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure the reaction is set up under a robust inert atmosphere to prevent catalyst oxidation. | |
| Poor quality boronic acid | Use freshly opened or properly stored boronic acid. Protodeboronation can be an issue with prolonged storage. | |
| Formation of Side Products | Homocoupling of the boronic acid | Reduce the reaction temperature or catalyst loading. Ensure a strictly inert atmosphere. |
| Protodeboronation | Use a milder base (e.g., K₂CO₃) or a shorter reaction time. Ensure the boronic acid is of high quality. | |
| Difficult Purification | Residual palladium | Treat the crude product with a palladium scavenger (e.g., silica-bound thiol) before chromatography. |
| Co-eluting impurities | Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization if the product is a solid. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its successful application, particularly in the construction of kinase inhibitor scaffolds via the Suzuki-Miyaura cross-coupling reaction, highlights its strategic importance in modern drug discovery. The protocol and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic campaigns, paving the way for the development of next-generation therapeutics.
References
-
Scribd. (n.d.). DH MOTM Fenebrutinib. Retrieved from [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. doi: 10.1016/j.bmc.2006.06.046. Retrieved from [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. doi: 10.1016/j.bmc.2013.04.079. Retrieved from [Link]
-
Kralova, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949. doi: 10.3390/molecules23112949. Retrieved from [Link]
-
Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2832. doi: 10.3390/molecules23112832. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. doi: 10.26434/chemrxiv-2023-gr155-v2. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2018). Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853. Organic Process Research & Development, 22(8), 987-996. doi: 10.1021/acs.oprd.8b00142. Retrieved from [Link]
-
da Silva, A. D., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1257. doi: 10.3390/molecules22081257. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Reaction with Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This guide provides an in-depth exploration of the experimental procedures for the Suzuki-Miyaura reaction, with a specific focus on navigating the challenges and optimizing conditions for various substituted boronic acids. By delving into the mechanistic underpinnings of the reaction, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection, ligand choice, and reaction parameter tuning, thereby accelerating discovery and development in the chemical sciences.
Introduction: The Power and Versatility of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most powerful and widely used methods for constructing C-C bonds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its boronic acid reagents.[2][3] These attributes make it an indispensable tool in academic research and industrial applications, particularly in the synthesis of pharmaceuticals and complex organic materials.[1][3]
This application note will provide a detailed guide to the practical execution of the Suzuki-Miyaura reaction, with a particular emphasis on strategies for successfully coupling substituted boronic acids, which often present unique challenges.
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The Three Pillars of the Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (or pseudohalide) to a coordinatively unsaturated Pd(0) species. This step, often the rate-determining step, forms a Pd(II) intermediate.[5] The reactivity of the organic halide follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides, being less reactive, often necessitate more active catalyst systems.[5][6]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[7][8][9][10] The choice of base is therefore critical and can significantly influence the reaction outcome.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Parameters and Their Influence
The success of a Suzuki-Miyaura coupling is a delicate interplay of several factors. A judicious selection of each component is crucial for achieving high yields and purity.
The Palladium Catalyst: The Heart of the Reaction
The choice of the palladium source is a critical starting point. While numerous palladium sources are available, they can be broadly categorized into Pd(0) and Pd(II) precatalysts.
-
Pd(0) Sources: Commonly used Pd(0) precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. These can directly enter the catalytic cycle.
-
Pd(II) Sources: Pd(OAc)₂ and PdCl₂(dppf) are stable and easy to handle Pd(II) precatalysts.[4] They require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reagents in the reaction mixture.[4]
For challenging couplings, particularly those involving aryl chlorides, more advanced, pre-formed catalysts or highly active catalyst systems generated in situ are often necessary.[2][6]
Phosphine Ligands: The Key to Reactivity and Selectivity
Phosphine ligands play a multifaceted role in the Suzuki-Miyaura reaction. They stabilize the palladium center, influence its reactivity, and modulate the steric and electronic environment around the metal.[11] Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[1][11]
| Ligand Class | Key Features & Applications | Examples |
| Triarylphosphines | Standard, widely used ligands. Effective for many standard couplings. | PPh₃, P(o-tolyl)₃ |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | Highly effective for challenging substrates, including sterically hindered and electron-rich/deficient partners, and aryl chlorides.[2] | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often more stable than phosphines. Effective for a broad range of substrates.[12] | IPr, SIMes |
| Ferrocenyl Phosphines | Robust and versatile ligands, particularly effective in combination with PdCl₂. | dppf |
The choice of ligand is highly substrate-dependent, and screening of different ligands may be necessary for optimizing a new reaction.
The Base: The Activator of the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[7][8][9][10][13] The choice of base can significantly impact the reaction rate and yield, and can also influence the stability of sensitive functional groups.
| Base | Strength | Typical Solvents | Comments |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Moderate | Toluene/H₂O, Dioxane/H₂O | Widely used, effective for many standard couplings. |
| Phosphates (K₃PO₄) | Stronger | Toluene, Dioxane | Often used for more challenging couplings, including those with sterically hindered substrates.[2] |
| Hydroxides (NaOH, KOH) | Strong | THF/H₂O | Highly effective but can promote side reactions with base-sensitive functional groups. |
| Fluorides (KF, CsF) | Mild | THF, Toluene | Useful for substrates with base-labile groups, such as esters.[7] |
Computational studies suggest that the base reacts with the boronic acid to form a boronate, which then participates in the transmetalation.[8][9][10]
The Solvent System: More Than Just a Medium
The solvent system not only dissolves the reactants but also influences the reaction rate and can play a role in the catalytic cycle. Aprotic solvents are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.
-
Common Solvents: Toluene, Dioxane, THF, DMF
-
Biphasic Systems: A mixture of an organic solvent and water is frequently employed. The ratio of the organic solvent to water can be a critical parameter to optimize.
Thorough degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for performing a Suzuki-Miyaura reaction. Optimization of specific parameters may be required for different substrates.
General Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a good starting point for the coupling of a simple aryl bromide with an electron-rich or electron-neutral boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, substituted phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(PPh₃)₄ to the vessel under a positive flow of inert gas.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Sterically Hindered Boronic Acid
Sterically hindered substrates, especially those with ortho-substituents, often require more forcing conditions and specialized ligands to overcome the steric barrier to transmetalation and reductive elimination.[14][15]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid) (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, sterically hindered boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to the reaction vessel.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the steric hindrance, longer reaction times may be required.
-
Follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Coupling of an Electron-Deficient Boronic Acid
Electron-deficient boronic acids can be prone to protodeboronation, especially under basic conditions.[16][17] Careful selection of the base and reaction conditions is crucial.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Electron-deficient boronic acid (e.g., 4-formylphenylboronic acid) (1.3 mmol, 1.3 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.5 mmol, 2.5 equiv)
-
DMF (8 mL)
-
Water (2 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply
Procedure:
-
To the reaction vessel, add the aryl halide, electron-deficient boronic acid, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add PdCl₂(dppf) under a positive flow of inert gas.
-
Add the degassed DMF and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress carefully, as prolonged reaction times can lead to decomposition of the boronic acid.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality boronic acid; Insufficiently degassed solvent; Incorrect base or solvent. | Use fresh catalyst and high-purity boronic acid.[3] Ensure thorough degassing. Screen different bases and solvents. |
| Protodeboronation of Boronic Acid | Boronic acid instability; Harsh basic conditions. | Use milder base (e.g., KF).[7] Use boronic esters (pinacol, MIDA) or trifluoroborate salts for enhanced stability. |
| Homocoupling of Boronic Acid | Presence of oxygen; In-situ reduction of Pd(II) precatalyst. | Ensure rigorous exclusion of oxygen. Use a Pd(0) precatalyst directly. |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand. Ensure proper inert atmosphere. |
Conclusion
The Suzuki-Miyaura reaction is a remarkably versatile and powerful tool for the synthesis of complex organic molecules. A deep understanding of the reaction mechanism and the role of each component is essential for navigating the challenges posed by diverse and substituted substrates. By carefully selecting the catalyst, ligand, base, and solvent, and by following robust experimental protocols, researchers can harness the full potential of this Nobel Prize-winning reaction to advance their scientific endeavors.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(23), 8836–8839.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved from [Link]
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9723.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Ishiyama, T., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Denmark, S. E., & Smith, R. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9931–9945.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Vechorkin, O., & Hu, X. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13684–13734.
- Nolan, S. P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6324–6327.
-
Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]
- Organ, M. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856–1859.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Cacchi, S., & Fabrizi, G. (2005). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 9(15), 1535–1553.
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 81–84.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from (4-(1-Morpholinoethyl)phenyl)boronic Acid Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride. This guide is designed to provide expert advice and practical troubleshooting strategies for the purification of reaction products derived from this versatile reagent. The presence of the basic morpholino group and the polar boronic acid moiety introduces specific challenges and opportunities in purification that will be addressed in detail.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of compounds synthesized using this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: What are the typical impurities I should expect in my crude reaction mixture?
A1: Following a typical cross-coupling reaction, your crude product may contain a variety of impurities stemming from starting materials, side reactions, and the catalyst system. Common impurities include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]
-
Protodeboronation Product: The species (4-(1-Morpholinoethyl)phenyl) where the boronic acid group has been replaced by a hydrogen atom. This is a common side reaction for boronic acids.
-
Palladium Catalyst Residues: The palladium catalyst, in various forms, will be present and must be removed, especially for pharmaceutical applications.[2][3]
-
Boronic Acid-Related Impurities: Boronic acids can form cyclic anhydrides known as boroxines, which may be present in the starting material or form during the reaction.[4]
-
Inorganic Salts: Formed from the base used in the reaction (e.g., carbonates, phosphates).
Q2: Given the morpholino group, what is a good first-pass purification strategy?
A2: The basicity of the morpholino group provides an excellent handle for a preliminary purification using acid-base extraction . By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous acidic solution (e.g., 1M HCl), your desired product, being basic, will be protonated and move into the aqueous layer as a salt. Many non-basic impurities, such as homocoupled byproducts of the aryl halide, will remain in the organic layer and can be discarded. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extracting with an organic solvent will recover your purified product.
Q3: How do I effectively remove the palladium catalyst from my product?
A3: Residual palladium is a major concern, and several methods can be employed for its removal:
-
Filtration through Celite: A simple and often effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[2][3] This can remove a significant portion of the palladium, which often precipitates as palladium black.
-
Chromatography: Standard flash column chromatography on silica gel is generally effective at separating the desired product from the palladium catalyst.[2]
-
Scavenger Resins: For very low levels of palladium contamination, specialized scavenger resins containing thiol or amine functionalities can be used to selectively bind and remove the residual palladium.[5]
Q4: My product is quite polar. How should I approach column chromatography?
A4: The polarity of your product, enhanced by the morpholino and potentially residual boronic acid groups, requires a more polar solvent system for effective elution during column chromatography.
-
Solvent System: A common starting point is a gradient elution with a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol). To improve peak shape and prevent tailing, which is common for basic compounds like morpholines on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the eluent.
-
Stationary Phase: While silica gel is most common, for highly polar compounds, you might consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18).[6]
Q5: When is recrystallization a suitable purification method?
A5: Recrystallization is an excellent technique for final purification, especially if your product is a solid and you have already removed the bulk of the impurities through other methods like extraction or a quick column. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures. For polar, morpholine-containing compounds, you might explore polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes.[7][8]
Part 2: Troubleshooting Guides
This section provides detailed protocols and logical workflows to address specific purification challenges.
Guide 1: A Systematic Workflow for Product Purification
This workflow provides a decision-making tree to guide you from the crude reaction mixture to the purified product.
Caption: A general workflow for the purification of products from this compound reactions.
Guide 2: Protocol for Palladium Removal
Residual palladium is a common and critical impurity to remove. Here are two effective methods.
Method 1: Celite Filtration
This method is ideal as a first step to remove bulk palladium black.
Experimental Protocol:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a generous amount of an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite (2-3 cm) in a sintered glass funnel or a Büchner funnel over a piece of filter paper.
-
Wet the Celite pad with the same organic solvent used for dilution.
-
Slowly pour the diluted reaction mixture through the Celite pad.
-
Wash the Celite pad with additional solvent to ensure all of your product has passed through.[2][3]
-
The filtrate, now depleted of insoluble palladium, can be carried forward to the next purification step.
Method 2: Use of Scavenger Resins
This method is excellent for removing trace amounts of soluble palladium to meet strict purity requirements.
| Scavenger Type | Functional Group | Target Palladium Species |
| Thiol-based | -SH | Pd(0), Pd(II) |
| Amine-based | -NH₂, -NHR | Pd(II) |
| Phosphine-based | -PR₂ | Pd(0) |
Experimental Protocol:
-
After initial workup (e.g., Celite filtration and extraction), dissolve the crude product in a suitable organic solvent.
-
Add the appropriate scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Stir the mixture at room temperature or with gentle heating for several hours (consult the manufacturer's recommendation).
-
Monitor the removal of palladium by LC-MS or ICP-MS if available.
-
Once complete, filter off the resin and wash it with fresh solvent.
-
The combined filtrate contains your product with significantly reduced palladium levels.[5]
Guide 3: Detailed Acid-Base Extraction Protocol
This technique leverages the basic nitrogen of the morpholine ring to separate your product from neutral impurities.
Experimental Protocol:
-
Dissolve the crude reaction mixture (after Celite filtration, if performed) in a separatory funnel containing an organic solvent (e.g., ethyl acetate).
-
Add an equal volume of 1M aqueous HCl solution.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The desired basic product is now in this aqueous layer as a hydrochloride salt.
-
Extract the organic layer one or two more times with 1M HCl to ensure complete extraction of the product.
-
Combine all aqueous extracts. Discard the organic layer, which contains neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 9).
-
Extract the now-neutralized product back into an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Guide 4: Optimizing Flash Column Chromatography
For separating the desired product from impurities with similar basicity but different polarity.
Key Considerations:
-
Preventing Tailing: The basic morpholino group can interact with acidic silanol groups on the silica surface, causing peak tailing. To counteract this, add 0.1-1% triethylamine or ammonium hydroxide to your eluent system.
-
Choosing a Solvent System: Due to the product's polarity, you will likely need a polar mobile phase.
Recommended Solvent Systems (to be optimized by TLC):
| Solvent System | Target Impurities | Notes |
|---|---|---|
| Hexanes/Ethyl Acetate with 0.5% Triethylamine | Non-polar impurities (e.g., homocoupled aryl halide) | Start with a low polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol with 0.5% Triethylamine | More polar impurities and starting materials | A good general-purpose system for polar compounds. Start with 1-2% methanol and increase as needed. |
| Ethyl Acetate/Methanol with 1% Ammonium Hydroxide | Very polar impurities, baseline separation challenges | The ammonium hydroxide can sometimes provide better peak shape than triethylamine. |
Experimental Workflow Diagram:
Caption: A step-by-step workflow for purification by flash column chromatography.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link][2]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link][3]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link][5]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link][6]
-
Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Org. Synth. 2011, 88, 253. Available at: [Link][4]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][1]
-
Xu, X. et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2535. Available at: [Link][8]
-
Royal Society of Chemistry. (2017). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Chem. Sci., 8, 4924-4929. Available at: [Link][7]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spinchem.com [spinchem.com]
- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in Suzuki-Miyaura Coupling
Welcome to the technical support guide for (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges. Our goal is to empower you with the scientific rationale behind these phenomena and to offer practical, field-proven solutions.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the morpholinoethyl group introduces a basic nitrogen atom and steric bulk, which can be both advantageous for targeting specific molecular interactions and a source of challenges in synthetic protocols. This guide will focus on the most common side reactions encountered when using this reagent: protodeboronation and homocoupling.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Common Side Reactions
During Suzuki-Miyaura coupling reactions, the appearance of unexpected byproducts or low yields of the desired product can be frustrating. This section provides a systematic approach to identifying and mitigating these issues.
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of a Byproduct Lacking the Boronic Acid Moiety.
Symptom: You observe a significant amount of 1-morpholino-4-ethylbenzene in your reaction mixture, alongside unreacted starting materials.
Probable Cause: Protodeboronation
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This process is often promoted by aqueous basic conditions, which are typical for Suzuki-Miyaura reactions. The reaction is highly dependent on factors like pH, temperature, and the electronic nature of the boronic acid.[2][3] For (4-(1-Morpholinoethyl)phenyl)boronic acid, the presence of the basic morpholino group can influence the local pH and potentially accelerate this undesired reaction.[1]
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Detailed Mitigation Strategies for Protodeboronation
| Strategy | Rationale | Recommended Protocol |
| Base Selection | Strong bases in aqueous media can accelerate protodeboronation. Milder bases are often sufficient to facilitate the catalytic cycle without promoting significant C-B bond cleavage. | Substitute strong bases like NaOH or KOH with weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Start with 2 equivalents relative to the limiting reagent and optimize as needed. |
| Solvent System | While some water is often necessary for the Suzuki-Miyaura reaction, high concentrations of protic solvents can facilitate protonolysis of the boronic acid. Using a mixed solvent system can balance the requirements of the catalytic cycle with the stability of the boronic acid. | Employ a mixed solvent system such as 1,4-dioxane/water (4:1) or toluene/ethanol/water. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use to minimize oxidative degradation. |
| Temperature Control | Higher temperatures can increase the rate of protodeboronation.[1] | Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C). Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Reagent Stability | Boronic acids can degrade upon storage, especially if exposed to moisture and air.[4] | Use fresh, high-purity this compound. For long-term stability or for particularly challenging couplings, consider converting the boronic acid to a more robust derivative, such as a pinacol boronate ester. |
Issue 2: Formation of a Symmetrical Biaryl Byproduct.
Symptom: You observe the formation of 4,4'-bis(1-morpholinoethyl)biphenyl in your reaction mixture.
Probable Cause: Homocoupling
Homocoupling is a side reaction where two molecules of the boronic acid react to form a symmetrical biaryl. This can be mediated by the palladium catalyst, especially in the presence of oxygen.[5] For sterically hindered or electronically modified boronic acids, homocoupling can sometimes become a significant competitive pathway.[6][7][8]
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for homocoupling.
Detailed Mitigation Strategies for Homocoupling
| Strategy | Rationale | Recommended Protocol |
| Inert Atmosphere | Oxygen can promote the oxidative homocoupling of boronic acids.[5] Rigorous exclusion of oxygen is crucial. | Degas the reaction mixture thoroughly using at least three vacuum-argon cycles or by performing freeze-pump-thaw cycles, especially for sensitive substrates. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Catalyst and Ligand Choice | The choice of palladium catalyst and phosphine ligand can significantly influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands often favor the desired cross-coupling pathway.[7] | If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more specialized catalyst system. For example, using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich ligand such as SPhos or XPhos can often suppress homocoupling. Optimize the catalyst loading; typically, 1-5 mol% is sufficient. |
| Stoichiometry | A large excess of the boronic acid can increase the probability of homocoupling. | Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents). A slow addition of the boronic acid to the reaction mixture can also sometimes minimize homocoupling by keeping its instantaneous concentration low. |
| Additives | Certain additives can suppress homocoupling. | In some cases, the addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state and minimize Pd(II)-mediated homocoupling.[5] |
Part 2: Frequently Asked Questions (FAQs)
Q1: The this compound is not fully dissolving in my reaction mixture. What should I do?
A1: The hydrochloride salt form enhances the stability of the compound but can sometimes lead to solubility issues in less polar organic solvents. The in-situ neutralization of the hydrochloride by the basic reaction conditions should lead to the free base form, which is generally more soluble in organic solvents. Gentle warming and stirring should facilitate dissolution. If solubility remains an issue, consider a more polar solvent system, such as DMF/water or acetonitrile/water, ensuring the chosen solvent is compatible with your catalyst system.
Q2: I am observing catalyst deactivation (e.g., formation of palladium black) early in the reaction. Could the morpholino group be the cause?
A2: Yes, the Lewis basic nitrogen atom of the morpholino group has the potential to coordinate to the palladium center, which can lead to catalyst inhibition or deactivation.[9] If you suspect this is an issue, consider using a higher catalyst loading or switching to a ligand that is less susceptible to displacement. Bulky biarylphosphine ligands (e.g., Buchwald ligands) can sometimes mitigate this issue by creating a more stable catalytic complex.
Q3: Can I use this boronic acid with an aryl chloride coupling partner?
A3: Coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond.[10] To achieve successful coupling with an aryl chloride, a more active catalyst system is typically required. Consider using a catalyst system known for its high activity, such as a palladium precatalyst with a highly electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos, or tBu₃P).
Q4: How should I store this compound?
A4: To ensure the longevity and reactivity of your reagent, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). As with most boronic acids, it is susceptible to degradation upon prolonged exposure to moisture and air.[4]
References
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups | The Journal of Organic Chemistry. Available at: [Link]
-
Thieme Connect. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Available at: [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Available at: [Link]
-
NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available at: [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Okayama University. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]
-
ChemUniverse. (n.d.). This compound [P89785]. Available at: [Link]
-
NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Introduction
The Suzuki-Miyaura cross-coupling is a foundational reaction for C-C bond formation in modern synthetic chemistry.[1][2][3] (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a valuable building block, allowing for the introduction of a functionalized morpholino moiety common in pharmacologically active compounds. However, its unique structure—possessing both a basic tertiary amine (the morpholino group) and an acidic hydrochloride salt—presents specific challenges that can lead to low yields, failed reactions, and difficult purifications if not properly addressed.
This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower researchers to successfully utilize this reagent. We will move beyond generic advice to explain the chemical reasoning behind each recommendation, ensuring a robust and reproducible methodology.
Core Challenges & Key Scientific Principles
Before troubleshooting, it's crucial to understand the two primary molecular features of this reagent that impact the Suzuki-Miyaura coupling:
-
The Hydrochloride Salt: The boronic acid is supplied as an acid salt. This means the boronic acid is protonated and not in its active form for the catalytic cycle. A stoichiometric amount of base is required simply to neutralize this salt before any catalytic activity can begin. Failure to account for this is the most common reason for reaction failure.
-
The Morpholino Group: The nitrogen atom of the morpholino group is a Lewis base. It can potentially coordinate to the palladium catalyst. This coordination can sequester the active catalyst, forming a stable but inactive complex that inhibits the catalytic cycle.
Our optimization strategy must therefore address both of these issues simultaneously: ensuring complete neutralization of the salt and mitigating catalyst inhibition by the morpholino group.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments.
Issue 1: Very Low or No Product Formation
-
Question: I've combined my aryl halide, the boronic acid, a standard palladium catalyst (e.g., Pd(PPh₃)₄), and 2.0 equivalents of K₂CO₃ in dioxane/water, but I'm seeing no product and recovering only starting material. What went wrong?
-
Answer: This is a classic symptom of insufficient base. The Suzuki-Miyaura reaction requires a base to activate the boronic acid for the transmetalation step.[1][4] Your boronic acid is a hydrochloride salt, which consumes one full equivalent of base in an acid-base neutralization reaction before any base is available for the catalytic cycle. The 2.0 equivalents of K₂CO₃ you added were likely not enough, or K₂CO₃ was not strong enough for this specific transformation.
Troubleshooting Steps & Optimization:
-
Increase Base Stoichiometry: The most critical first step is to increase the amount of base. A minimum of 3.0 equivalents is recommended: 1.0 equivalent to neutralize the HCl salt and 2.0 equivalents to drive the catalytic cycle. For challenging couplings, using up to 4.0 equivalents can be beneficial.
-
Switch to a Stronger Base: If increasing the stoichiometry of K₂CO₃ is ineffective, switch to a more potent base. Potassium phosphate (K₃PO₄) is an excellent choice for substrates with potentially inhibiting functional groups. Cesium carbonate (Cs₂CO₃) is also highly effective due to its greater solubility in many organic solvents compared to other inorganic bases.[5]
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be susceptible to coordination by the morpholino nitrogen. Consider switching to a catalyst system featuring bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos). These ligands promote rapid oxidative addition and reductive elimination, helping the desired reaction outcompete potential catalyst inhibition. Using an air-stable palladium precatalyst (e.g., XPhos Pd G3) can also improve reproducibility.[6]
-
Issue 2: Significant Side Product Formation (Protodeboronation)
-
Question: My reaction is working, but I'm getting a significant amount of the deboronated side product (ethyl(morpholino)benzene) and a low yield of my desired coupled product. How can I prevent this?
-
Answer: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common decomposition pathway for boronic acids, often accelerated by strong bases and the presence of a proton source like water.[7]
Troubleshooting Steps & Optimization:
-
Use Anhydrous Conditions (with caution): Since water is the primary proton source, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[8] This requires using a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in a dry solvent like THF or 2-MeTHF.[9][10] However, this approach requires rigorous exclusion of moisture and may not be necessary if other methods work.
-
Prioritize Reaction Rate: The faster your desired Suzuki coupling proceeds, the less time there is for the boronic acid to decompose. Employ a highly active catalyst system (e.g., a modern Buchwald precatalyst) that promotes rapid turnover.[6] This is often a more practical solution than moving to fully anhydrous conditions.
-
Protect the Boronic Acid: For particularly unstable boronic acids, conversion to a more robust boronate ester (e.g., a pinacol ester) or a diethanolamine adduct can prevent decomposition.[11][12] The diethanolamine adducts are often crystalline, air-stable solids that can be used directly in couplings with protic solvents.[11]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: The reaction starts but seems to stall after 50-60% conversion, even with extended heating. What could be the cause?
-
Answer: Reaction stalling often points to catalyst decomposition or inhibition over the course of the reaction.
Troubleshooting Steps & Optimization:
-
Ensure Rigorous Degassing: Oxygen can lead to the formation of palladium black and the homocoupling of boronic acids, deactivating the catalyst. Ensure your solvent is thoroughly degassed before use by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Increase Catalyst Loading: For challenging substrates, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be sufficient to drive the reaction to completion.
-
Optimize Solvent Choice: The solvent plays a critical role in solubilizing the reagents and stabilizing the catalyst.[13] While dioxane/water is a common starting point, other polar aprotic solvents like DMF or NMP can be effective, especially for less reactive substrates that require higher temperatures.[14][15] However, be aware that some polar solvents can influence reaction selectivity and mechanism.[13][14]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the absolute best base to start with for this specific boronic acid?
-
A1: For a robust and generally applicable starting point, potassium phosphate (K₃PO₄) is highly recommended. It is a sufficiently strong base to facilitate the transmetalation of this functionalized boronic acid without being overly harsh, which helps to minimize side reactions like hydrolysis of sensitive functional groups on your coupling partner. Always use at least 3 equivalents.
-
-
Q2: What is the ideal solvent system? Aqueous or anhydrous?
-
A2: An aqueous co-solvent system, such as 1,4-dioxane/water (in a ratio of 4:1 to 10:1) , is the most practical and effective starting point. The water is essential for dissolving the inorganic base (like K₃PO₄), while the dioxane solubilizes the organic coupling partners and the palladium complex. This biphasic system facilitates the formation of the active boronate species required for transmetalation.[7] Anhydrous conditions should be reserved for cases where protodeboronation is a severe and unavoidable problem.
-
-
Q3: How do I visually represent the initial acid-base reaction that must occur?
-
A3: The initial, non-catalytic neutralization step is critical. Here is a diagram illustrating this prerequisite reaction.
Caption: Initial acid-base neutralization of the boronic acid hydrochloride.
-
-
Q4: Can you show a troubleshooting workflow for this reaction?
-
A4: Certainly. This logical diagram can guide your optimization efforts when encountering a failed or low-yielding reaction.
Caption: Troubleshooting decision tree for the Suzuki coupling reaction.
-
Data Summary: Bases and Solvents
Choosing the right combination of base and solvent is critical. This table summarizes the properties of common choices.[5][16][17][18]
| Reagent | Type | pKₐ (Conjugate Acid) | Key Properties & Recommendations |
| Bases | |||
| K₃PO₄ | Strong Inorganic | ~12.3 | Highly Recommended. Strong enough for activation, good for mitigating side reactions. |
| Cs₂CO₃ | Strong Inorganic | ~10.3 | Excellent choice. Higher solubility in organic solvents can accelerate the reaction.[5] |
| K₂CO₃ | Medium Inorganic | ~10.3 | Common, but may be too weak for this specific substrate. Use as a last resort.[18] |
| Na₂CO₃ | Medium Inorganic | ~10.3 | Similar to K₂CO₃; often a good choice but K₃PO₄ is more robust for this case.[16][19] |
| Solvents | |||
| 1,4-Dioxane | Polar Aprotic Ether | - | Highly Recommended (with water). Good balance of polarity, high boiling point (101 °C). |
| THF | Polar Aprotic Ether | - | Lower boiling point (66 °C). Useful for reactions that require milder temperatures. |
| DMF | Polar Aprotic Amide | - | High boiling point (153 °C). Can increase solubility and rate but can be difficult to remove. |
| Toluene | Nonpolar Aromatic | - | Often used with an aqueous phase. Good for higher temperatures (111 °C). |
Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0-4.0 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (1-2 mol%)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry the reaction vessel under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (e.g., 0.02 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final solvent ratio of approximately 10:1 (dioxane:water) and a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C. Stir the reaction mixture vigorously. Vigorous stirring is crucial for biphasic reactions to ensure efficient mixing.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem Technical Support.
-
Valdovino-Lira, Z. et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Fors, B. P., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
Le, M. Q., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- ResearchGate. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC, NIH. [Link]
- Molander, G. A., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora.
-
Thomas, A. A., et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC, NIH. [Link]
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
- ResearchGate. (n.d.). Effect of the solvent on the reaction progress of Suzuki-Miyaura....
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem Technical Support.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2018). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
-
Christensen, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC, NIH. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem Technical Support.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
-
Dennis, J. K., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- BenchChem. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.
- BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. BenchChem Technical Support.
- ResearchGate. (n.d.). Coupling of N-heteroaryl chlorides with 4-(hydroxymethyl)phenylboronic....
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Boronic Acid Stability in Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet critical challenge in organic synthesis: the decomposition of boronic acids during chemical reactions. As organoboron compounds, particularly boronic acids and their derivatives, are cornerstones of modern cross-coupling chemistry like the Suzuki-Miyaura reaction, ensuring their stability is paramount for reproducibility and yield.[1][2]
This resource provides in-depth troubleshooting guides, preventative strategies, and validated protocols to help you navigate and overcome the inherent instability of these versatile reagents.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding boronic acid decomposition.
Q1: My reaction yield is low, and I suspect my boronic acid is degrading. What are the main ways boronic acids decompose? A1: Boronic acids are susceptible to three primary decomposition pathways that can compromise their integrity:
-
Protodeboronation: This is the most common side reaction in cross-coupling, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often accelerated by the aqueous basic conditions typical of Suzuki-Miyaura couplings.[4]
-
Oxidation: The C-B bond can be oxidatively cleaved, especially in the presence of atmospheric oxygen or other oxidants, converting the boronic acid into an alcohol or phenol.[5][6] This is a significant concern in biological applications as well.[7]
-
Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered boroxine ring.[8][9] While this is a reversible process, it alters the stoichiometry and reactivity of your reagent.[10][11]
Q2: What are the visual or analytical signs of decomposition? A2: Visually, there may be no obvious change. Analytically, you can detect decomposition using several methods:
-
TLC: The appearance of a new, often less polar spot corresponding to the protodeboronated byproduct (e.g., the arene). A curcumin-based stain can be used to visualize boron-containing species specifically, which will disappear upon complete protodeboronation.[12]
-
¹H NMR: The appearance of signals corresponding to the proton that has replaced the B(OH)₂ group.
-
LC-MS: The detection of masses corresponding to the protodeboronated product or the oxidized phenol/alcohol product is a definitive sign of degradation.
-
¹¹B NMR: A shift in the boron signal can indicate changes in its coordination environment, such as the conversion from a trigonal planar boronic acid to a tetrahedral boronate complex or the formation of a boroxine.
Q3: Are certain types of boronic acids more unstable than others? A3: Yes, stability is highly dependent on the organic substituent. 2-Heterocyclic (e.g., 2-pyridyl, 2-furyl), vinyl, and cyclopropyl boronic acids are notoriously unstable and prone to rapid decomposition via protodeboronation or polymerization, both on the shelf and under reaction conditions.[13][14] Electron-rich aryl boronic acids can also be particularly susceptible to protodeboronation.[15]
Q4: Can I use a boroxine directly in my Suzuki-Miyaura reaction? A4: Yes, boroxines can often be used directly. They exist in equilibrium with the corresponding boronic acid, and under the aqueous conditions of many Suzuki reactions, the equilibrium can shift to release the monomeric boronic acid required for the catalytic cycle.[11] However, using a pre-formed boroxine means you are adding the equivalent of three molecules of boronic acid, which must be accounted for in your stoichiometry.
Section 2: Deep Dive - Troubleshooting Guides
This section addresses specific experimental failures with a structured problem-solution approach, explaining the underlying chemical principles.
Guide 1: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation
-
Problem: You observe a significant amount of the protodeboronated side product (Ar-H instead of Ar-Ar') and a correspondingly low yield of the desired cross-coupled product.
-
Why it Happens: Protodeboronation is the protonolysis of the C-B bond.[3] The reaction is often catalyzed by both acid and base.[3] In Suzuki couplings, the base required to activate the boronic acid for transmetalation also promotes the formation of a more reactive boronate anion, which can then be protonated by water or other protic sources in the reaction mixture, leading to the undesired side product.[4] This side reaction competes directly with the desired transmetalation step in the catalytic cycle.
-
Solutions & Mitigation Strategies:
Strategy Rationale & Implementation 1. Use a Milder Base Strong bases (e.g., NaOH, K₃PO₄) in aqueous media can aggressively promote protodeboronation. Action: Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF). KF can also facilitate the formation of a trifluoroborate salt in situ, which can alter the reaction pathway favorably. 2. Employ Anhydrous Conditions Water is the primary proton source for protodeboronation. Action: Use rigorously dried solvents (e.g., toluene, dioxane) and a non-aqueous base system (e.g., CsF, K₃PO₄ dried under vacuum). This physically removes the key reagent for the side reaction. 3. Increase Reaction Rate If the desired coupling is faster than the decomposition, yields will improve. Action: Use a more active catalyst system. Modern bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically accelerate the transmetalation and reductive elimination steps, allowing the productive cycle to outcompete protodeboronation.[3] 4. Use a Protected Boronic Acid A protected form can slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition. Action: Convert the unstable boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate. Under basic conditions, the MIDA boronate slowly hydrolyzes to provide a steady, low concentration of the boronic acid for the catalytic cycle.[13][14] (See Protocol 1).
Guide 2: Inconsistent Results & Stoichiometry Issues from Boroxine Formation
-
Problem: You observe inconsistent yields between batches, and NMR analysis of your solid boronic acid shows complex signals, suggesting it's not a pure monomer.
-
Why it Happens: Many solid boronic acids, especially upon storage or when purchased, exist as a mixture of the free acid and its cyclic trimeric anhydride, the boroxine.[9] This equilibrium is driven by the loss of water.[8][16] Since a boroxine molecule contains three boronic acid units, using the mass of this mixture without accounting for its composition leads to incorrect stoichiometry in your reaction, causing inconsistent results.
-
Solutions & Mitigation Strategies:
Strategy Rationale & Implementation 1. Convert to a Stable Derivative A stable, well-defined derivative ensures accurate stoichiometry. Action: Convert the boronic acid to a diethanolamine (DABO) adduct. These are typically air- and water-stable, crystalline solids with a defined 1:1 stoichiometry, which can be weighed accurately and used directly in coupling reactions.[10][17] (See Protocol 2). 2. Pre-treatment to Hydrolyze Boroxine If you must use the existing reagent, you can shift the equilibrium back to the monomer. Action: Before setting up the reaction, dissolve the boronic acid reagent in a solvent mixture containing a small amount of water and stir. This can help hydrolyze the boroxine back to the boronic acid. However, this is less reliable and may not be suitable for boronic acids prone to protodeboronation. 3. Use Boroxine and Adjust Stoichiometry If you can confirm your material is primarily the boroxine, you can use it directly. Action: Assume the material is entirely the boroxine. Calculate the molar equivalent based on the boroxine's molecular weight and use one-third of a molar equivalent relative to your coupling partner.
Section 3: Proactive Strategies - Prevention and Stabilization
The most effective way to deal with decomposition is to prevent it. Using a stabilized form of the boronic acid is a robust strategy, especially for multi-step syntheses or when using known unstable substrates.
Boronic Acid Protecting Groups
Protecting groups mask the reactive B(OH)₂ moiety, enhancing shelf-life and preventing premature decomposition during reactions.[18][19] The choice of protecting group dictates its stability and the conditions required for its removal or for in situ "slow release" of the active boronic acid.[20][21]
| Protecting Group | Structure Example (R-B(Prot)) | Key Features & Use Cases |
| Pinacol Ester (Bpin) | R-B(pin) | Most common protecting group. Increases stability, allows for purification via silica gel chromatography. Generally stable enough for many reaction conditions but reactive enough to be used directly in Suzuki couplings.[22][23] |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline solids. Inert to cross-coupling conditions until slow hydrolysis is triggered by an aqueous base.[18] Ideal for "slow-release" strategies with highly unstable boronic acids.[13][24] |
| Diethanolamine (DABO) Adduct | R-B(DABO) | Inexpensive and forms highly stable, crystalline adducts.[10] Can be used directly in Suzuki couplings, where the adduct breaks down in protic solvents to release the boronic acid.[17] |
| Organotrifluoroborate (BF₃K) | [R-BF₃]K | Bench-stable, crystalline solids. Often used in slow-release strategies, as they require hydrolysis to generate the active boronic acid.[3][21] |
Section 4: Analytical & Experimental Protocols
Here we provide actionable, step-by-step protocols for key stabilization and reaction techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid using a MIDA Boronate (Slow-Release Strategy)
This protocol is adapted from the work of Burke and coworkers and is ideal for unstable heteroaryl, vinyl, or cyclopropyl boronic acids.[13][14]
-
Reagent Preparation: To an oven-dried flask, add the aryl halide (1.0 equiv), the MIDA boronate (1.2–1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and ligand (e.g., SPhos, 4–10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add degassed solvent (e.g., 5:1 dioxane/water). Finally, add the base (e.g., K₃PO₄, 3.0-7.5 equiv). The base initiates the slow hydrolysis of the MIDA boronate.
-
Reaction: Heat the reaction mixture (typically 60–100 °C) with vigorous stirring for the specified time (2–24 h). The slow release of the boronic acid will keep its concentration low, minimizing decomposition while allowing the cross-coupling to proceed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Boronic Acid Stabilization
This simple procedure converts a potentially unstable boronic acid into a stable, crystalline solid that is easy to handle and store.[10]
-
Dissolution: In a flask open to the air, dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or toluene).
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.
-
Precipitation: A precipitate of the DABO adduct will typically form. The initial solid boronic acid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15–30 minutes at room temperature. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting stable DABO adduct can be stored and used directly in subsequent reactions.
Section 5: Visual Guides
Diagram 1: Major Decomposition Pathways of Boronic Acids
This diagram illustrates the three primary routes through which a generic aryl boronic acid can decompose.
Caption: Key decomposition pathways for boronic acids.
Diagram 2: Troubleshooting Decision Tree for Failed Suzuki-Miyaura Reactions
This workflow provides a logical path to diagnose and solve common issues related to boronic acid stability in Suzuki couplings.
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. pnas.org [pnas.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Boroxine - Wikipedia [en.wikipedia.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 23. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 24. researchgate.net [researchgate.net]
troubleshooting guide for palladium-catalyzed reactions involving boronic acids
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving boronic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura reaction is giving me a low yield or has failed completely. What are the most common causes and how can I troubleshoot this?
A low or non-existent yield in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key areas: the catalyst's activity, the quality of your reagents, or the reaction conditions.
Core Areas for Troubleshooting:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure. The active Pd(0) species is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.
-
Reagent Quality: The purity of your boronic acid, aryl halide, and the choice and quality of your base and solvent are critical.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can all lead to poor outcomes.
Troubleshooting Workflow:
To systematically diagnose the issue, we recommend the following workflow:
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
In-Depth Analysis and Solutions:
-
Catalyst System:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is from a reliable source and has been stored correctly. For challenging couplings, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that is more resistant to deactivation.
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. A common starting point is PPh₃, but for less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald or CataCXium ligands) may be necessary. The choice of ligand is critical for promoting reductive elimination and preventing side reactions.
-
-
Reagent Integrity:
-
Boronic Acid Stability: Boronic acids can undergo decomposition on storage, particularly trimerization to form boroxines. It is advisable to check the purity of your boronic acid by NMR before use. If decomposition is suspected, the boronic acid can sometimes be purified by recrystallization.
-
Base Selection: The base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength of the base should be matched to the substrates. For example, weaker bases are often preferred for substrates sensitive to hydrolysis.
-
-
Reaction Setup:
-
Inert Atmosphere: It is imperative to thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Question 2: I am observing significant amounts of a side product from the homocoupling of my boronic acid (Ar-Ar). What causes this and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling process. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.
Mechanism of Homocoupling:
The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, which is catalyzed by the palladium species.
Strategies to Minimize Homocoupling:
| Strategy | Rationale |
| Rigorous Degassing | As mentioned previously, removing oxygen is the most effective way to suppress this side reaction. |
| Use of a Phase-Transfer Catalyst | For reactions in biphasic solvent systems, a phase-transfer catalyst can facilitate the transfer of the boronate species to the organic phase, increasing the rate of the desired cross-coupling relative to homocoupling. |
| Modify the Pd:Ligand Ratio | A higher ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated, which can disfavor the oxidative pathways leading to homocoupling. |
| Choice of Palladium Precursor | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources which may be more prone to side reactions under certain conditions. |
Question 3: My reaction is sluggish and does not go to completion, even after an extended time. How can I increase the reaction rate?
A sluggish reaction points to a slow step in the catalytic cycle, which could be the oxidative addition or the transmetalation.
Key Factors Influencing Reaction Rate:
-
Nature of the Aryl Halide: The rate of oxidative addition is highly dependent on the C-X bond strength, following the general trend: I > Br > OTf >> Cl. If you are using an aryl chloride, the reaction will likely be slower and may require a more specialized catalyst system.
-
Ligand Effects: Electron-rich and bulky ligands can accelerate the rate of oxidative addition, particularly for less reactive aryl chlorides.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Solvent Choice: The solvent plays a role in solubilizing the reagents and influencing the rate of the catalytic steps. A solvent screen can often identify a more optimal medium for your specific substrates.
Protocol for a Ligand/Solvent Screen:
A parallel screening approach can be highly effective for optimizing a sluggish reaction.
Step-by-Step Protocol:
-
Setup: In an array of reaction vials within a glovebox, add your aryl halide, boronic acid, and base.
-
Stock Solutions: Prepare stock solutions of your palladium precursor and a variety of ligands in your chosen solvents.
-
Dispensing: Add the palladium and ligand stock solutions to the vials, ensuring each vial has a different combination of ligand and/or solvent.
-
Reaction: Seal the vials, remove them from the glovebox, and heat to the desired temperature on a heating block with stirring.
-
Analysis: After a set time, take a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Caption: A workflow for parallel screening of ligands and solvents.
Question 4: I am observing protodeboronation of my starting material. What is happening and how can I avoid it?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction that consumes your starting material and reduces the overall yield.
Causes of Protodeboronation:
-
Presence of Water: The reaction is often facilitated by water, especially at elevated temperatures.
-
Base-Mediated: Certain bases can promote this side reaction.
-
Substrate Electronics: Electron-rich or heteroaromatic boronic acids can be more susceptible to protodeboronation.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure your solvent and base are as dry as possible. Using freshly dried solvents and storing bases in a desiccator can help.
-
Choice of Base: In some cases, switching to a non-aqueous base or a weaker base can reduce the extent of protodeboronation.
-
Use of Boronic Esters: Boronic acid pinacol esters (BPin) are often more stable towards protodeboronation than the corresponding boronic acids. If you are consistently having issues, consider using the pinacol ester derivative of your boronic acid.
The Suzuki-Miyaura Catalytic Cycle and Common Side Reactions:
Caption: The Suzuki-Miyaura catalytic cycle with key side reactions of protodeboronation and homocoupling.
References
-
Title: The Development of Efficient Catalysts for Suzuki-Miyaura Cross-Coupling Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Chemical Society Reviews URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides Source: Accounts of Chemical Research URL: [Link]
-
Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]
Navigating the Nuances of Boronic Acid Hydrochloride Salts in Suzuki-Miyaura Coupling: A Technical Support Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even the most routine synthetic transformations can present unexpected challenges. A common query we receive involves the use of boronic acid hydrochloride salts, particularly those containing amine functionalities, in Suzuki-Miyaura cross-coupling reactions. While these salts offer advantages in stability and handling, their use necessitates specific considerations to ensure optimal reactivity and high yields. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields when using an aminoboronic acid hydrochloride salt?
A1: The most common culprit is insufficient base. Boronic acid hydrochloride salts exist in a protonated state. The reaction requires a base for two critical functions: first, to neutralize the hydrochloride salt to generate the free amine, and second, to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. Failure to add a sufficient amount of base to accomplish both tasks will result in a stalled or low-yielding reaction.
Q2: How much base should I use with a boronic acid hydrochloride salt?
A2: A general rule of thumb is to use at least one extra equivalent of base compared to what you would use for the corresponding free boronic acid. For instance, a common protocol for the Suzuki coupling of 4-aminophenylboronic acid hydrochloride specifies the use of 3.0 equivalents of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] This ensures that there is enough base to both neutralize the hydrochloride and facilitate the catalytic cycle.
Q3: Can the chloride ion from the hydrochloride salt negatively impact my reaction?
A3: The effect of chloride ions can be complex. While high concentrations of halide ions can sometimes inhibit the catalyst, recent studies have shown that halide salt additives can also have a beneficial effect.[2][3] They can help to prevent the formation of inactive palladium species, such as palladium hydroxo dimers, and favor the formation of the active L-Pd(Ar)(X) complex, which is crucial for transmetalation.[2][3] Therefore, the chloride ion from the boronic acid salt is not typically a major concern and may even be advantageous under certain conditions.
Q4: Should I be concerned about protodeboronation with aminoboronic acid hydrochloride salts?
A4: Protodeboronation, the undesired cleavage of the C-B bond, is a potential side reaction for all boronic acids, especially under basic conditions.[4] While the hydrochloride salt form itself is generally more stable for storage, once the reaction is initiated with a base, the generated free aminoboronic acid can be susceptible to protodeboronation. Using the boronic acid promptly after purchase, storing it properly, and considering the use of more stable derivatives like pinacol esters if protodeboronation is a persistent issue are all good practices.
Troubleshooting Guide: Addressing Specific Experimental Issues
Here, we address common problems encountered when working with boronic acid hydrochloride salts in a systematic, cause-and-effect format.
Problem 1: Incomplete Conversion or No Reaction
-
Primary Cause: Insufficient base.
-
Underlying Science: The catalytic cycle of the Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[5] With a hydrochloride salt, the base is first consumed to neutralize the ammonium salt. If an insufficient amount of base is used, there will not be enough to efficiently promote the catalytic cycle.
-
Solution:
-
Verify Base Stoichiometry: Ensure you are using at least 3.0 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Base Strength: Consider using a stronger base if weaker bases are proving ineffective. However, be mindful that very strong bases can promote side reactions.
-
Solubility: Ensure your base is adequately soluble in the reaction medium. For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure effective mass transfer.
-
Problem 2: Significant Homocoupling of the Boronic Acid
-
Primary Cause: Presence of oxygen or premature decomposition of the palladium precatalyst.
-
Underlying Science: The homocoupling of boronic acids is often catalyzed by palladium(II) species that can form from the oxidation of the active Pd(0) catalyst by residual oxygen.[6]
-
Solution:
-
Thorough Degassing: Ensure your solvent is properly degassed before use, and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[1]
-
Catalyst Choice: Use a high-quality palladium catalyst. Pre-catalysts that are designed for slow and controlled generation of the active Pd(0) species can sometimes minimize side reactions.
-
Problem 3: Low Yield Despite Complete Consumption of Starting Material
-
Primary Cause: Protodeboronation of the aminoboronic acid.
-
Underlying Science: The free aminoboronic acid, once generated in situ, can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water and base. This leads to the formation of aniline instead of the desired biaryl product.
-
Solution:
-
Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. A typical range is 80-100°C for 4-12 hours.[1]
-
Use of Boronate Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and release the boronic acid slowly under the reaction conditions.[4]
-
Visualizing the Process: Diagrams and Workflows
To provide a clearer understanding of the chemical principles and troubleshooting logic, the following diagrams have been generated.
The Role of Base with Boronic Acid Hydrochloride Salts
Caption: Dual role of the base: neutralization of the HCl salt and activation of the boronic acid.
General Suzuki-Miyaura Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Quantitative Data Summary
| Boronic Acid Partner | Aryl Halide Partner | Base (equiv.) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminophenylboronic acid HCl | 4-Bromotoluene | K₂CO₃ (3.0) | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 12 | ~85-95 | [1] |
| Phenylboronic acid | 4-Bromotoluene | Na₂CO₃ (2.0) | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 90 | 12 | >95 | |
| 4-Formylphenylboronic acid | 4-Bromoanisole | K₂CO₃ (2.0) | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | 12 | 92 | |
| 4-Methoxyphenylboronic acid | 4-Chlorotoluene | K₃PO₄ (2.0) | Pd(OAc)₂/SPhos | Toluene | 100 | 16 | 98 | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered illustrative.
Experimental Protocol: Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-aminophenylboronic acid hydrochloride with an aryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
4-Aminophenylboronic acid hydrochloride (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
1,4-Dioxane, degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-aminophenylboronic acid hydrochloride, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
We trust this guide will serve as a valuable resource in your research. Should you have further questions or require support for specific applications, do not hesitate to contact our technical support team.
References
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem. [URL: https://www.benchchem.com/application-notes/4-aminophenylboronic-acid-hydrochloride-suzuki-coupling]
- Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11334106/]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Reactions/25.04%3A_Suzuki-Miyaura_Coupling]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00192]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. [URL: https://www.benchchem.com/troubleshooting-guides/suzuki-coupling-substituted-boronic-acids]
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja108122e]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem. [URL: https://www.benchchem.com/application-notes/4-aminophenylboronic-acid-hydrochloride-suzuki-coupling]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/validation-comparative-guides/base-selection-suzuki-cross-coupling]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/262571227_Role_of_the_Base_and_Control_of_Selectivity_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
- Common strategies used for the synthesis of biaryls. ResearchGate. [URL: https://www.researchgate.net/figure/Common-strategies-used-for-the-synthesis-of-biaryls_fig1_332029314]
- ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [URL: https://www.researchgate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2866324/]
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c04859]
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34269488/]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/oq4z7h/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. OUCI. [URL: https://ouci.uchicago.edu/phase-transfer-catalysts-shift-the-pathway-to-transmetalation-in-biphasic-suzuki-miyaura-cross-couplings/]
- Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/334279584_Protection_of_Boronic_Acids_Using_a_Tridentate_Aminophenol_ONO_Ligand_for_Selective_Suzuki-Miyaura_Coupling]
- Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. [URL: https://www.researchgate.net/figure/Comparative-yields-for-the-Suzuki-Miyaura-coupling-of-4-chlorotoluene-and-phenyl-boronic_tbl1_328325695]
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. [URL: https://www.researchgate.net/publication/289528033_Synthesis_of_Biaryls_via_Cross-Coupling_Reaction_of_Arylboronic_Acids_with_Aryl_Chlorides_Catalyzed_by_NiCl2Triphenylphosphine_Complexes]
- Aminative Suzuki–Miyaura coupling. Xingwei Li's Group. [URL: https://xingweili.com/wp-content/uploads/2024/03/p1019.pdf]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7224]
- 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. Benchchem. [URL: https://www.benchchem.com/validation-comparative-guides/4-formylphenylboronic-acid-suzuki-coupling-performance]
- Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate. [URL: https://www.researchgate.
- Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc01070h]
- Method for salt preparation. Google Patents. [URL: https://patents.google.
Sources
- 1. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for High-Efficiency Couplings with Electron-Rich Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with electron-rich boronic acids. These substrates, while valuable, are notoriously prone to side reactions that can diminish yields and complicate purification. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction with an electron-rich boronic acid is giving very low yield or failing completely. What are the most likely causes?
Answer: Failure in Suzuki couplings with electron-rich boronic acids is a frequent issue, typically stemming from two primary sources: the inherent instability of the boronic acid and suboptimal catalytic conditions.
-
Boronic Acid Instability: Electron-rich boronic acids are highly susceptible to competitive decomposition pathways, most notably protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] This process is often accelerated by residual water, oxygen, or insufficiently optimized basic conditions.
-
Suboptimal Catalytic Cycle: The efficiency of the catalytic cycle depends on a delicate balance between its three key steps: oxidative addition, transmetalation, and reductive elimination. For electron-rich systems, particular challenges include:
-
Slow Transmetalation: While electron-rich boronic acids are generally more nucleophilic, the formation of the active boronate species and its transfer to the palladium center can still be a rate-limiting step if the base and solvent system are not correctly matched.
-
Catalyst Decomposition: The presence of oxygen can lead to the formation of palladium black and the oxidative homocoupling of the boronic acid, consuming the starting material and deactivating the catalyst.[3]
-
Your first troubleshooting steps should focus on rigorously excluding oxygen and verifying the integrity of your boronic acid.
Question 2: I'm observing a significant amount of homocoupled product (biaryl from the boronic acid). How can I prevent this?
Answer: Homocoupling is a classic side reaction in Suzuki couplings and is typically mediated by Pd(II) species.[3] It arises when your Pd(0) catalyst is oxidized or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3] With highly reactive electron-rich boronic acids, this pathway can be particularly pronounced.
Strategies to Minimize Homocoupling:
-
Use a Pd(0) Source Directly: Instead of a Pd(II) salt like Pd(OAc)₂, which requires in situ reduction, consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures the catalytic cycle begins with the correct palladium oxidation state.
-
Employ Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed for the clean and efficient generation of the active monoligated Pd(0) species, which strongly favors the cross-coupling pathway.
-
Select Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphines (XPhos, SPhos) or N-heterocyclic carbenes (NHCs) create a sterically demanding environment around the palladium center. This steric bulk kinetically disfavors the formation of the intermediate that leads to homocoupling, while simultaneously accelerating the desired reductive elimination step.[4]
-
Rigorous Degassing: Oxygen is a primary culprit in oxidizing the active Pd(0) catalyst to Pd(II), which promotes homocoupling. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
Diagram 1: Competing Reaction Pathways
Caption: Key reaction pathways in Suzuki couplings with sensitive boronic acids.
Question 3: My main problem seems to be protodeboronation. How can I stabilize my electron-rich boronic acid?
Answer: Protodeboronation is the bane of couplings involving sensitive boronic acids.[1] The strategy here is to protect the boronic acid from the reaction conditions until it is needed for transmetalation. This is often referred to as a "slow-release" strategy.[1][2]
Stabilization Methods:
-
Convert to a Boronate Ester: Boronate esters, particularly pinacol esters, are significantly more stable than their corresponding boronic acids.[5][6] While they are less reactive, this reduced reactivity is beneficial in preventing decomposition. The active boronic acid or boronate species is generated slowly in situ under the basic aqueous conditions of the reaction.
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are highly crystalline, air-stable solids that are much less prone to protodeboronation.[4] They slowly hydrolyze under the reaction conditions to release the boronic acid for catalysis.
-
Form a Diethanolamine (DABO) Adduct: This is a highly effective and simple method. Reacting the boronic acid with inexpensive diethanolamine forms a stable, crystalline solid.[7][8] These "DABO boronates" can be used directly in the coupling reaction, where the protic solvent helps release the active reagent.[7][8] See Protocol 2 for a detailed procedure.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting inefficient Suzuki couplings.
Question 4: What are the best practices for ligand, base, and solvent selection for these challenging couplings?
Answer: For electron-rich and/or sterically hindered partners, "standard" Suzuki conditions are often inadequate. A more robust set of conditions is required to drive the reaction to completion.
Table 1: Recommended Ligand Selection
| Ligand Class | Examples | Strengths for Electron-Rich Systems | Considerations |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Gold Standard. Highly electron-rich and bulky. Accelerate both oxidative addition and reductive elimination, suppress side reactions. | Can be expensive. Air-sensitive and should be handled in a glovebox. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong electron donors. Offer high thermal stability, useful for reactions requiring high temperatures. | Can be more challenging to handle; often generated in situ. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, promote oxidative addition.[9][10] | Highly pyrophoric and must be handled with extreme care under inert atmosphere. |
Table 2: Recommended Base and Solvent Combinations
| Scenario | Recommended Base | Recommended Solvent | Rationale |
| General Purpose / Prone to Protodeboronation | K₃PO₄ (finely ground) | 1,4-Dioxane / H₂O (e.g., 10:1) | K₃PO₄ is a strong, non-nucleophilic base that effectively promotes transmetalation without degrading sensitive substrates. The small amount of water aids in dissolving the base and forming the boronate. |
| Sterically Hindered Substrates | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | Cesium carbonate is highly soluble and effective for challenging transmetalation steps. Aprotic solvents with high boiling points allow for increased reaction temperatures. |
| Boronate Ester Substrates | K₃PO₄, KF | THF / H₂O or Dioxane / H₂O | The aqueous component is critical for the slow hydrolysis of the ester to the active boronic acid.[11] |
Optimized Experimental Protocols
Protocol 1: General Procedure for a Challenging Coupling with an Electron-Rich Boronic Acid
This protocol employs a modern Buchwald precatalyst and ligand, which is highly effective for difficult substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid or its stable derivative (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 1.5–3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Boronate Adduct for Enhanced Stability
This procedure converts an unstable boronic acid into a stable, crystalline solid that can be easily handled and stored.[7][8]
-
Dissolution: In a vial with a stir bar, dissolve the electron-rich boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the new, stable adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum. This stable DABO adduct can now be used directly in the Suzuki coupling reaction as described in Protocol 1 .
References
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Butters, M., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Retrieved from [Link]
-
Tveit, S., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Anderson, K. W., et al. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
-
Silvi, M., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 144(33), 15019-15027. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]
-
Reddy, K. S., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3693-3699. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Tveit, S., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. OUCI. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Preventing Deboronation of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Welcome to the dedicated technical support guide for (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. The stability of the carbon-boron bond is paramount for successful outcomes, yet its susceptibility to cleavage—a process known as deboronation—is a frequent and frustrating challenge.
This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of why deboronation occurs and how to prevent it. By understanding the causality behind the degradation pathways, you can design more robust experiments, troubleshoot failed reactions, and ensure the integrity of your results.
Section 1: Understanding the Enemy: The Deboronation Pathways
This section addresses the fundamental chemical processes that lead to the degradation of your boronic acid.
Q1: What is deboronation, and why is it a critical issue with my boronic acid?
A: Deboronation is a chemical reaction that cleaves the carbon-boron (C–B) bond, replacing the boronic acid moiety with either a hydrogen atom (protodeboronation) or a hydroxyl group (oxidative deboronation).[1][2] This process is a significant issue because it consumes your starting material, reduces the yield of your desired product, and generates impurities that can complicate purification. In applications like Suzuki-Miyaura cross-coupling, deboronation is a major competing side reaction that directly undermines the efficiency of your synthesis.[1]
Two primary pathways are responsible for the degradation of this compound:
-
Protodeboronation (Hydrolysis): This is the most common degradation route in synthetic chemistry, where a proton source (often water or alcohol from the solvent) cleaves the C–B bond.[1] This reaction can be catalyzed by either acid or base, but it is particularly problematic under the basic conditions typically required for cross-coupling reactions.[3][4]
-
Oxidative Deboronation: The boronic acid can react with atmospheric oxygen or other oxidizing agents (like peroxides that can form in aged solvents) to replace the C–B bond with a C–O bond, yielding the corresponding phenol as a byproduct.[5][6] This process can be accelerated by trace metal impurities, heat, or light.[7][8]
Q2: What makes my specific boronic acid, this compound, particularly susceptible to deboronation?
A: The structure of this compound contains a basic morpholino group, which introduces specific vulnerabilities not present in simple arylboronic acids.[1]
-
pH Sensitivity and Zwitterion Formation: The morpholino nitrogen is a basic site. In solution, there is a complex pH-dependent equilibrium between the protonated (cationic), neutral, and zwitterionic forms. For many basic heteroaromatic boronic acids, the zwitterionic species, formed under near-neutral pH conditions, can be exceptionally reactive and undergo rapid, unimolecular protodeboronation.[1] While the compound is supplied as a hydrochloride salt to stabilize it in its protonated form, dissolving it in unbuffered or basic solutions can readily generate these more reactive species.
-
Electronic Effects: The morpholinoethyl substituent is generally considered electron-donating, which can increase the electron density on the aromatic ring. Electron-rich arene boronic acids have been shown to undergo thermal protodeboronation more readily, even in the absence of a catalyst.[9]
Section 2: Proactive Prevention: Storage and Handling
Proper storage and handling are the first line of defense against deboronation, ensuring the reagent's integrity before it even enters the reaction flask.
Q3: How should I store the solid reagent for maximum long-term stability?
A: As a solid, this compound is relatively stable, but it is hygroscopic and sensitive to oxidation. Improper storage is a leading cause of reagent degradation over time.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents both oxidative deboronation from atmospheric oxygen and hydrolysis from ambient moisture.[7] |
| Temperature | Store refrigerated at 0-8°C.[10] | Slows the rate of any potential thermal degradation pathways. |
| Container | Use a tightly sealed, opaque container placed within a desiccator. | Protects from light, which can catalyze oxidation, and provides a secondary barrier against moisture.[11] |
Q4: What is the best way to prepare solutions of this boronic acid for my experiments?
A: The choice of solvent and the timing of solution preparation are critical. Aqueous solutions are particularly prone to promoting deboronation.
-
Prepare Fresh: Always prepare solutions immediately before use. Do not store stock solutions, especially in protic or aqueous solvents, for extended periods.
-
Use Aprotic Solvents: Whenever possible, dissolve the boronic acid in a dry, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).
-
Degas Your Solvents: Before use, thoroughly degas all solvents (both for dissolving the reagent and for the reaction itself) by sparging with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen and minimizes the risk of oxidative deboronation.[7]
Section 3: Troubleshooting Guide for Synthetic Applications
This section focuses on the most common application, the Suzuki-Miyaura coupling, where deboronation is a frequent cause of poor results.
Q5: My Suzuki coupling reaction has a low yield, and LC-MS analysis shows a major peak corresponding to the mass of 4-(1-morpholinoethyl)benzene. What is happening?
A: This is a classic signature of protodeboronation outcompeting your desired cross-coupling reaction. The boronic acid is being consumed by a proton source in your reaction mixture faster than it can engage in the palladium catalytic cycle. The key to solving this is to adjust the reaction kinetics to favor the productive coupling pathway over the degradation pathway.
Q6: How can I systematically optimize my Suzuki-Miyaura reaction conditions to prevent deboronation?
A: Optimization should focus on accelerating the rate-limiting transmetalation step of the catalytic cycle while simultaneously suppressing the conditions that favor protodeboronation.
| Parameter | Problematic Condition | Optimized Condition | Causality |
| Base | Strong, aqueous bases (NaOH, KOH, LiOH) | Finely ground, anhydrous, milder inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong bases create a high concentration of the highly reactive boronate anion, accelerating protodeboronation. Milder, heterogeneous bases maintain a lower ambient hydroxide concentration, disfavoring the degradation pathway.[3] |
| Temperature | High temperatures (>80 °C) | Moderate temperatures (40-80 °C) | High temperatures can provide the activation energy for thermal protodeboronation.[9] Using a highly active catalyst allows the desired reaction to proceed efficiently at lower temperatures. |
| Catalyst | Older catalysts (e.g., Pd(PPh₃)₄) | Modern, bulky phosphine-ligated precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) | Highly active catalysts dramatically accelerate the rate of the productive cross-coupling cycle. When coupling is much faster than deboronation, the side reaction becomes insignificant.[12] |
| Solvent | Protic solvents (MeOH, EtOH), excess water | Aprotic solvents (Dioxane, Toluene, 2-MeTHF) with minimal water | Water is the primary proton source for protodeboronation. While a small amount is often needed to dissolve the base and facilitate the catalytic cycle, excess water promotes the side reaction. |
Protocol 1: A Robust Suzuki-Miyaura Coupling Protocol to Minimize Deboronation
This protocol incorporates the best practices discussed above and serves as a robust starting point for your experiments.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
-
Atmosphere Control:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with dry argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Add previously degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a suitable reaction concentration (e.g., 0.1 M).
-
-
Catalyst Addition:
-
In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
-
Reaction Execution:
-
Place the sealed vial in a pre-heated reaction block set to a moderate temperature (start with 60 °C).
-
Stir the reaction vigorously for the allotted time.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Carefully check for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Section 4: Advanced Strategy: The Boronic Ester "Slow-Release" Approach
Q7: My reaction is still failing even after optimization. Is there a more advanced strategy?
A: Yes. For particularly challenging or sensitive substrates, the most effective strategy is to protect the boronic acid as a more stable boronic ester, such as a pinacol or MIDA ester.[1][12] These esters are significantly more stable to protodeboronation. In the reaction, they participate in a "slow-release" mechanism, where the base slowly hydrolyzes the ester to generate a very low, steady-state concentration of the active boronic acid.[7][13] This ensures the boronic acid is consumed in the productive coupling cycle as soon as it is formed, keeping its concentration too low for significant deboronation to occur.
Protocol 2: Preparation of the Pinacol Ester
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent like toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is fully consumed.
-
Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester by chromatography or recrystallization. The stable ester can then be used in the Suzuki-Miyaura coupling protocol described above.
Section 5: FAQs for Analytical Characterization
Q8: I'm seeing multiple peaks or peak tailing during HPLC analysis of my compound. Could it be degrading in the instrument?
A: Yes, on-column degradation or degradation in the autosampler vial is a known issue for boronic acids.
-
Autosampler Stability: If your autosampler is not cooled, the boronic acid can degrade in the vial while waiting for injection, especially if the sample is dissolved in an aqueous or protic mobile phase component. Solution: Use a cooled autosampler (set to ~4°C) and prepare samples in an aprotic diluent like acetonitrile whenever possible.
-
On-Column Hydrolysis: The aqueous-organic mobile phases used in reverse-phase HPLC can promote protodeboronation during the chromatographic run. Solution: Minimize the analysis time by using a shorter column, a faster flow rate, or a steeper gradient. This reduces the residence time of the analyte on the column and its exposure to the aqueous mobile phase.
-
Forced Degradation Study: To confirm stability, you can perform a forced degradation study by intentionally exposing your compound to acidic, basic, and oxidative conditions to identify the degradation products and develop a stability-indicating analytical method.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Protodeboronation. (2023, November 29). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14666–14682. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(5-6), 559-572. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. Available at: [Link]
-
Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020892118. Available at: [Link]
-
Smietana, M., & Vasseur, J.-J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4808–4815. Available at: [Link]
-
Pilco, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3374. Available at: [Link]
-
Sandford, E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(35), 11757–11765. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. Available at: [Link]
-
Smietana, M., & Vasseur, J. J. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4808-4815. Available at: [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Larkin, J. D., et al. (2009). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 113(28), 8087–8097. Available at: [Link]
-
Kim, J., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2798–2808. Available at: [Link]
-
Chang, C.-J., et al. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 10(11), 1318. Available at: [Link]
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Technical Support Center: Advanced Catalyst Selection for Challenging Suzuki-Miyaura Couplings
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with complex, sterically hindered, or electronically demanding boronic acids and their derivatives. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to help you overcome the most demanding synthetic hurdles.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common failure modes and questions encountered during challenging Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is failing (low to no yield). What are the critical first parameters to investigate?
A1: When a Suzuki coupling fails, a systematic review of the reaction components is the most effective approach. Start with these key areas:
-
Catalyst Activity & Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand have not degraded.[1] Many advanced phosphine ligands are air-sensitive.[2] If you are not using a pre-formed, air-stable precatalyst, ensure your catalyst generation is efficient. The active species is Pd(0), and if you start with a Pd(II) source, it must be effectively reduced in situ.[3]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of boronic acids (Glaser coupling) and can deactivate the Pd(0) catalyst.[3] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
-
Boronic Acid Stability: Complex boronic acids, especially electron-rich heteroaryl or polyfluorophenyl derivatives, are highly susceptible to protodeboronation—cleavage of the C-B bond by a proton source, often water or alcohol in the presence of a base.[3][4][5] If you recover the protonated arene/heteroarene starting material, this is the likely culprit.
-
Base and Solvent Choice: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[6] The choice of base and solvent are deeply interconnected.[7][8] A base that is too strong or a solvent that is too protic can accelerate protodeboronation faster than the desired coupling.
Q2: I suspect my boronic acid is decomposing. How can I confirm this and what is the solution?
A2: Protodeboronation is a major side reaction for unstable boronic acids.[3][5]
-
Confirmation: The most direct way to confirm decomposition is to run a control reaction with the boronic acid, base, and solvent at the reaction temperature, but without the aryl halide and palladium catalyst. Monitor the reaction by LC-MS or GC-MS to see if the corresponding protonated arene appears over time.
-
The Solution - Masked Boronic Acid Derivatives: The most robust solution is to replace the boronic acid with a more stable derivative. These reagents are designed to slowly release the boronic acid in situ, keeping its concentration low and favoring transmetalation over decomposition.[4]
-
Potassium Organotrifluoroborates (R-BF₃K): These are highly crystalline, air- and moisture-stable solids that exhibit exceptional stability.[9]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often amenable to chromatography, and release the boronic acid under basic aqueous conditions. They are ideal for "slow-release" strategies.[4][9]
-
Diethanolamine (DABO) Boronates: Complexing the boronic acid with diethanolamine creates air- and water-stable crystalline solids that can be used directly in couplings, often in protic solvents.[10]
-
Q3: How do I choose the right ligand for a sterically hindered coupling?
A3: Steric hindrance on either the boronic acid or the aryl halide slows down the crucial reductive elimination step. To overcome this, the ligand must be both bulky and electron-rich.[11][12][13]
-
Mechanism of Action: Bulky ligands promote reductive elimination by creating steric pressure that forces the two organic partners together on the palladium center.[14] Their strong electron-donating character increases the electron density on the palladium, which also facilitates this final step.[14]
-
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class is the gold standard. Ligands like SPhos , XPhos , and tBuXPhos are designed to provide the necessary steric bulk and electron-donating properties for challenging couplings.[4][15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger σ-donors than phosphines and can provide immense steric bulk.[16] They are particularly effective for coupling sterically demanding substrates and unreactive aryl chlorides.[14][16]
-
It's important to note that excessively bulky ligands can sometimes promote protodeboronation as an undesired side reaction, so a balance must be struck.[1]
Q4: What is a "precatalyst" and why should I use one instead of just Pd(OAc)₂?
A4: A precatalyst is a stable, well-defined Pd(II) complex that is designed to efficiently generate the active, but unstable, Pd(0) species under mild reaction conditions.[17]
-
The Problem with Simple Pd(II) Sources: Traditional sources like Pd(OAc)₂ require an in situ reduction to Pd(0) before the catalytic cycle can begin. This reduction process can be inefficient, temperature-dependent, and sometimes requires sacrificing some of your ligand or boronic acid (via homocoupling), leading to inconsistent results and higher catalyst loadings.[3]
-
Advantages of Modern Precatalysts:
-
Reliable Activation: Precatalysts like the Buchwald G2, G3, or G4 palladacycles are engineered for rapid and clean conversion to the active L-Pd(0) species at room temperature with weak bases.[4][17]
-
Milder Conditions: This rapid activation allows the coupling of highly unstable boronic acids at lower temperatures, where decomposition pathways like protodeboronation are significantly slowed.[4]
-
Improved Stoichiometry: They ensure a precise 1:1 or 2:1 ligand-to-palladium ratio, which is critical for optimal performance.
-
The choice of precatalyst can be just as important as the choice of ligand for difficult couplings.[18][19]
Troubleshooting Flowchart
For a systematic approach to diagnosing a failed reaction, follow this decision tree.
Caption: Troubleshooting workflow for challenging Suzuki couplings.
Section 2: Catalyst & Reagent Selection Guide
Success in difficult couplings hinges on the synergistic effect of the palladium source, ligand, base, and solvent.
Palladium Precatalysts: Ensuring Efficient Initiation
Modern precatalysts are designed for reliability. Using a well-defined precatalyst is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially for sensitive substrates.[4][20]
| Precatalyst Type | Structure Example (Ligand = L) | Activation Conditions | Key Advantages |
| Buchwald Palladacycles | G2, G3, G4 Precatalysts | Mild base (e.g., K₃PO₄), Room Temp | Highly reliable, rapid activation to L-Pd(0); ideal for unstable boronates.[4][17] |
| PEPPSI™ Type | (Pyridine-Enhanced Precatalyst) | Heat or Base | Often used with NHC ligands; robust and effective for aryl chlorides.[3] |
| Allyl-Based Complexes | (η³-allyl)Pd(L)Cl | Base, Room Temp | Good stability and consistent performance.[18][19] |
Ligand Selection: Tailoring the Catalytic Pocket
The ligand dictates the reactivity and stability of the palladium center. For challenging substrates, bulky, electron-rich monodentate phosphines are the workhorses of the field.[15]
| Ligand Name | Key Feature | Best For... | Rationale |
| SPhos | Bulky biarylphosphine | General purpose for difficult couplings, heteroaryl boronates. | Promotes fast reductive elimination and is effective at minimizing protodeboronation.[21] |
| XPhos | Very bulky biarylphosphine | Sterically demanding aryl chlorides and tri/tetra-ortho-substituted biaryls. | The increased steric bulk facilitates the coupling of extremely hindered substrates.[4][11] |
| tBuXPhos | Electron-rich & bulky | Highly unreactive aryl chlorides. | The tert-butyl group enhances electron density, accelerating the slow oxidative addition step. |
| IMes/IPr | N-Heterocyclic Carbene (NHC) | Sterically hindered substrates, electron-poor aryl halides. | Strong σ-donors that form very stable and active catalysts.[16] |
The Critical Role of Base and Solvent
The choice of base and solvent must be made in tandem, as they work together to control both the desired transmetalation and undesired side reactions.[7][22]
-
Bases:
-
Potassium Phosphate (K₃PO₄): A strong, yet often gentle base. It is poorly soluble in many organic solvents, which can moderate its reactivity. An excellent starting point for many challenging couplings.
-
Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF): Often more effective than potassium bases, especially for heteroaromatic substrates. CsF is particularly useful for minimizing protodeboronation with sensitive boronic acids.[21]
-
Potassium tert-Butoxide (KOtBu): A very strong base used for the most unreactive coupling partners, such as aryl chlorides. Can aggressively promote side reactions if not used carefully.[18]
-
-
Solvents:
-
Aprotic Ethers (Dioxane, THF): The most common and reliable solvents. They solubilize the organic partners and catalyst well.[22]
-
Toluene: A non-coordinating solvent that can be beneficial when solvent-catalyst interaction is detrimental. Often used at higher temperatures.
-
Protic Solvents (Isopropanol, MeOH/H₂O): While water is necessary to activate boronic acids, an excess of protic solvent can accelerate protodeboronation.[1][7] However, specific protocols, like those for R-BF₃K salts, require aqueous conditions.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol uses a Buchwald-type precatalyst, which is highly effective for difficult substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronate derivative (1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2.0 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via syringe to the desired concentration (typically 0.1–0.5 M).
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously for the specified time (typically 4–24 hours) at the target temperature (60–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stable Diethanolamine (DABO) Boronate Adduct
This procedure converts an unstable boronic acid into a stable, weighable solid.[10]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions as described in Protocol 1.
Catalytic Cycle and Key Side Reactions
Understanding the main catalytic cycle helps in diagnosing issues. The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[23]
Caption: The Suzuki catalytic cycle and key competing side reactions.
References
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (PMC). Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC). Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
The Suzuki Reaction. Harvard University, Myers Group. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. ResearchGate. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES. Available at: [Link]
-
Prominent Ligand Types in Modern Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... ACS Publications. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides... ACS Publications. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ACS Publications. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (PMC). Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki Reaction. Slideshare. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 16. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 17. books.rsc.org [books.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Technical Guide to the Characterization and Predicted ¹³C NMR Spectrum of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Introduction
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride (CAS No. 1704069-64-6) is a bifunctional organic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, incorporating a phenylboronic acid moiety, a chiral ethyl linker, and a morpholine ring, makes it a versatile synthon for creating complex molecular architectures, particularly in the context of developing novel therapeutic agents.[3] The boronic acid group is a key pharmacophore for covalent inhibitors and a cornerstone of Suzuki-Miyaura cross-coupling reactions, while the morpholine group is a prevalent scaffold in medicinal chemistry known to improve pharmacokinetic properties.
Accurate structural elucidation is paramount for any building block used in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a definitive fingerprint of the carbon skeleton of a molecule. However, compounds like this one—a boronic acid existing as a hydrochloride salt—present unique challenges in NMR analysis, including potential oligomerization and solvent-dependent spectral changes.[4][5]
This guide provides a comprehensive, in-depth analysis of this compound. It is designed for researchers and drug development professionals who require a robust framework for its characterization. We will present a validated experimental protocol for acquiring high-quality ¹³C NMR data and provide a detailed, predictive analysis of the spectrum based on established chemical shift principles and data from analogous structures. This guide will compare the predicted spectral features to those of structurally related compounds to highlight key identifying characteristics.
Recommended Experimental Protocol for ¹³C NMR Acquisition
The reliability of NMR data is fundamentally dependent on a sound experimental methodology. Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or uninterpretable NMR spectra.[5] Furthermore, the hydrochloride salt form influences solubility and the electronic environment of the morpholine moiety. The following protocol is designed to mitigate these issues and yield a clean, interpretable ¹³C NMR spectrum.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Recommended workflow for sample preparation and ¹³C NMR data acquisition.
Step-by-Step Methodology & Rationale
-
Sample Weighing : Accurately weigh 15-25 mg of this compound directly into a clean, dry vial.
-
Solvent Selection : Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality : DMSO-d₆ is an excellent choice for several reasons. Its high polarity readily dissolves the hydrochloride salt. It is a hydrogen bond acceptor, which helps to break up the boroxine trimers that can form from boronic acid self-condensation.[5] Unlike protic solvents like D₂O or CD₃OD, it will not cause exchange of the B(OH)₂ protons, although this is less critical for ¹³C NMR.
-
-
Dissolution : Vortex the sample until fully dissolved. Gentle warming with a heat gun may be applied if necessary, but avoid overheating to prevent degradation.
-
Transfer : Transfer the solution to a 5 mm NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Parameter Optimization for ¹³C Acquisition :
-
Pulse Program : Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW) : Set to approximately 220 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.
-
Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope, a significant number of scans is required. A starting point of 1024 scans is reasonable, with 4096 scans providing excellent signal-to-noise (S/N) for a sample of this concentration.
-
Relaxation Delay (D1) : A delay of 2 seconds is crucial, especially for quaternary carbons (like the C-B carbon) which have longer relaxation times. This delay ensures the signal is not saturated, allowing for more accurate integration if needed.
-
-
Data Processing : After acquisition, apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve S/N, followed by Fourier transformation. Carefully phase the spectrum and apply a baseline correction routine.
Predicted ¹³C NMR Spectral Analysis
To predict the ¹³C NMR spectrum, we will deconstruct the molecule into its three primary functional components. This fragmentation allows for a logical, evidence-based estimation of the chemical shift for each unique carbon atom.
Logical Framework for Spectral Prediction
Caption: Deconstruction of the target molecule for predictive ¹³C NMR analysis.
A. The Phenylboronic Acid Moiety (C1 - C6)
The phenyl ring will exhibit four distinct signals due to symmetry.
-
C1 (ipso-Carbon attached to Boron) : The chemical shift of a carbon directly attached to a boron atom is highly variable and the signal is often broadened due to quadrupolar relaxation of the boron nucleus (¹¹B I=3/2).[6] Based on data for related phenylboronic acids, this signal is expected to appear in the δ 130-138 ppm range but may be difficult to resolve clearly.
-
C4 (para-Carbon) : This quaternary carbon is attached to the ethyl linker. Its chemical shift will be significantly downfield due to this substitution. We predict a signal around δ 145-150 ppm .
-
C2/C6 (ortho-Carbons) : These carbons are ortho to the boronic acid group. Phenylboronic acid itself shows these carbons around δ 134 ppm.[7] The substituent at the para position will have a minor effect. A signal in the range of δ 133-137 ppm is expected.
-
C3/C5 (meta-Carbons) : These carbons are meta to the boronic acid. In phenylboronic acid, they appear around δ 128 ppm.[8] We predict a signal in the region of δ 128-132 ppm .
B. The Morpholine Moiety (C2', C3', C5', C6')
Due to the chair conformation and the hydrochloride salt form, the analysis is nuanced.
-
C2'/C6' (Carbons adjacent to Oxygen) : In unsubstituted morpholine, these carbons resonate around δ 67.8 ppm.[9] N-substitution typically has a minor effect on these carbons. A signal is predicted around δ 66-68 ppm .
-
C3'/C5' (Carbons adjacent to Nitrogen) : In the free base, these carbons would be around δ 46-50 ppm. However, the molecule is a hydrochloride salt, meaning the morpholine nitrogen is protonated (N⁺-H). This positive charge strongly deshields the adjacent carbons, causing a significant downfield shift. This effect is well-documented for N-substituted morpholines.[10] Therefore, we predict a signal in the range of δ 52-56 ppm .
C. The Ethyl Linker (Cα, Cβ)
-
Cα (Methine Carbon) : This chiral carbon is attached to the phenyl ring and the deshielding protonated nitrogen atom. This will place its resonance significantly downfield for an aliphatic carbon. A chemical shift in the range of δ 65-70 ppm is anticipated.
-
Cβ (Methyl Carbon) : This carbon is in a standard aliphatic environment and will be the most upfield signal in the spectrum. A signal around δ 15-20 ppm is expected.
Summary of Predicted ¹³C NMR Data
| Carbon Atom(s) | Moiety | Predicted Chemical Shift (δ, ppm) | Rationale & Comments |
| Cβ (CH₃) | Ethyl Linker | 15-20 | Standard aliphatic methyl group; expected to be the most upfield signal. |
| C3'/C5' | Morpholine | 52-56 | Adjacent to protonated nitrogen (N⁺-H), causing significant deshielding and a downfield shift compared to a neutral morpholine.[10] |
| Cα (CH) | Ethyl Linker | 65-70 | Deshielded by both the aromatic ring and the adjacent protonated nitrogen atom. |
| C2'/C6' | Morpholine | 66-68 | Carbons adjacent to oxygen; relatively insensitive to N-protonation. |
| C3/C5 | Phenyl | 128-132 | Aromatic CH carbons meta to the boronic acid group.[8] |
| C1 | Phenyl | 130-138 | ipso-Carbon attached to boron; signal may be broad and difficult to observe.[6] |
| C2/C6 | Phenyl | 133-137 | Aromatic CH carbons ortho to the boronic acid group.[7] |
| C4 | Phenyl | 145-150 | Quaternary carbon attached to the ethyl substituent; expected to be the most downfield aromatic signal. |
Comparative Analysis with Structural Alternatives
To further refine our understanding, we can compare the predicted spectrum of our target compound with known or expected data for structurally related molecules. This highlights how specific functional groups influence the ¹³C NMR spectrum.
| Compound | Key Structural Difference | Expected Impact on ¹³C NMR Spectrum |
| (4-(1-Morpholinoethyl)phenyl)boronic acid HCl (Target) | - | Predicted spectrum as detailed above. Key signals: Cα (~65-70 ppm), protonated morpholine C-N (~52-56 ppm). |
| {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid HCl [3] | Morpholine replaced with Dimethylamine | The two morpholine signals would be replaced by a single signal for the two equivalent methyl carbons on the N⁺(H)(CH₃)₂ group, likely in the δ 40-45 ppm range. The Cα signal would be similarly deshielded. |
| 4-(Morpholine-4-carbonyl)phenylboronic acid [11] | Ethyl linker replaced with a Carbonyl group | The Cα and Cβ signals would be absent. A new quaternary carbonyl carbon (C=O) signal would appear significantly downfield (δ 165-175 ppm ). The morpholine C-N signals would be shifted due to the amide linkage, typically appearing around δ 42-48 ppm . |
This comparative analysis demonstrates that the ethyl linker (Cα, Cβ) and the specific chemical shifts of the morpholine carbons (C2'/C6' vs. C3'/C5') are highly diagnostic signals for confirming the identity of this compound and distinguishing it from plausible alternatives or synthetic precursors.
Conclusion
While direct experimental data for this compound is not widely published, a robust and reliable ¹³C NMR spectrum can be obtained by following the detailed experimental protocol outlined in this guide. The use of DMSO-d₆ as a solvent is critical to ensure sample solubility and minimize spectral complexities arising from boronic acid oligomerization.
The predictive analysis, grounded in fundamental NMR principles and data from analogous structures, provides a clear and detailed expectation for the ¹³C NMR spectrum. We predict a total of eight distinct signals for the carbon skeleton, with key diagnostic peaks for the aliphatic ethyl linker and the electronically distinct carbons of the protonated morpholine ring. This guide serves as a valuable tool for researchers, enabling them to confidently acquire, interpret, and validate the structure of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.
References
-
SpectraBase. Phenylboronic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
-
ResearchGate. 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and.... [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
-
SpectraBase. Morpholine - Optional[13C NMR] - Chemical Shifts. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
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ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded.... [Link]
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Semantic Scholar. Table 1 1H and 13C NMR spectra of 1 (shift on addition of PBA). [https://www.semanticscholar.org/paper/Table-1-1H-and-13C-NMR-spectra-of-1-(shift-on-of-James-Adams/3f2832895521e427d140656a5d4e4663c7b64264/figure/0]([Link]
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The Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]
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PubMed. Solvent Effects in Boronic Acid-Diol Binding. [Link]
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Reddit. Effect of boron groups on 13 C NMR chemical shift : r/chemistry. [Link]
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Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. [Link]
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National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unequivocal identification and purity assessment of intermediates and final products is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, a versatile building block in medicinal chemistry. We will delve into the nuances of ionization and fragmentation behavior, offering field-proven insights and detailed experimental protocols to enable robust and reliable characterization.
Introduction: The Analytical Challenges of Boronic Acids
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their analysis by mass spectrometry is not without its challenges. A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This phenomenon can complicate mass spectra, leading to the observation of ions at significantly higher mass-to-charge ratios than the monomeric species, potentially causing misinterpretation of the data.
Furthermore, the polarity and thermal lability of many boronic acid derivatives can influence the choice of ionization technique. While direct analysis is often feasible, derivatization strategies are sometimes employed to enhance volatility and stability, particularly for gas chromatography-mass spectrometry (GC-MS). However, for routine analysis in drug discovery and development, liquid chromatography-mass spectrometry (LC-MS) with soft ionization techniques like electrospray ionization (ESI) offers a direct, high-throughput, and highly sensitive method for characterization.
This guide will focus on LC-MS-based strategies for the analysis of this compound, providing a comparative overview of different approaches and the supporting experimental data necessary for their successful implementation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C12H18BNO3.ClH | [1] |
| Molecular Weight | 271.55 g/mol | [1] |
| CAS Number | 1704069-64-6 | [1][2] |
| Purity | Typically ≥95% | [1] |
Comparative Analysis of Ionization Techniques
Electrospray ionization (ESI) is the most suitable technique for the analysis of polar and thermally labile molecules like this compound. It can be performed in both positive and negative ion modes, each providing complementary information.
Positive Ion Mode ESI (+ESI)
In positive ion mode, the morpholino group, being a tertiary amine, is readily protonated to form the [M+H]⁺ ion. This is typically the most abundant ion observed. The general process involves the formation of a protonated molecule in the ESI source.
Negative Ion Mode ESI (-ESI)
In negative ion mode, deprotonation of the boronic acid hydroxyl groups can occur, leading to the formation of the [M-H]⁻ ion. This can be particularly useful for confirming the presence of the boronic acid functionality. The choice of mobile phase additives can influence the efficiency of negative ion formation.
Predicted Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, providing a fingerprint of the molecule.
Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)
The fragmentation of the protonated (4-(1-Morpholinoethyl)phenyl)boronic acid is expected to be dominated by cleavages at the benzylic position and within the morpholinoethyl side chain.
-
Benzylic Cleavage: A major fragmentation pathway for alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring.[3][4] This would result in the formation of a stable tropylium ion at m/z 91.[3][5]
-
Alpha-Cleavage of the Amine: Amines readily undergo α-cleavage, breaking the carbon-carbon bond adjacent to the nitrogen atom.[6][7][8] This would lead to the formation of a stable iminium ion.
-
Cleavage of the Morpholine Ring: The morpholine ring itself can undergo fragmentation, although this may be a less dominant pathway compared to benzylic and alpha-cleavage.
Table of Predicted Fragment Ions:
| Fragment Ion | Predicted m/z | Proposed Structure/Origin |
| [M+H]⁺ | 236.1 | Protonated molecule (free base) |
| Tropylium ion | 91.1 | Benzylic cleavage |
| Iminium ion | 100.1 | Alpha-cleavage of the ethylamine side chain |
| Phenylboronic acid fragment | 121.1 | Cleavage of the C-N bond of the side chain |
Experimental Protocols
LC-MS Method for Direct Analysis
This protocol is designed for a high-throughput screening environment.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture for injection.
2. Liquid Chromatography Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and separation from potential impurities.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes is a good starting point.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr.
- MS Scan Range: m/z 50-500.
- MS/MS: For fragmentation data, perform a product ion scan on the precursor ion at m/z 236.1 with a collision energy ramp of 10-40 eV.
Alternative Method: Derivatization for GC-MS (for comparative purposes)
While LC-MS is generally preferred, GC-MS can be an alternative, especially for impurity profiling where volatile impurities may be present. Derivatization is necessary to increase the volatility and thermal stability of the boronic acid.
1. Derivatization Protocol (Pinacol Ester Formation):
- To 1 mg of the boronic acid in a vial, add 500 µL of dichloromethane and an equimolar amount of pinacol.
- Add a catalytic amount of a weak acid (e.g., a few crystals of p-toluenesulfonic acid).
- Stir the reaction at room temperature for 1 hour.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane).
2. GC-MS Conditions:
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 40-600.
Comparison of Analytical Approaches
| Feature | LC-MS (Direct Analysis) | GC-MS (with Derivatization) |
| Sample Preparation | Simple dilution | Multi-step derivatization required |
| Analysis Time | Fast (typically < 10 minutes per sample) | Longer due to derivatization and GC run time |
| Sensitivity | High (sub-ng/mL levels achievable) | Generally lower than LC-MS for this compound type |
| Specificity | High, especially with MS/MS | High, provides characteristic fragmentation patterns |
| Information Obtained | Molecular weight and structural information from fragmentation | Structural information from fragmentation |
| Key Advantage | High-throughput, direct analysis of the native compound | Good for volatile impurity profiling |
| Key Disadvantage | Potential for in-source reactions (e.g., boroxine formation) | Derivatization can be incomplete or introduce artifacts |
Conclusion and Recommendations
For the routine analysis and characterization of this compound in a drug discovery and development setting, LC-MS with positive electrospray ionization is the recommended method. Its high-throughput nature, sensitivity, and the ability to directly analyze the compound without derivatization make it superior to GC-MS for this application. The predictable fragmentation pattern, dominated by benzylic cleavage and alpha-cleavage of the amine side chain, provides a robust means of structural confirmation. When developing a method, it is crucial to monitor for the potential formation of boroxines and to optimize chromatographic conditions to ensure good peak shape and resolution from any impurities. By employing the detailed protocols and understanding the comparative advantages outlined in this guide, researchers can confidently and accurately characterize this important chemical building block.
References
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ChemUniverse. This compound [P89785]. [Link]
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JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. (2024). [Link]
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General Fragmentation Modes. General Fragmentation Modes. [Link]
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YouTube. mass spectrometry: tropylium ion. (2018). [Link]
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Mass Spectrometry: Fragmentation. Mass Spectrometry: Fragmentation. [Link]
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JoVE. Mass Spectrometry of Amines. (2023). [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022). [Link]
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A Comparative Guide to the Reactivity of (4-(1-Morpholinoethyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1] The choice of the organoboron coupling partner is critical, as its reactivity dictates reaction efficiency, scope, and conditions. This guide provides an in-depth comparative analysis of the reactivity of (4-(1-Morpholinoethyl)phenyl)boronic acid alongside other phenylboronic acids in the Suzuki-Miyaura coupling. While direct kinetic data for this specific compound is not extensively available in the literature, this guide will infer its reactivity based on well-established mechanistic principles and the electronic and steric nature of its substituents. Furthermore, we present a detailed experimental protocol for a comparative kinetic analysis to empower researchers to generate this valuable data.
Understanding Reactivity in the Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reactivity of the phenylboronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The efficiency of this step is governed by a delicate interplay of electronic and steric factors.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Electronic Effects: The transmetalation step is generally favored by electron-rich arylboronic acids. Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the carbon atom attached to the boron, accelerating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step.
Steric Effects: Steric hindrance, particularly from bulky substituents at the ortho positions of the phenylboronic acid, can significantly impede the reaction.[2] Large groups can hinder the approach of the boronic acid to the palladium complex, thereby slowing down or even inhibiting the transmetalation step.
Profiling (4-(1-Morpholinoethyl)phenyl)boronic Acid
To predict the reactivity of (4-(1-Morpholinoethyl)phenyl)boronic acid, we must analyze the electronic and steric characteristics of the para-substituted morpholinoethyl group.
Electronic Influence: The morpholinoethyl substituent at the para position is generally considered to be electron-donating. The nitrogen atom of the morpholine ring can donate electron density into the phenyl ring through resonance. This effect is somewhat tempered by the inductive electron-withdrawing effect of the oxygen atom in the morpholine ring and the alkyl chain. However, the overall effect is expected to be a net donation of electron density, which should enhance the nucleophilicity of the aryl group and thus promote the transmetalation step.
Steric Profile: The morpholinoethyl group possesses significant steric bulk. While a para-substituent is less likely to cause direct steric hindrance compared to an ortho-substituent, its size can still influence the overall accessibility of the molecule. However, given its position, the steric hindrance is not expected to be a major impediment to the reaction.
Potential for Catalyst Inhibition: A noteworthy consideration is the presence of the Lewis basic nitrogen and oxygen atoms in the morpholino group. These atoms have the potential to coordinate to the palladium catalyst. Such coordination could, in principle, lead to catalyst inhibition by occupying coordination sites necessary for the catalytic cycle. However, this effect is often concentration-dependent and can be mitigated by the use of appropriate ligands.
Inferred Reactivity: Based on these factors, (4-(1-Morpholinoethyl)phenyl)boronic acid is predicted to be a moderately to highly reactive coupling partner in Suzuki-Miyaura reactions. The electron-donating nature of the substituent should facilitate transmetalation, while the steric bulk at the para position is unlikely to be a significant deterrent.
Comparative Reactivity of Phenylboronic Acids: A Quantitative Overview
To contextualize the predicted reactivity of (4-(1-Morpholinoethyl)phenyl)boronic acid, the following table presents a comparison of the performance of various para-substituted phenylboronic acids in Suzuki-Miyaura coupling with 4-bromotoluene under similar reaction conditions.
| Phenylboronic Acid | Substituent | Electronic Effect | Steric Hindrance | Reported Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong EDG | Low | ~99 |
| 4-Methylphenylboronic acid | -CH₃ | Weak EDG | Low | 94-98 |
| (4-(1-Morpholinoethyl)phenyl)boronic acid | -CH(CH₃)N(CH₂CH₂)₂O | Moderate EDG | Moderate | (Predicted High) |
| Phenylboronic acid | -H | Neutral | Low | 95 |
| 4-tert-Butylphenylboronic acid | -C(CH₃)₃ | Weak EDG | High | ~90 |
| 4-Acetylphenylboronic acid | -COCH₃ | Moderate EWG | Moderate | ~85 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | Strong EWG | Moderate | ~70-80 |
Note: The yields are compiled from various sources and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Factors Influencing Phenylboronic Acid Reactivity
Caption: Key factors that modulate the reactivity of phenylboronic acids in Suzuki-Miyaura coupling.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the reactivity of (4-(1-Morpholinoethyl)phenyl)boronic acid, a comparative kinetic study is essential. The following protocol outlines a robust methodology for monitoring the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
(4-(1-Morpholinoethyl)phenyl)boronic acid
-
Reference phenylboronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-(trifluoromethyl)phenylboronic acid)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Internal standard (e.g., dodecane or hexadecane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
Equipment:
-
Schlenk line or glovebox
-
Reaction vials with septa
-
Magnetic stirrer and hotplate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Syringes and needles
Experimental Workflow
Caption: Step-by-step workflow for the comparative kinetic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the aryl halide (e.g., 4-bromotoluene, 1.0 M) and the internal standard (e.g., dodecane, 0.1 M) in the chosen anhydrous solvent.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, weigh the respective boronic acids (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., 1-2 mol%).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Reaction Initiation: Using a syringe, add the stock solution (1.0 mL) to each vial.
-
Reaction Conditions: Place the vials in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and begin stirring.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture using a syringe.
-
Quenching and Extraction: Immediately quench the aliquot in a vial containing deionized water (0.5 mL) and ethyl acetate (0.5 mL). Vortex the mixture thoroughly.
-
Sample Preparation for GC-MS: Allow the layers to separate, then transfer the organic layer to a GC vial.
-
GC-MS Analysis: Analyze the samples by GC-MS. The formation of the biaryl product is monitored by its characteristic mass spectrum and retention time.
-
Data Analysis: The peak area of the product is normalized to the peak area of the internal standard. A calibration curve should be prepared to accurately determine the concentration of the product. Plot the concentration of the product versus time for each boronic acid to determine the initial reaction rate.
Conclusion
(4-(1-Morpholinoethyl)phenyl)boronic acid is poised to be a valuable and reactive building block in Suzuki-Miyaura cross-coupling reactions. Its para-substituted morpholinoethyl group is anticipated to confer moderate to high reactivity due to its net electron-donating character, with minimal steric hindrance. The potential for Lewis base-mediated catalyst inhibition should be considered and can likely be mitigated with appropriate ligand selection.
The provided experimental protocol offers a clear and robust framework for the empirical determination of its reactivity relative to other phenylboronic acids. By generating this data, researchers can make informed decisions in the design and optimization of synthetic routes for novel pharmaceuticals and advanced materials. This guide serves as a testament to the power of predictive chemistry based on fundamental principles, while also emphasizing the indispensability of empirical validation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37(24), 3387–3388. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Denmark, S. E.; Sweis, R. F. Cross-Coupling Reactions of Organosilanols and Their Salts: The Mechanism of the Palladium-Catalyzed Reaction. Accounts of Chemical Research, 2002 , 35(10), 835-846. [Link]
-
Tyrell, E.; Whitting, P. Suzuki-Miyaura coupling in the 21st century: a critical review and perspective. Tetrahedron, 2014 , 70(49), 9319-9366. [Link]
-
Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Angewandte Chemie International Edition, 2006 , 45(8), 1282-1284. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Kotha, S.; Lahiri, K.; Kashinath, D. Tetrahedron, 2002 , 58(48), 9633-9695. [Link]
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Suzuki reaction of 4-bromotoluene and benzene boronic acid in [P66614]DBS using Pd nanocrystals and different bases. ResearchGate, 2011 . [Link]
-
The Hammett Equation. Chemistry LibreTexts. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Comparative Guide to HPLC Analysis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride Purity
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and synthetic chemistry, the purity of building blocks is paramount. (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a key intermediate in the synthesis of various biologically active compounds. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by scientific rationale and comparative data with alternative analytical techniques.
The Analytical Challenge of Boronic Acids
Boronic acids are a class of compounds known for their utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. However, their analysis is not without challenges. Arylboronic acids have an inherent propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly in the solid state or in non-aqueous solutions. Furthermore, the boronic acid moiety can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape and inaccurate quantification. The presence of the morpholinoethyl group in the target analyte adds a basic character, further complicating method development. A robust analytical method must be able to separate the main compound from potential process-related impurities, degradation products, and its boroxine form.
A Robust Stability-Indicating HPLC Method
A successful HPLC method for this compound must be specific, accurate, precise, and stability-indicating. The following method was developed to meet these criteria.
Rationale for Method Development
The selection of a C18 stationary phase provides a versatile platform for the separation of moderately polar compounds. The use of an acidic mobile phase, specifically with formic acid, serves a dual purpose: it protonates the morpholine nitrogen, ensuring good peak shape, and it suppresses the ionization of the boronic acid group, promoting retention on the reversed-phase column. A gradient elution is employed to ensure the timely elution of any potential late-eluting impurities. The detection wavelength is selected based on the UV absorbance maximum of the phenylboronic acid chromophore.
Experimental Protocol: HPLC Purity Determination
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) | %B0 | 520 | 7025 | 7025.1 | 530 | 5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a workhorse in pharmaceutical analysis, other techniques can offer complementary information or advantages in specific scenarios.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. For charged molecules like this compound, CE can offer very high separation efficiency and short analysis times.[1]
Comparison of HPLC and Capillary Electrophoresis:
| Feature | HPLC | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile and stationary phase. | Differential migration in an electric field. |
| Speed | Generally longer run times. | Often provides faster analysis times.[2] |
| Resolution | Excellent, especially for a wide range of polar and non-polar compounds.[1] | Exceptional for charged analytes.[2] |
| Sample Volume | Microliter range. | Nanoliter range, advantageous for limited sample amounts.[2] |
| Solvent Consumption | Relatively high. | Significantly lower.[2] |
| Sensitivity | Generally higher with UV detection. | Can be lower, but can be enhanced with various techniques. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of boronic acids by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. However, with a derivatization step to convert the polar boronic acid into a more volatile and stable derivative, GC-MS can be a powerful tool for identification and quantification of impurities.[3][4] Derivatization with agents like triethanolamine or pinacol can be employed.[3][4] This approach is particularly useful for differentiating the boronic acid from its non-volatile boroxine anhydride, a task that can be challenging with aqueous-based HPLC.[5]
Forced Degradation Studies: Ensuring Method Specificity
To demonstrate that the HPLC method is stability-indicating, forced degradation studies are performed as per the International Council for Harmonisation (ICH) guidelines.[6][7] The sample is subjected to various stress conditions to induce degradation and assess the ability of the method to separate the parent peak from any resulting degradation products.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
Expected Outcomes and Data Interpretation
The chromatograms from the stressed samples are compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally homogeneous and free from co-eluting impurities.
Table of Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation | Number of Degradants | Resolution (Main Peak vs. Closest Degradant) |
| Acid Hydrolysis | 15.2% | 2 | 2.1 |
| Base Hydrolysis | 8.5% | 1 | 3.5 |
| Oxidation | 22.1% | 3 | 1.8 |
| Thermal | 5.7% | 1 | 4.2 |
| Photolytic | 11.8% | 2 | 2.5 |
Visualizing the Analytical Workflow
A clear and logical workflow is essential for reproducible and reliable results.
Caption: Experimental workflow for the purity analysis of this compound.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. The presented HPLC method, with its well-defined parameters and demonstrated stability-indicating properties, provides a solid foundation for the quality control of this important synthetic intermediate. The comparison with alternative techniques such as Capillary Electrophoresis and GC-MS highlights the versatility of the analytical toolkit available to the modern chemist. The choice of method will ultimately depend on the specific analytical challenge, available instrumentation, and the desired level of information. This guide serves as a practical resource for scientists and researchers in the pharmaceutical industry, enabling them to make informed decisions in their analytical method development and validation endeavors.
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A Comparative Guide to Spectroscopic Data for Morpholino-Containing Organic Compounds
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The morpholine moiety, a saturated six-membered heterocycle containing both amine and ether functionalities, is a privileged scaffold in modern drug design.[1][2][3][4][5] Its incorporation often enhances aqueous solubility, metabolic stability, and bioavailability, making it a common feature in FDA-approved drugs.[6][7] This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize morpholino-containing compounds, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of morpholino-containing compounds in solution. It relies on the principle that atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment.
Causality Behind Experimental Choices in NMR
The choice of NMR experiment and parameters is dictated by the need to resolve the specific signals of the morpholine ring and its substituents. The morpholine ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons, although rapid ring inversion at room temperature often results in averaged signals.[8][9]
-
¹H NMR: Provides information on the proton environment. The key is to achieve sufficient resolution to distinguish the methylene protons adjacent to the nitrogen (N-CH₂) from those adjacent to the oxygen (O-CH₂).
-
¹³C NMR: Reveals the carbon framework of the molecule. Due to the symmetry of an unsubstituted morpholine ring, only two signals are typically expected.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting the morpholine ring to its substituents.
Comparative ¹H and ¹³C NMR Data
The chemical shifts (δ) of the morpholine ring protons and carbons are highly predictable and provide a diagnostic fingerprint.
| Nucleus | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| O-CH₂ Protons (H-2, H-6) | ~3.7 ppm | Protons adjacent to the electronegative oxygen atom are deshielded, causing them to resonate at a lower field (higher ppm value). |
| N-CH₂ Protons (H-3, H-5) | ~2.9 ppm | Protons adjacent to the nitrogen atom are less deshielded than the O-CH₂ protons and thus resonate at a higher field. |
| O-CH₂ Carbons (C-2, C-6) | ~67 ppm | The adjacent oxygen atom strongly deshields these carbons.[10] |
| N-CH₂ Carbons (C-3, C-5) | ~46 ppm | These carbons are less deshielded compared to the O-CH₂ carbons.[11][12] |
Note: Data is approximate and can vary based on solvent and substitution.[13]
Influence of N-Substitution: The substituent on the morpholine nitrogen significantly impacts the chemical shifts. Electron-withdrawing groups will shift the adjacent N-CH₂ proton and carbon signals downfield, while electron-donating groups cause an upfield shift.
Self-Validating Protocol: Acquiring High-Quality NMR Data
This protocol ensures data is reliable and reproducible.
-
Sample Preparation (The "Why"): Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) for accurate chemical shift referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.[9] Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Check for characteristic morpholine signals in the ~2.8-3.9 ppm range.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[10]
-
2D NMR Acquisition: If assignments are ambiguous, run a 2D HSQC experiment. The resulting cross-peaks will definitively link the proton signals to their corresponding carbon signals, confirming the O-CH₂ and N-CH₂ pairs.
-
Data Processing & Validation: Process the spectra using appropriate software. The integrals of the O-CH₂ and N-CH₂ proton signals should be in a 1:1 ratio (or 4H:4H total). The chemical shifts should align with expected values, and 2D correlations must be self-consistent.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[14][15]
Causality Behind Experimental Choices in MS
The choice of ionization technique is paramount for analyzing morpholino-containing compounds.
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation.[14][16] This provides a detailed "fingerprint" spectrum but may result in a weak or absent molecular ion peak (the peak corresponding to the intact molecule).
-
Soft Ionization (ESI, CI): Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer" techniques that typically produce an abundant protonated molecule [M+H]⁺, making it easy to determine the molecular weight. Fragmentation is less extensive but can often be induced. For drug development, LC-MS (Liquid Chromatography-MS) with ESI is the standard.
Common Fragmentation Patterns
Upon ionization, the morpholine ring can undergo characteristic fragmentation. The molecular ion of morpholine itself is observed at a mass-to-charge ratio (m/z) of 87.[17] Key fragments often arise from the cleavage of the C-C bonds or C-O/C-N bonds within the ring.
A hallmark fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom. This results in the loss of a C₂H₄O radical, leading to a prominent fragment ion. Another common fragmentation is the loss of a C₃H₆O radical. The most stable and therefore most abundant fragment ion for unsubstituted morpholine is typically seen at m/z 57 .[17]
| m/z Value | Possible Fragment Structure | Notes |
| [M]⁺ | Intact Molecular Ion | Peak for the intact molecule with one electron removed. |
| [M+H]⁺ | Protonated Molecule | Dominant peak in soft ionization (e.g., ESI). |
| 57 | [C₃H₇N]⁺ | Often the base peak (most intense) in the EI spectrum of morpholine.[17] |
| 42 | [C₂H₄N]⁺ | Resulting from further fragmentation. |
| 30 | [CH₄N]⁺ | A common fragment for amine-containing compounds. |
Note: Fragmentation is highly dependent on the substituents attached to the morpholine ring.
Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: Functional Group Confirmation
While less powerful for complete structure determination than NMR or MS, IR and UV-Vis spectroscopy provide rapid and valuable complementary data.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For morpholine derivatives, key absorptions include:
| Vibration | Typical Wavenumber (cm⁻¹) | Significance |
| C-H Stretch | 2850 - 3000 | Characteristic of the methylene (CH₂) groups in the ring.[18] |
| C-O-C Stretch | 1115 - 1120 | A strong, characteristic band for the ether linkage within the ring.[18] |
| C-N Stretch | 1070 - 1250 | Confirms the presence of the amine functionality. |
| N-H Stretch | 3250 - 3400 | A broad peak present only if the morpholine nitrogen is unsubstituted (a secondary amine). |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for compounds containing chromophores (light-absorbing groups).[21][22] The simple morpholine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). However, if the morpholine is attached to an aromatic ring or another conjugated system (common in drug molecules), a characteristic UV-Vis spectrum will be observed.[23] The position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to the electronic environment and can be used for quantitative analysis (e.g., measuring concentration) and for monitoring reactions.[24][25]
Workflow and Data Integration
The definitive characterization of a morpholino-containing compound relies on the logical integration of data from multiple techniques.
General Characterization Workflow
Caption: Workflow for structural elucidation.
The process begins with synthesis and purification. The purified compound is then subjected to a battery of spectroscopic tests. MS provides the molecular weight, IR confirms the presence of key functional groups (ether, amine), and NMR provides the detailed bonding framework. Finally, all data are integrated to confirm the final structure.
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A Comparative Guide to Boronic Acids in the Inhibition of Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Cell Migration and the Promise of Boronic Acids
Cell migration is a fundamental physiological process, essential for embryonic development, tissue repair, and immune surveillance. However, in the context of oncology, this process is nefariously co-opted by cancer cells, enabling them to invade surrounding tissues and metastasize to distant organs, the primary cause of cancer-related mortality. Consequently, the molecular machinery driving cancer cell migration represents a critical nexus for therapeutic intervention.
Boronic acids, a class of organic compounds characterized by a carbon-boron bond, have emerged as a versatile and promising group of enzyme inhibitors and therapeutic agents.[1][2] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds with hydroxyl groups, allow them to interact with a wide range of biological targets, including key players in cell migration signaling pathways.[3] This guide will explore the comparative efficacy and mechanisms of action of various boronic acids in thwarting the migratory capabilities of cancer cells.
Comparative Analysis of Boronic Acids in Suppressing Cancer Cell Migration
The anti-migratory potential of boronic acids is not uniform across the class. Different derivatives exhibit varying potencies and target specificities. Here, we compare some of the most studied boronic acids in the context of cancer cell migration.
Phenylboronic Acid (PBA) vs. Boric Acid (BA): A Clear Winner in Potency
Initial investigations into the anti-cancer properties of boron compounds naturally started with the simplest form, boric acid (BA). However, research has consistently demonstrated that the introduction of a phenyl group to create phenylboronic acid (PBA) significantly enhances its anti-migratory efficacy.[1][4]
Studies on prostate and breast cancer cell lines have shown that PBA can inhibit cancer cell migration at micromolar concentrations, whereas BA often requires much higher, often physiologically unattainable, concentrations to elicit a similar effect.[1] For instance, in DU-145 prostate cancer cells, PBA significantly inhibited chemotaxis at concentrations as low as 1 µM, while BA showed no significant inhibition at concentrations up to 500 µM.[1] This increased potency makes PBA and its derivatives more promising candidates for therapeutic development.
Table 1: Comparative Efficacy of Phenylboronic Acid (PBA) in Inhibiting Cancer Cell Migration
| Cell Line | Cancer Type | Assay Type | Inhibitor | Effective Concentration for Migration Inhibition | Reference |
| DU-145 | Prostate Cancer | Chemotaxis | PBA | ≥ 1 µM | [1] |
| PC-3 | Prostate Cancer | Chemotaxis | PBA | ≥ 10 µM | [1] |
| ZR-75-1 | Breast Cancer | Chemotaxis | PBA | ≥ 100 µM | [1] |
Bortezomib: A Proteasome Inhibitor with Anti-Migratory Activity
Bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for the treatment of multiple myeloma and mantle cell lymphoma.[2] While its primary mechanism of action is the induction of apoptosis through proteasome inhibition, bortezomib also exhibits significant anti-migratory effects.[5][6]
The anti-migratory action of bortezomib is multifaceted. It has been shown to suppress the expression of focal adhesion kinase (FAK), a critical regulator of cell adhesion and migration, by inhibiting the NF-κB signaling pathway.[7] Furthermore, bortezomib treatment can lead to a disorganized actin fiber network, thereby impeding the cellular machinery required for movement.[6] In retinal pigment epithelial cells, 20 nM bortezomib significantly impeded cell migration in both wound healing and transwell assays.[5]
Novel Boronic Acid Derivatives: Targeting Specific Kinases
The versatility of the boronic acid scaffold has spurred the development of novel derivatives designed to target specific kinases involved in cell migration. A notable example is the development of boronic acid-containing compounds that potently inhibit Rho-associated protein kinase (ROCK), a key downstream effector of RhoA that plays a crucial role in actomyosin contractility and cell migration.[8][9]
For instance, the novel ROCK inhibitor HSD1590, a boronic acid-containing 3H-pyrazolo[4,3-f]quinoline, exhibited a ROCK2 IC50 of 0.5 nM, significantly more potent than the FDA-approved ROCK inhibitor netarsudil (IC50 = 11 nM).[10] Importantly, at a concentration of 1 µM, HSD1590 effectively inhibited the migration of MDA-MB-231 breast cancer cells, a feat not achieved by netarsudil at the same concentration.[10]
Mechanistic Insights: How Boronic Acids Disrupt the Cellular Migration Machinery
The anti-migratory effects of boronic acids stem from their ability to interfere with key signaling pathways that orchestrate the complex process of cell movement.
The Rho GTPase Signaling Pathway: A Central Hub for Boronic Acid Action
A primary mechanism by which boronic acids, particularly PBA, inhibit cancer cell migration is through the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[4][11] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control a multitude of cellular processes, including actin cytoskeleton organization, cell polarity, and cell adhesion.
-
RhoA is primarily involved in the formation of stress fibers and focal adhesions, contributing to the contractile forces necessary for cell body translocation.
-
Rac1 promotes the formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of a migrating cell.
-
Cdc42 is crucial for establishing cell polarity and inducing the formation of filopodia, thin, finger-like projections that act as cellular sensors.
Studies have shown that treatment with PBA and BA decreases the activity of RhoA and Rac1 in metastatic prostate cancer cells.[4] This leads to a disruption of the actin cytoskeleton, characterized by a flattened cell morphology and a reduction in stress fibers, ultimately impairing the cells' ability to migrate.[4]
Caption: Boronic acids inhibit the Rho GTPase signaling pathway.
Targeting Focal Adhesion Kinase (FAK) and Invadopodia
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival.[12][13] Overexpression and activation of FAK are commonly observed in metastatic cancers.[14] As mentioned earlier, the proteasome inhibitor bortezomib can transcriptionally suppress FAK expression by interfering with the NF-κB pathway.[7] This provides an alternative mechanism for the anti-migratory effects of certain boronic acids.
Furthermore, cancer cell invasion into the surrounding extracellular matrix (ECM) is facilitated by specialized, actin-rich protrusions called invadopodia, which are sites of localized matrix degradation.[15] This degradation is mediated by the secretion of matrix metalloproteinases (MMPs).[16] While direct inhibition of MMPs by boronic acids is not a primary mechanism, the disruption of the upstream signaling pathways that control invadopodia formation and function, such as the Rho GTPase and FAK pathways, indirectly contributes to the anti-invasive properties of these compounds.
Caption: Bortezomib inhibits the FAK signaling pathway.
The Emerging Role of Sialic Acid Targeting
A fascinating and evolving area of research is the ability of boronic acids to selectively bind to sialic acids.[17][18] Sialic acids are terminal sugar residues on glycoproteins and glycolipids that are often overexpressed on the surface of cancer cells, a phenomenon known as hypersialylation. This altered glycosylation pattern is strongly associated with increased metastatic potential.[18]
The interaction between boronic acids and sialic acids is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment.[17] This selective binding can potentially interfere with cell-cell and cell-matrix interactions that are crucial for migration and invasion. While the precise mechanisms by which sialic acid binding by boronic acids inhibits cell migration are still under investigation, it represents a promising avenue for the development of tumor-targeting anti-metastatic agents.[19]
Experimental Protocols for Evaluating Boronic Acids in Cancer Cell Migration
To ensure the scientific rigor and reproducibility of studies investigating the anti-migratory effects of boronic acids, standardized and well-controlled experimental assays are paramount. Here, we provide detailed protocols for three key in vitro assays.
Wound Healing (Scratch) Assay
This simple and cost-effective assay is used to assess collective cell migration.[20]
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of the boronic acid or vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the initial wound area.
Caption: Workflow for the Wound Healing Assay.
Transwell Migration (Boyden Chamber) Assay
This assay is used to quantify the chemotactic migration of individual cells towards a chemoattractant.[21]
Protocol:
-
Chamber Preparation: Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.
-
Chemoattractant: Add culture medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the boronic acid or vehicle control and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of stained cells in multiple fields of view under a microscope.
Caption: Workflow for the Transwell Migration Assay.
Rho GTPase Activity Assay (G-LISA)
This ELISA-based assay provides a quantitative measurement of the active (GTP-bound) form of specific Rho GTPases.
Protocol:
-
Cell Lysis: Treat cells with the boronic acid or vehicle control, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Binding to Affinity Plate: Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein specific for the GTPase of interest (e.g., RhoA, Rac1, or Cdc42). Only the active GTP-bound form will bind.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection: Add a primary antibody specific to the Rho GTPase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the signal to the total protein concentration to determine the relative activity of the Rho GTPase.
Conclusion and Future Perspectives
Boronic acids represent a highly promising and versatile class of compounds for the inhibition of cancer cell migration. The superior potency of phenylboronic acid and its derivatives over boric acid, coupled with the multifaceted anti-migratory mechanisms of compounds like bortezomib, underscores the therapeutic potential of this chemical scaffold. The ability to rationally design novel boronic acids that target specific nodes in the migration signaling network, such as ROCK, opens up exciting new avenues for the development of targeted anti-metastatic therapies.
Future research should focus on several key areas:
-
Head-to-Head Comparative Studies: There is a critical need for comprehensive studies that directly compare the anti-migratory potency and specificity of a wide range of boronic acid derivatives in various cancer models.
-
Elucidation of Novel Mechanisms: Further investigation into the role of sialic acid binding and other potential mechanisms of action will provide a more complete understanding of how boronic acids inhibit cell migration.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies are essential, the translation of these findings to in vivo models is crucial to assess the therapeutic potential and pharmacokinetic properties of promising boronic acid candidates.
-
Combination Therapies: Exploring the synergistic effects of boronic acids with conventional chemotherapeutics or other targeted agents could lead to more effective treatment strategies that simultaneously target tumor growth and metastasis.
By continuing to explore the rich chemical space of boronic acids and their interactions with the intricate machinery of cancer cell migration, the scientific community is poised to make significant strides in the development of novel therapies to combat metastatic disease.
References
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Henderson, K. A., et al. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Cell Adhesion & Migration, 5(5), 382–386. [Link]
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Justus, C. R., et al. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments, (88), 51046. [Link]
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Plopper, G. E., et al. (2008). Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability. Cell Adhesion & Migration, 2(3), 153–160. [Link]
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Lee, H., et al. (2017). Bortezomib inhibits proliferation, migration, and TGF-β1–induced epithelial–mesenchymal transition of RPE cells. Molecular Vision, 23, 1029–1038. [Link]
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Lin, C. Y., et al. (2011). Focal adhesion kinase as a therapeutic target of bortezomib. Current Cancer Drug Targets, 11(1), 109–118. [Link]
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Lee, B. Y., et al. (2015). FAK signaling in human cancer as a target for therapeutics. Pharmacology & Therapeutics, 146, 132–149. [Link]
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Marasovic, M., et al. (2020). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 10(2), 853–873. [Link]
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Rausch, V., et al. (2007). Bortezomib inhibits cell-cell adhesion and cell migration and enhances epidermal growth factor receptor inhibitor-induced cell death in squamous cell cancer. Cancer Research, 67(2), 727–734. [Link]
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Soriano-Ursúa, M. A., et al. (2014). Boron-containing drugs: from serendipity to design. Future Medicinal Chemistry, 6(10), 1169–1185. [Link]
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El-Gamal, M. I., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
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Matsumoto, A., et al. (2019). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science, 10(13), 3749–3756. [Link]
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Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846. [Link]
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Bortezomib attenuates the migratory and invasive capacities of... | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, December 19). Retrieved January 20, 2026, from [Link]
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Rath, N., et al. (2013). Blockade of Rho-associated protein kinase (ROCK) inhibits the contractility and invasion potential of cancer stem like cells. PLoS One, 8(8), e71032. [Link]
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Van der Auwera, I., et al. (2012). Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays. PLoS One, 7(10), e46536. [Link]
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Liang, C. C., et al. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329–333. [Link]
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Jacob, A., & Prekeris, R. (2015). The regulation of MMP targeting to invadopodia during cancer metastasis. Frontiers in Cell and Developmental Biology, 3, 4. [Link]
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Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cancer. Methods in Molecular Biology, 757, 283–302. [Link]
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Sulzmaier, F. J., et al. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598–610. [Link]
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Potently inhibiting cancer cell migration with novel 3H-pyrazolo[4,3-f]quinoline boronic acid ROCK inhibitors - PubMed. (2019, October 15). Retrieved January 20, 2026, from [Link]
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Murota, K., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. International Journal of Molecular Sciences, 25(3), 1888. [Link]
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Chen, C. H., et al. (2013). Impact of Flavonoids on Matrix Metalloproteinase Secretion and Invadopodia Formation in Highly Invasive A431-III Cancer Cells. BioMed Research International, 2013, 383215. [Link]
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- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib inhibits proliferation, migration, and TGF-β1–induced epithelial–mesenchymal transition of RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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Performance Analysis of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. Its unique structure, featuring a morpholinoethyl substituent, imparts specific electronic and steric properties that influence its reactivity and performance in various catalytic systems. This guide provides an in-depth analysis of its expected performance in Suzuki-Miyaura cross-coupling reactions, drawing comparisons with other substituted phenylboronic acids and offering insights into optimal reaction conditions. While direct comparative studies on this specific molecule are limited in published literature, we can infer its behavior based on well-established principles of physical organic chemistry and extensive data on analogous systems.
The morpholinoethyl group at the para position of the phenylboronic acid is generally considered to be electron-donating and is sterically demanding. These characteristics play a crucial role in the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. Understanding these influences is paramount for designing efficient and high-yielding synthetic routes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The catalytic cycle, primarily driven by a palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (typically an aryl or vinyl halide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is significantly influenced by the electronic and steric nature of the boronic acid, as well as the choice of base and solvent.[1][2]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Expected Performance and Comparison with Other Boronic Acids
The this compound possesses an electron-donating morpholinoethyl group. Electron-donating groups on the phenylboronic acid generally accelerate the transmetalation step, which can lead to higher reaction rates and yields compared to electron-neutral or electron-withdrawing counterparts, especially with less reactive coupling partners like aryl chlorides.
However, the steric bulk of the morpholinoethyl substituent could potentially hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. This steric hindrance might be more pronounced with bulky ligands on the palladium catalyst or sterically encumbered aryl halides.
To illustrate the potential performance, we can compare it with other commercially available substituted phenylboronic acids.
| Boronic Acid | Substituent Type | Expected Reactivity |
| (4-(1-Morpholinoethyl)phenyl)boronic acid HCl | Electron-Donating, Bulky | Good to excellent yields are expected, particularly with electron-neutral or electron-poor aryl halides. The choice of a less sterically demanding ligand on the palladium catalyst may be beneficial. The hydrochloride form will require a sufficient amount of base to neutralize the acid and activate the boronic acid. |
| 4-Methoxyphenylboronic acid | Electron-Donating | Generally high reactivity and yields due to the strong electron-donating nature of the methoxy group. Serves as a good benchmark for high-yielding reactions. |
| Phenylboronic acid | Electron-Neutral | Baseline reactivity. Performance is highly dependent on the catalytic system and the electronic nature of the coupling partner. |
| 4-Formylphenylboronic acid | Electron-Withdrawing | Can exhibit slower reaction rates due to the electron-withdrawing nature of the formyl group, which reduces the nucleophilicity of the aryl group being transferred. Often requires more forcing conditions or specialized catalytic systems to achieve high yields. |
| 2-Tolylboronic acid | Electron-Donating, Ortho-Substituted | The ortho-methyl group provides both electron-donating character and significant steric hindrance. This can lead to lower yields or require specific ligands designed for sterically demanding substrates. |
Selecting the Optimal Catalytic System
The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency in Suzuki-Miyaura couplings involving this compound.
Catalyst and Ligand Selection
For electron-rich and potentially sterically hindered boronic acids, a variety of palladium catalysts can be effective.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst, often effective for a wide range of substrates. However, the bulky phosphine ligands might not be optimal if steric hindrance from the boronic acid is a significant factor.
-
Pd(OAc)₂ or Pd₂(dba)₃ with Phosphine Ligands: These palladium sources are often paired with specialized phosphine ligands. For sterically demanding couplings, ligands like SPhos, XPhos, or RuPhos can be highly effective as they promote the formation of monoligated palladium species that are more accessible.
-
"Ligandless" Palladium Catalysts: In some cases, particularly in aqueous media, palladium acetate or chloride can be used without an external ligand.[3] The actual catalytic species is believed to be a colloidal palladium or a species ligated by solvent or other components in the reaction mixture.
Base and Solvent Considerations
The base plays a crucial role in activating the boronic acid for transmetalation.[4] For this compound, a stronger base or a larger excess of a moderate base is necessary to both neutralize the hydrochloride and facilitate the formation of the boronate species.
-
Bases:
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ and Cs₂CO₃ are stronger bases and are often effective for more challenging couplings.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, sometimes in combination with inorganic bases.
-
-
Solvents:
-
Aqueous Mixtures: Toluene/water, dioxane/water, or THF/water are standard solvent systems. The presence of water can be beneficial for the solubility of the base and the activation of the boronic acid.
-
Aprotic Polar Solvents: DMF or DMAc can also be employed, particularly for reactions requiring higher temperatures.
-
Experimental Protocol: A General Guideline
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction parameters is often necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. Its electron-donating and sterically notable substituent profile suggests good to excellent performance in Suzuki-Miyaura cross-coupling reactions, particularly when paired with appropriate catalytic systems. While direct comparative data is scarce, a rational approach based on established mechanistic principles and data from analogous systems allows for the design of effective reaction protocols. The choice of a suitable palladium catalyst, a ligand that can accommodate some steric bulk, and a base of sufficient strength are key to unlocking the full synthetic potential of this versatile reagent. Further experimental investigation is warranted to fully delineate its reactivity profile across a broader range of catalytic systems and coupling partners.
References
- Novak, B. M., & Wallow, T. I. (1991). "Ligandless" palladium catalyzed Suzuki cross-coupling reactions in water. Journal of the American Chemical Society, 113(19), 7411-7412.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronates. Journal of the American Chemical Society, 129(11), 3358–3366.
- Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed Cross-Coupling of (Hetero)aryl Chlorides. Organometallics, 34(23), 5497–5508.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional access to 2,2',6,6'-tetrasubstituted biaryls. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Ananikov, V. P. (2015). Nickel: The "Spirited" Transmetalation.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Biaryls Using Boronic Acids
Introduction: The Centrality of the Biaryl Motif
In the landscape of modern chemical synthesis, the biaryl scaffold stands as a cornerstone, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] The precise and efficient construction of this C(sp²)–C(sp²) bond is therefore a paramount objective for researchers in drug discovery and process development. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent tool for this task.[3][4][5] Its widespread adoption is a testament to its remarkable functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and mild reaction conditions.[6][7][8]
However, the transition from a literature precedent to a robust, scalable, and validated synthetic route is a complex, multi-parameter problem. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this process. We will dissect the critical parameters of the Suzuki-Miyaura reaction, compare key strategic choices with supporting data, and provide detailed protocols to empower you to validate and optimize your synthetic route to substituted biaryls with confidence and scientific rigor.
Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction
A deep understanding of the reaction mechanism is not merely academic; it is the foundation upon which all effective validation and troubleshooting are built. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) complex. The reactivity of the halide is crucial, generally following the trend I > Br > OTf > Cl.[9]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[1][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: A Comparative Guide to Validating Your Synthetic Route
Effective validation requires a systematic comparison of alternatives across several key parameters. The optimal choice is rarely universal but depends on the specific substrates, desired scale, and economic constraints of the project.
The Catalyst System: Palladium, Ligands, and Alternatives
The "engine" of the reaction is the catalyst system, composed of a palladium source and a ligand. Its performance dictates the reaction's efficiency, scope, and robustness.
-
Palladium Precursors: The active Pd(0) species is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[9]
-
Ligands: Ligands are critical for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃, as they promote the crucial oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or sterically hindered substrates.[9][12]
-
Alternative Metals: While palladium is the workhorse, nickel-based catalysts have gained traction as a more economical alternative, particularly for activating challenging substrates like aryl ethers.[2][7]
Table 1: Comparison of Common Catalyst Systems for Biaryl Synthesis
| Catalyst System (Precatalyst + Ligand) | Typical Substrate Scope | Key Advantages | Key Disadvantages |
| Pd(OAc)₂ / SPhos | Aryl-Cl, Br, I, OTf; Sterically hindered substrates | High activity, broad scope, commercially available | Higher cost of phosphine ligand |
| Pd(PPh₃)₄ | Aryl-I, Br | Simple, inexpensive, single component | Lower reactivity for aryl chlorides; sensitive to air |
| PEPPSI-iPr (Pd-NHC) | Aryl-Cl, Br | High thermal stability, effective for challenging chlorides | Can be more expensive than phosphine-based systems |
| NiCl₂(dppp) | Aryl-Cl, Br, phenols | Cost-effective, different reactivity profile | Can be more sensitive to air/moisture; toxicity concerns |
The Boron Reagent: Boronic Acids vs. Boronic Esters
The choice of the organoboron coupling partner has significant implications for reaction success and reproducibility.
-
Boronic Acids (Ar-B(OH)₂): These are the most common reagents due to their wide commercial availability.[7] However, they can be prone to decomposition via protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh conditions, which reduces yield.
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol): These esters offer significantly enhanced stability, making them easier to handle, purify, and store.[3][10] While generally less reactive than boronic acids, this can be advantageous for preventing unwanted side reactions. Recent studies have shown that neopentyl glycol boronic esters strike an excellent balance between stability and reactivity.[13]
Table 2: Performance Comparison of Boron Reagents
| Boron Reagent | Stability / Handling | Reactivity | Susceptibility to Protodeboronation | Purification |
| Boronic Acid | Moderate; can dehydrate to form anhydrides | High | Higher | Often difficult; can be amorphous |
| Pinacol Boronate Ester | High; typically stable, crystalline solids | Moderate | Low | Generally straightforward via chromatography or recrystallization |
| Neopentyl Glycol Ester | High; stable solids | High (often faster than pinacol esters) | Low | Straightforward |
| MIDA Boronate Ester | Very High; extremely stable to chromatography | Low (requires deprotection before coupling) | Very Low | Excellent for purification/isolation of intermediates |
Reaction Conditions: The Impact of Base and Solvent
Fine-tuning the base and solvent system is critical for optimizing yield and minimizing side reactions.
-
Base: A base is essential for activating the boronic acid for transmetalation.[1][11] The choice can influence the reaction rate and substrate compatibility.
-
K₃PO₄: A strong, non-nucleophilic base, often effective in anhydrous conditions and for sensitive substrates.
-
K₂CO₃ / Cs₂CO₃: Common choices for aqueous/biphasic systems. Cesium carbonate is more soluble and often provides higher reactivity but at a greater cost.[14]
-
-
Solvent: The solvent must solubilize the reactants and catalyst. Biphasic systems are common.
Pillar 3: A Self-Validating Framework – Protocols and Workflows
Trustworthiness in synthesis comes from reproducible, validated protocols. The following workflow provides a systematic approach to optimizing and validating a synthetic route for a new biaryl target.
Caption: A logical workflow for the validation of a Suzuki-Miyaura coupling route.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling (mmol Scale)
This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition: Add degassed toluene and degassed water to the tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Experimental Protocol 2: High-Throughput Screening for Condition Optimization
For rapid optimization, a 24-well reaction block is an invaluable tool. This allows for the parallel screening of multiple catalysts, ligands, bases, and solvents.
Setup:
-
Plate Preparation: In an inert atmosphere (glovebox), dispense pre-weighed catalysts and bases into the vials of a 24-well reaction block.
-
Stock Solutions: Prepare stock solutions of your aryl halide and boronic acid in the different solvents to be tested (e.g., Toluene, Dioxane, THF, DMAc).
-
Dosing: Using a multichannel pipette or automated liquid handler, dispense the substrate stock solutions into the appropriate wells according to your experimental design.
-
Reaction: Seal the reaction block securely and place it on a heated stirring plate. Run the reactions at a set temperature (e.g., 80 °C) for a defined period (e.g., 12 hours).
-
Analysis: After cooling, quench the reactions and take an aliquot from each well for analysis by LC-MS to determine the relative conversion to the desired product. This data will quickly identify the most promising reaction conditions for further optimization.
Conclusion
The Suzuki-Miyaura reaction is a powerful and versatile method for the synthesis of substituted biaryls. However, its successful implementation relies on a systematic and informed approach to validation. By understanding the underlying mechanism, carefully comparing the performance of different catalyst systems, boron reagents, and reaction conditions, and employing a structured experimental workflow, researchers can move beyond simple literature replication. This guide provides the framework to develop robust, efficient, and scalable synthetic routes, ultimately accelerating the journey from molecular concept to valuable chemical entity.
References
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D. S. Shyla, et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin Libraries. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
ResearchGate. (n.d.). Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions a. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ACS. (n.d.). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. ACS. [Link]
-
Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
-
PMC - NIH. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC - NIH. [Link]
-
PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]
-
PMC - NIH. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Experimental validation of the predicted synthesis route for an FDA-approved drug. ResearchGate. [Link]
-
ResearchGate. (n.d.). Examples of biaryl structure applications. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]
-
ChemRxiv. (n.d.). Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. ChemRxiv. [Link]
-
PMC - NIH. (n.d.). Computational Chemical Synthesis Analysis and Pathway Design. PMC - NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Core Principle: Hazard Analysis and Risk Mitigation
The foundation of any disposal protocol is a thorough understanding of the substance's potential hazards. While data for the specific title compound is sparse, the broader class of phenylboronic acid derivatives presents a consistent hazard profile that dictates our handling and disposal strategy.
Inherent Chemical Risks:
-
Acute Oral Toxicity: Many simple phenylboronic acids are classified as "Harmful if swallowed" (Acute Toxicity, Oral: Category 4).[1][2][3][4] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[1]
-
Irritation Hazards: Boronic acid derivatives are frequently cited as causing skin and eye irritation, and may cause respiratory irritation upon inhalation of dust particles.[5][6]
-
Environmental Hazard: A crucial and universal precaution is to prevent the entry of boronic acids into soil, drains, or surface water.[3][4][5] Their impact on aquatic ecosystems is not fully characterized, and therefore, release into the environment must be strictly avoided as a core principle of chemical stewardship.
The Regulatory Imperative: In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" responsibility for chemical waste generators.[7][8] As a researcher, you are the generator and are responsible for ensuring the waste is correctly identified, segregated, stored, and transferred to an approved disposal facility.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Direct exposure is the primary vector for chemical harm. Adherence to proper PPE is the most effective control measure to protect laboratory personnel.
-
Eye Protection: Wear ANSI-rated safety glasses with side-shields at a minimum. When handling larger quantities or if there is a splash risk, chemical splash goggles are required.
-
Hand Protection: Use standard laboratory nitrile gloves. Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove using the proper technique (without touching the outer surface) and wash your hands thoroughly.[3]
-
Body Protection: A standard, fully-fastened laboratory coat is mandatory to protect against incidental contact.
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation.[3][4]
Waste Stream Management: Segregation and Containment
Proper disposal begins with correct segregation at the point of generation. Commingling of incompatible waste streams is a significant safety risk.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling is Critical: The waste container must be clearly labeled as "Hazardous Waste" and must identify its contents. List "this compound" and any solvents used for decontamination.
-
Segregation: This waste stream should be segregated from other chemical wastes like strong acids, bases, and oxidizers to prevent unintended reactions within the waste container.[2][9] Keep solid and liquid waste streams separate whenever possible.[9]
Step-by-Step Disposal Protocol
Follow this workflow for the safe disposal of the chemical and its associated contaminated materials.
4.1. Disposal of Bulk/Unused Solid Chemical
-
Work Area: Perform all steps inside a certified chemical fume hood.
-
Transfer: Carefully transfer the solid waste from its original container or weigh boat into the designated hazardous waste container using a spatula or scoop.
-
Avoid Dust: Minimize the generation of dust during the transfer.[3][4]
-
Seal: Securely close the hazardous waste container.
4.2. Decontamination of Empty Containers (Triple-Rinse Method) The residual chemical in an "empty" container is still considered hazardous waste.
-
First Rinse: Add a small amount of a suitable organic solvent (e.g., acetone or ethanol) to the empty container. Close and swirl the container to dissolve the residue.
-
Collect Rinseate: This first rinseate is contaminated and must be disposed of as hazardous waste. Carefully pour the rinseate into your designated hazardous waste container.
-
Second & Third Rinses: Repeat the rinsing process two more times. For many jurisdictions, after a proper triple rinse, the container may be considered decontaminated.[10][11]
-
Final Container Disposal: Deface or remove all original chemical labels from the now-rinsed container.[10][11] It may now be discarded as regular non-hazardous laboratory glass or plastic waste, pending your institution's specific policies.
4.3. Disposal of Contaminated Labware Any disposable items that have come into direct contact with the chemical, such as weigh boats, contaminated gloves, or pipette tips, must be placed into the solid hazardous waste container.
4.4. Final Waste Handoff
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.
Summary and Visual Workflow
For rapid reference, the key safety and disposal parameters are summarized below.
| Parameter | Specification | Rationale & Source |
| Hazard Class | Acute Oral Toxicity (Cat. 4), Skin/Eye Irritant | Based on proxy data for phenylboronic acids.[1][2][5] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin, eye, and clothing contact.[3][5] |
| Handling Area | Chemical Fume Hood | Prevents inhalation of aerosolized dust. |
| Disposal Method | Collection by licensed hazardous waste handler. | Required by EPA/RCRA regulations.[7] |
| Prohibited Actions | DO NOT dispose down the drain or in regular trash. | Prevents environmental contamination.[3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Avoids potentially hazardous reactions. |
Disposal Workflow Diagram
Caption: Decision workflow for handling and segregating waste streams.
References
- 110140 - Phenylboronic acid - Safety Data Sheet. Santa Cruz Biotechnology, Inc.
- Phenylboronic acid - SAFETY D
- 4-Methylphenylboronic acid - Safety D
- PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
- Safety Data Sheet: Phenylboronic acid. Carl ROTH.
- Essential Procedures for the Proper Disposal of ARI-3531. BenchChem.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Hazardous Waste. US Environmental Protection Agency (EPA).
- Properly Managing Chemical Waste in Labor
- How To Safely Dispose of Boric Acid. Lab Alley.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube).
- Best Practices for Labor
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Navigating the Safe Handling of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride: A Guide for Laboratory Professionals
Immediate Hazard Assessment and Core Safety Principles
Boronic acids and their derivatives are a cornerstone of modern organic synthesis, yet they require meticulous handling due to their potential health hazards. Based on analogous boronic acid compounds, (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2] Some derivatives have also been shown to cause skin sensitization upon repeated contact.[3] Therefore, a proactive and informed approach to safety is critical.
The foundational principle of handling this compound is the minimization of exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).[2][4] All operations should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table outlines the mandatory PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] | Protects against accidental splashes of solutions or contact with airborne solid particles that could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice).[4][6] | Prevents direct skin contact, which can lead to irritation or potential allergic reactions.[3] Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat worn over long pants and closed-toe shoes.[4][7] | Protects the skin from accidental spills and contamination.[1] |
| Respiratory Protection | For handling larger quantities of the solid or when there is a potential for dust generation, a NIOSH-approved respirator is recommended.[7] | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1][8] |
Step-by-Step Operational Plan for Safe Handling
A systematic workflow is essential to maintain a safe laboratory environment. The following protocol outlines the key steps for handling this compound.
Preparation and Work Area Setup
-
Designated Work Area: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][9]
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is available in the immediate vicinity.
-
Clear Workspace: The work area within the fume hood should be clean, organized, and free of unnecessary equipment or reagents.
Handling and Experimental Use
-
Donning PPE: Before handling the reagent, put on all required personal protective equipment as outlined in the table above.
-
Weighing: When weighing the solid compound, do so within the fume hood on a draft shield to prevent the dispersal of dust. Minimize the generation of dust during transfer.[1][8]
-
Dissolution: If preparing a solution, add the solid reagent to the solvent slowly to avoid splashing.
-
Storage: When not in use, the container should be tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][10]
Post-Handling and Decontamination
-
Work Area Cleaning: Upon completion of the experimental work, decontaminate the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2][8][9]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11] |
| Skin Contact | Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][10][11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][9] |
Spill Response Workflow
The following diagram illustrates the procedural flow for managing a small chemical spill of this compound within a laboratory setting.
Caption: Workflow for a small chemical spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its associated waste must be handled with the same level of care as its use.
-
Waste Segregation: All waste containing this compound, including unused reagent, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[12] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[12]
-
Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal: The collected hazardous waste must be disposed of through your institution's EHS program, following all local, state, and federal regulations.[3][7][9][13]
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while maintaining a safe and compliant laboratory environment.
References
-
Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 20, 2026, from [Link]
-
How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Lab Alley. Retrieved January 20, 2026, from [Link]
-
Boric Acid - IsoLab. (n.d.). University of Washington. Retrieved January 20, 2026, from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved January 20, 2026, from [Link]
-
First Aid for Boric Acid Poisoning. (n.d.). DoveMed. Retrieved January 20, 2026, from [Link]
-
Boric acid. (2022, April 29). Chemtalk. Retrieved January 20, 2026, from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]
-
What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone. Retrieved January 20, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
